Pegunigalsidase-alfa
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H44N6O9 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |
InChI-Schlüssel |
CQPWQUAJPPFCDP-ROUUACIJSA-N |
Isomerische SMILES |
C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanism of Action of Pegunigalsidase-alfa in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fabry disease is an X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2][3] This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated derivative, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types.[3][4][5] The multisystemic clinical manifestations, including severe renal, cardiac, and cerebrovascular complications, necessitate therapeutic intervention.[2] Pegunigalsidase-alfa (Elfabrio®) is a novel enzyme replacement therapy (ERT) designed to address the underlying enzymatic defect.[1][6] It is a recombinant human α-Gal A produced in plant cells and subsequently modified through PEGylation to enhance its pharmacokinetic profile and stability.[1][7][8] This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Pathophysiology of Fabry Disease
The fundamental defect in Fabry disease is a mutation in the GLA gene, which encodes for α-Gal A.[4] The resultant non-functional or partially functional enzyme is incapable of its normal catabolic role: the hydrolytic cleavage of terminal α-galactosyl moieties from glycosphingolipids.[2][4] Consequently, Gb3 and lyso-Gb3 accumulate within lysosomes, leading to cellular engorgement, inflammation, and a cascade of downstream pathological events that culminate in organ damage.[5][9]
Caption: Pathophysiological cascade in Fabry disease.
This compound: Molecular Profile and Mechanism of Action
This compound is a covalently cross-linked, PEGylated form of recombinant α-Gal A.[10][11] It is produced using the ProCellEx® plant cell-based expression system, which results in a distinct glycosylation profile that lacks mannose-6-phosphate (M6P) moieties.[1][8] This is a critical distinction from other ERTs like agalsidase alfa and beta. The PEGylation process involves attaching polyethylene glycol (PEG) molecules to the enzyme, a modification designed to increase its plasma half-life, improve stability, and reduce its immunogenic potential.[1][7][10]
Systemic Delivery and Cellular Uptake
Administered via intravenous infusion, this compound circulates with a significantly longer half-life than non-PEGylated enzymes.[10][12] This extended circulatory presence allows for sustained enzyme concentrations between doses.[13]
The cellular uptake of this compound is a key aspect of its mechanism. Unlike traditional ERTs that rely on the mannose-6-phosphate receptor for internalization, this compound utilizes an M6P-independent pathway.[8][14] While the precise receptors are still being fully elucidated, uptake occurs via receptor-mediated endocytosis into target cells, such as renal endothelial and cardiac cells.[7][15]
Lysosomal Trafficking and Enzymatic Activity
Following endocytosis, the enzyme is trafficked to the lysosomes.[7] Within the acidic lysosomal environment, this compound acts as an exogenous source of α-Gal A, catalyzing the hydrolysis of accumulated Gb3 and related glycosphingolipids.[7][16] This action directly addresses the biochemical defect, reducing the substrate burden that drives the pathophysiology of the disease.[6][7]
Caption: Mechanism of action of this compound.
Quantitative Data from Clinical Investigations
The clinical development program for this compound has generated substantial quantitative data on its pharmacokinetics, efficacy, and immunogenicity.
Table 1: Pharmacokinetic Parameters of this compound (1 mg/kg Dose)
| Parameter | Day 1 | Week 52 | Reference(s) |
| Cmax (μg/mL) | 11.1 | 17.3 | [14][16] |
| AUCinf (μg·h/mL) | 391 | 1428 | [14] |
| Half-life (t½) (hr) | 78.9 ± 10.3 | - | [11][12][16] |
| Clearance (mL/hr/kg) | 2.9 | 1.1 | [16] |
| Volume of Distribution (Vd) (mL/kg) | 321 | - | [16] |
| Data from studies in ERT-naïve patients. |
Table 2: Efficacy on Renal Function (Annualized eGFR Slope)
| Clinical Trial | Patient Population | Treatment Arm | Mean/Median Annualized eGFR Slope (mL/min/1.73 m²/year) | Reference(s) |
| Phase 1/2 Extension | ERT-Naïve | This compound (1 mg/kg) | Stable at 48 months | [1] |
| BRIDGE | Switched from Agalsidase alfa | Pre-switch (Agalsidase alfa) | -5.90 | [17][18][19] |
| Post-switch (this compound) | -1.19 | [17][18][19] | ||
| BRIGHT | Switched from other ERTs | This compound (2 mg/kg q4w) | -1.9 (Median change from baseline over 52 weeks) | [20][21] |
| BALANCE (2 years) | ERT-Experienced with deteriorating renal function | This compound (1 mg/kg) | Median Slope Difference vs. Agalsidase beta: -0.36 | [1][8][22] |
| Agalsidase beta (1 mg/kg) | Non-inferiority met | [1][8][22] |
Table 3: Efficacy on Disease Biomarkers
| Biomarker | Clinical Trial | Result | Reference(s) |
| Renal Gb3 Inclusions | Phase 1/2 (6 months) | 84% reduction in peritubular capillaries | [10][13] |
| Plasma lyso-Gb3 | BRIDGE (12 months) | 31% reduction | [18][23] |
| Plasma lyso-Gb3 | BALANCE (2 years) | Minimal changes observed in both treatment arms | [22][24] |
| Plasma lyso-Gb3 | BRIGHT (1 year) | Stable in females; slight increase in males | [6][20][21] |
Table 4: Immunogenicity Profile
| Clinical Trial | Treatment Arm | Anti-Drug Antibody (ADA) Incidence | Neutralizing Antibody (NAb) Incidence | Reference(s) |
| Phase 1/2 | This compound | 3 patients developed treatment-induced ADAs, all became negative by 1 year | - | [10] |
| BRIDGE | This compound | 35% (7/20) positive at ≥1 timepoint | - | [18] |
| BALANCE | This compound | - | 15% (7/47) at end of study | [22][25] |
| Agalsidase beta | - | 26% (6/23) at end of study | [22][25] |
Key Experimental Protocols
Measurement of α-Galactosidase A Activity
A common method for quantifying α-Gal A activity is a fluorometric assay.[26]
-
Principle: The assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), which is non-fluorescent. In the presence of α-Gal A, the substrate is cleaved, releasing the highly fluorescent molecule 4-methylumbelliferone (4-MU).[27] The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Methodology:
-
Sample Preparation: Lysates from cells, tissue homogenates, or plasma are prepared in an appropriate assay buffer.
-
Reaction Initiation: Samples are added to a 96-well plate. The reaction is started by adding a working solution of 4-MU-α-Gal substrate.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours), protected from light.[26]
-
Reaction Termination: The reaction is stopped by adding a high-pH stop buffer (e.g., glycine-carbonate buffer).[26]
-
Quantification: Fluorescence is measured using a microplate reader with excitation at ~360 nm and emission at ~445 nm.[26] A standard curve using known concentrations of 4-MU is used for absolute quantification.
-
Caption: Workflow for fluorometric α-Gal A activity assay.
Quantification of Gb3 and lyso-Gb3 Accumulation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 and lyso-Gb3 in biological matrices.[28][29]
-
Principle: This technique separates molecules based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: An aliquot of the sample (e.g., plasma, tissue homogenate) is mixed with an organic solvent system (e.g., chloroform/methanol) to precipitate proteins and extract lipids.[28]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., lyso-Gb3-D7) is added to each sample to account for variations in extraction efficiency and instrument response.[29]
-
Extraction: The lipid-containing organic phase is separated, transferred, and dried under a stream of nitrogen. The residue is then reconstituted in an appropriate solvent for injection.
-
LC Separation: The reconstituted sample is injected into a liquid chromatography system, where the analytes (Gb3, lyso-Gb3) are separated on a chromatographic column.
-
MS/MS Detection: The separated analytes are ionized and enter the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. The analyte peak area is normalized to the internal standard peak area for accurate concentration determination against a calibration curve.
-
Assessment of Anti-Drug Antibodies (ADAs)
The immunogenicity of this compound is typically assessed using a tiered approach, starting with a screening assay like an enzyme-linked immunosorbent assay (ELISA).[27]
-
Principle: The assay detects the presence of antibodies in patient serum that can bind to this compound.
-
Methodology:
-
Coating: A 96-well microtiter plate is coated with this compound and incubated to allow for binding.
-
Blocking: Non-specific binding sites on the plate are blocked using a protein solution (e.g., bovine serum albumin).
-
Sample Incubation: Diluted patient serum samples are added to the wells and incubated. If ADAs are present, they will bind to the immobilized drug.
-
Detection: A secondary antibody that recognizes human IgG (or other isotypes) and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added. The resulting signal is proportional to the amount of bound ADA.
-
Analysis: The signal from patient samples is compared to that of a pre-determined cut-point established with drug-naïve serum samples. Samples that screen positive are then subjected to a confirmatory assay and may be further characterized for neutralizing potential.
-
Conclusion
This compound represents a significant development in enzyme replacement therapy for Fabry disease. Its mechanism of action is centered on providing a stable, long-acting form of the α-galactosidase A enzyme to catabolize the pathogenic accumulation of Gb3 and lyso-Gb3. Key differentiating features include its production in a plant-cell system and a PEGylated structure that confers a prolonged half-life and facilitates cellular uptake via a mannose-6-phosphate receptor-independent pathway. Clinical data have demonstrated its efficacy in reducing substrate storage, stabilizing renal function, and maintaining clinical stability in adult patients with Fabry disease, thus providing a valuable therapeutic option for this patient population.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. Fabry Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UpToDate 2018 [doctorabad.com]
- 5. researchgate.net [researchgate.net]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 8. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiesi Global Rare Diseases Announces Health Canada Approval of Elfabrio® (pegunigalsidase alfa) for Fabry Disease | Financial Post [financialpost.com]
- 12. hcplive.com [hcplive.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. docwirenews.com [docwirenews.com]
- 18. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jmg.bmj.com [jmg.bmj.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Pegunigalsidase-Alfa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of pegunigalsidase-alfa, a novel enzyme replacement therapy for Fabry disease. The document details the protein structure, post-translational modifications, and the innovative pegylation technology utilized in its design. Furthermore, it outlines the key experimental methodologies for its characterization and the underlying molecular mechanisms of its therapeutic action.
Introduction to this compound
This compound, marketed as Elfabrio®, is a recombinant human α-galactosidase A (α-Gal A) enzyme developed for the long-term treatment of Fabry disease.[1] This rare, X-linked genetic disorder arises from a deficiency in α-Gal A, leading to the progressive lysosomal accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[2][3][4] this compound is designed to replace the deficient enzyme, thereby reducing Gb3 accumulation and mitigating the multi-systemic pathology of the disease.[2]
A key feature of this compound is its production in a plant cell-based expression system, ProCellEx®, and its subsequent chemical modification through pegylation.[2][5] This modification enhances the enzyme's stability and significantly prolongs its plasma half-life compared to other enzyme replacement therapies.[6]
Molecular Structure
The molecular architecture of this compound is a sophisticated combination of a recombinant human enzyme, plant-derived glycosylation, and a strategic pegylation strategy.
Protein Backbone
The protein component of this compound is a recombinant form of human α-galactosidase A. Each subunit consists of 405 amino acids. Of these, 398 are identical to the native human α-Gal A.[7] An additional glycine residue is present at the N-terminus, a remnant from the signal peptide cleavage.[7] A six-amino-acid sequence (SEKDEL) has been added to the C-terminus to function as an endoplasmic reticulum retrieval signal.[7]
Pegylation
This compound undergoes a specific chemical modification process involving polyethylene glycol (PEG). The enzyme is formulated as a homodimer where the two subunits are covalently cross-linked by 2 kDa PEG moieties.[7] Additionally, further 2 kDa PEG molecules are attached to surface lysine residues.[8] This extensive pegylation results in a total molecular weight of approximately 116 kDa for the cross-linked dimer.[7] The pegylation serves to increase the enzyme's hydrodynamic size, which in turn extends its circulatory half-life and enhances its stability.[6]
Glycosylation
This compound is produced in genetically modified tobacco plant cells (Nicotiana tabacum) using the ProCellEx® platform.[2][5] This results in a distinct glycosylation profile compared to mammalian cell-produced enzymes. The plant-derived glycosylation is generally less complex and notably lacks mannose-6-phosphate (M6P) moieties.[7][8] The absence of M6P suggests a cellular uptake mechanism that is independent of the M6P receptor, which is the primary route for other enzyme replacement therapies.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Molecular Weight | ~116 kDa | [7] |
| Protein Subunit Composition | 405 amino acids | [7] |
| PEG Moiety Size | 2 kDa | [7][8] |
| Specific Activity | 35-62 U/mg | [7] |
| Plasma Half-life | 53-121 hours | [9] |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to ensure its structural integrity, purity, and activity. Below are detailed methodologies for key experiments.
Peptide Mapping by LC-MS/MS
Purpose: To verify the amino acid sequence and identify any post-translational modifications.
Methodology:
-
Sample Preparation:
-
Denaturation and Reduction: The protein is denatured using agents like urea or guanidine hydrochloride, followed by the reduction of disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent the reformation of disulfide bonds.
-
Enzymatic Digestion: The protein is digested with a sequence-specific protease, typically trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The enzyme-to-protein ratio and digestion time are optimized for complete digestion.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with a modifier (e.g., formic acid) is used to elute the peptides.
-
Mass Spectrometry: The eluted peptides are introduced into a high-resolution mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Tandem Mass Spectrometry (MS/MS): Selected precursor ions from the MS1 scan are fragmented, and the resulting fragment ions are analyzed in an MS2 scan to determine the amino acid sequence of the peptide.
-
-
Data Analysis: The acquired MS/MS spectra are searched against a theoretical digest of the known this compound amino acid sequence using specialized software to confirm peptide identity and identify any modifications.[10][11][12][13][14]
N-Glycan Analysis by HILIC-FLR-MS
Purpose: To characterize the structure and composition of the N-linked glycans.
Methodology:
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).
-
Fluorescent Labeling: The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enhance detection sensitivity.
-
HILIC Separation: The labeled glycans are separated by Hydrophilic Interaction Liquid Chromatography (HILIC). This technique separates glycans based on their hydrophilicity, which is influenced by their size, charge, and linkage isomerism.
-
Detection:
-
Fluorescence Detection (FLD): The eluted glycans are detected by a fluorescence detector, providing a quantitative profile of the glycan population.
-
Mass Spectrometry (MS): The HILIC system is coupled to a mass spectrometer to determine the mass of the individual glycan structures, allowing for the determination of their monosaccharide composition.
-
-
Data Analysis: The retention times from the HILIC-FLD chromatogram and the mass data from the MS are used to identify and quantify the different glycan structures present on this compound.[15][16][17]
Enzyme Activity Assay
Purpose: To determine the specific activity of this compound.
Methodology:
-
Substrate: The synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) is commonly used.
-
Reaction: The enzyme is incubated with the substrate in an appropriate buffer at a controlled temperature (e.g., 37°C) and pH.
-
Detection: The enzymatic hydrolysis of pNP-α-Gal releases p-nitrophenol, which has a distinct absorbance at a specific wavelength (e.g., 405 nm). The rate of increase in absorbance is monitored spectrophotometrically.
-
Calculation: The specific activity is calculated based on the rate of substrate conversion and the protein concentration of the enzyme solution. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[18][19][20]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Purpose: To determine the absolute molar mass and assess the aggregation state of the this compound dimer.
Methodology:
-
Chromatographic Separation: The sample is injected into a size-exclusion chromatography (SEC) system, which separates molecules based on their hydrodynamic radius.
-
Detection: The eluent from the SEC column passes through a series of detectors:
-
UV Detector: Measures the protein concentration.
-
Multi-Angle Light Scattering (MALS) Detector: Measures the intensity of light scattered by the molecules at multiple angles.
-
Refractive Index (RI) Detector: Measures the change in refractive index, which is also proportional to the concentration.
-
-
Data Analysis: The data from the MALS and concentration detectors are combined to calculate the absolute molar mass of the eluting species at each point in the chromatogram. This allows for the accurate determination of the molecular weight of the this compound dimer and the quantification of any aggregates or fragments.[21][22][23][24][25]
Circular Dichroism (CD) Spectroscopy
Purpose: To assess the secondary structure of the protein component of this compound.
Methodology:
-
Sample Preparation: A purified sample of this compound is prepared in a CD-compatible buffer (i.e., one with low absorbance in the far-UV region).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm). The instrument measures the differential absorption of left and right circularly polarized light.
-
Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structural elements, such as α-helix, β-sheet, and random coil. This provides information on the overall folding of the protein.[26][27][28][29][30]
Visualizations
Signaling Pathway of Fabry Disease Pathophysiology
Caption: Pathophysiological cascade in Fabry disease.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
ProCellEx® Production Workflow
Caption: ProCellEx® production workflow for this compound.
Conclusion
This compound represents a significant advancement in the treatment of Fabry disease, owing to its unique molecular design. The combination of a recombinant human α-galactosidase A produced in a plant cell system with a strategic pegylation approach results in a highly stable and long-acting enzyme. The comprehensive analytical characterization detailed in this guide underscores the robust quality control measures in place to ensure the consistency and efficacy of this therapeutic protein. This in-depth understanding of its molecular structure is crucial for researchers and clinicians working to advance the management of Fabry disease.
References
- 1. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProCellEx®Platform | Protalix [protalix.com]
- 6. researchgate.net [researchgate.net]
- 7. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 15. fda.gov [fda.gov]
- 16. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. wyatt.com [wyatt.com]
- 22. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. einsteinmed.edu [einsteinmed.edu]
Pegunigalsidase Alfa: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Pegunigalsidase alfa, marketed as Elfabrio®, is a novel enzyme replacement therapy (ERT) approved for the treatment of Fabry disease, a rare, X-linked lysosomal storage disorder.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of pegunigalsidase alfa, summarizing key data from pivotal clinical trials and outlining the experimental methodologies employed.
Mechanism of Action
Fabry disease arises from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2] This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system.[4]
Pegunigalsidase alfa is a recombinant human α-Gal A produced in plant cell culture and subsequently modified through PEGylation—the covalent attachment of polyethylene glycol (PEG) moieties.[1][4][5] This modification results in a stabilized, cross-linked homodimer with an extended plasma half-life compared to first-generation ERTs.[1][4]
Administered intravenously, pegunigalsidase alfa circulates in the bloodstream and is taken up by target cells, primarily through mannose-6-phosphate (M6P) receptor-mediated endocytosis.[5] Following internalization, it is transported to the lysosomes, where it catalyzes the hydrolysis of accumulated Gb3, thereby reducing the substrate burden and mitigating the downstream cellular pathology.[5]
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Pegunigalsidase alfa - Wikipedia [en.wikipedia.org]
- 4. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
A Technical Deep Dive into the Preclinical Development of Pegunigalsidase-Alfa: An Enzyme Replacement Therapy for Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, causing a wide range of debilitating symptoms and life-threatening complications.[1][2][3] Enzyme replacement therapy (ERT) has been the cornerstone of Fabry disease management, aiming to supplement the deficient enzyme and reduce substrate accumulation. Pegunigalsidase-alfa (PRX-102) is a novel ERT developed to address some of the limitations of first-generation ERTs, such as rapid clearance and immunogenicity.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its unique characteristics, the experimental methodologies employed, and the key preclinical findings that paved the way for its clinical evaluation.
Molecular Design and Rationale: The Innovation of PEGylation
This compound is a recombinant human α-Gal A enzyme produced in a plant cell-based expression system (ProCellEx®).[4][5] A key innovation in its design is the covalent cross-linking of two α-Gal A subunits using a 2000 Dalton (2 kDa) polyethylene glycol (PEG) polymer, resulting in a stable homodimer.[2][4][5][6] This PEGylation strategy was employed to enhance the enzyme's pharmacokinetic profile and reduce its immunogenicity.[1][2][3][7]
The primary goals of PEGylating α-Gal A to create this compound were:
-
Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the enzyme, PEGylation was intended to reduce renal clearance and prolong its presence in the bloodstream.[7]
-
Enhanced Stability: The covalent cross-linking of the subunits aimed to create a more stable enzyme that could withstand degradation in plasma and the lysosomal environment.[8][9]
-
Reduced Immunogenicity: The PEG chains can "mask" potential immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response.[7][9]
The following diagram illustrates the structural difference between a native enzyme and the PEGylated form of this compound.
Preclinical Pharmacology and Pharmacokinetics
A series of in-vitro and in-vivo studies were conducted to characterize the pharmacological and pharmacokinetic properties of this compound.
In-Vitro Stability Studies
Objective: To assess the stability of this compound compared to existing ERTs under conditions mimicking human plasma and the lysosomal environment.
Methodology: While detailed protocols are proprietary, published research indicates that the stability of this compound and comparator enzymes (agalsidase alfa and agalsidase beta) was evaluated by measuring their residual enzymatic activity after incubation in human plasma and in "lysosomal-like conditions" (likely an acidic buffer at 37°C).[10] The enzymatic activity was determined using a fluorometric assay with the artificial substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal).[11][12]
Results: These studies demonstrated that this compound has significantly greater stability compared to agalsidase alfa and agalsidase beta in both plasma and acidic, lysosomal-like environments.[8][9]
| Condition | This compound | Agalsidase alfa / beta |
| Human Plasma (37°C) | Retained about 30% of its original activity after 1 hour | Lost all of their activity after 1 hour |
| Lysosomal-like Conditions | Showed dramatically enhanced stability | Significantly less stable |
Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of this compound in relevant animal models.
Methodology: Pharmacokinetic studies were performed in GLA-knockout (Fabry) mice. A single intravenous dose of 1 mg/kg of this compound or agalsidase alfa was administered. Blood samples were collected at various time points post-injection, and the plasma was analyzed for α-Gal A activity using the 4-MU-α-Gal substrate to determine the concentration of the active enzyme over time.[4]
Results: The studies in GLA-knockout mice revealed a markedly prolonged circulatory half-life for this compound compared to agalsidase alfa.[4] This was consistent with the design rationale of PEGylation to reduce clearance.
| Parameter | This compound (1 mg/kg) | Agalsidase alfa (1 mg/kg) |
| Half-life in GLA-knockout mice | ~10 hours (581 minutes) | ~13 minutes |
These preclinical findings were later corroborated in human clinical trials, where this compound demonstrated a plasma half-life of approximately 80 hours.[2][5][6]
In-Vivo Efficacy in a Fabry Disease Mouse Model
Objective: To evaluate the in-vivo efficacy of this compound in reducing disease-related pathology in a Fabry disease mouse model.
Experimental Protocol:
-
Animal Model: Fabry mice (GLA-knockout).
-
Treatment Groups:
-
This compound: 1 mg/kg
-
Fabrazyme® (agalsidase beta): 1 mg/kg
-
Replagal® (agalsidase alfa): 0.2 mg/kg
-
Untreated Fabry mice
-
Wild-type (healthy) mice
-
-
Administration: Bi-weekly intravenous infusions for 3 months.
-
Endpoint: Quantification of Iba1 spots, a marker for inflammation of the peripheral sensory nervous system, in the dorsal root ganglia.[13]
Results: Treatment with this compound resulted in a significant reduction in neuroinflammation in the peripheral sensory nervous system of Fabry mice.
| Treatment Group | Reduction in Iba1 Spots (compared to untreated Fabry mice) |
| This compound (1 mg/kg) | 53% (p<0.05) |
| Fabrazyme® (1 mg/kg) | No significant difference |
| Replagal® (0.2 mg/kg) | No significant difference |
The levels of the Iba1 marker in the this compound treated mice were comparable to those in healthy mice, suggesting a substantial therapeutic effect on this aspect of Fabry disease pathology.[13]
Cellular Uptake and Mechanism of Action
The primary mechanism of action for ERTs in Fabry disease is the delivery of functional α-Gal A to the lysosomes of affected cells, where it can catabolize the accumulated Gb3.
A point of discussion in the preclinical development of this compound is its cellular uptake mechanism. Traditional ERTs produced in mammalian cell lines are glycosylated with mannose-6-phosphate (M6P), which allows for their recognition and uptake by M6P receptors on the cell surface.[13] However, as this compound is produced in plant cells, it lacks these M6P moieties. This suggests an alternative, M6P-independent pathway for cellular uptake.[14] While the precise alternative receptors have not been fully elucidated, this characteristic may lead to a different biodistribution profile compared to M6P-dependent ERTs. Once internalized via endocytosis, this compound is trafficked to the lysosomes. The acidic environment of the lysosome is optimal for the enzymatic activity of α-Gal A, which then hydrolyzes the accumulated Gb3.[13]
Preclinical Safety and Toxicology
Comprehensive toxicology studies are a critical component of preclinical drug development to ensure safety before human trials.
Methodology: While specific toxicology study reports for this compound are not publicly available in full detail, standard preclinical toxicology programs for biologics typically involve:
-
Single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent, often a non-human primate for biologics).
-
Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Immunogenicity testing to evaluate the potential for anti-drug antibody (ADA) formation.
-
Local tolerance studies.
For this compound, it is known that immunogenicity was assessed in preclinical models, and the data suggested a reduced potential for inducing neutralizing antibodies compared to non-PEGylated forms.[1][2][3]
Summary and Conclusion
The preclinical development of this compound was guided by a rational design aimed at improving upon existing enzyme replacement therapies for Fabry disease. The use of plant-cell expression and a specific PEGylation strategy resulted in a molecule with enhanced stability and a significantly prolonged pharmacokinetic profile in animal models. In-vivo efficacy studies in a Fabry mouse model demonstrated a significant reduction in a key disease-related pathology marker. While the precise details of all preclinical experimental protocols are not publicly available, the collective data from these foundational studies provided a strong rationale for the clinical investigation of this compound. The preclinical findings of improved stability, extended half-life, and in-vivo efficacy, coupled with a potentially favorable immunogenicity profile, supported its advancement into the clinical trial phases that ultimately led to its approval for the treatment of Fabry disease. Further research into the M6P-independent cellular uptake mechanism could provide additional insights into its biodistribution and therapeutic effects.
References
- 1. mayafiles.tase.co.il [mayafiles.tase.co.il]
- 2. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 3. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protalix BioTherapeutics Announces New Preclinical Results Demonstrating a Positive Effect of pegunigalsidase alfa (PRX-102) on Small-fiber Neuropathy in Fabry Disease Models Compared to Commercially Available Enzyme Replacement Therapies | Protalix BioTherapeutics [protalixbiotherapeutics.gcs-web.com]
- 14. A shortcut to the lysosome: the mannose-6-phosphate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Pathway of Pegunigalsidase-Alfa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegunigalsidase-alfa (Elfabrio®) is a novel enzyme replacement therapy (ERT) for Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase A (α-Gal A) activity. A key differentiator of this compound from other ERTs, such as agalsidase alfa and agalsidase beta, is its distinct cellular uptake mechanism. Produced in a plant cell expression system (Nicotiana tabacum), it possesses a unique glycosylation pattern devoid of mannose-6-phosphate (M6P) residues. Consequently, its entry into target cells is independent of the cation-independent mannose-6-phosphate receptor (CI-MPR), the primary portal for conventional ERTs. This guide provides a comprehensive overview of the current understanding of the this compound cellular uptake pathway, summarizing the available data, proposing a putative mechanism, and outlining experimental approaches for its further elucidation.
Introduction: A Paradigm Shift in Fabry Disease ERT Uptake
Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3) in various cells, leading to progressive multi-organ pathology. ERT aims to deliver functional α-Gal A to the lysosomes of affected cells to catabolize the accumulated substrate. The efficiency of ERTs is critically dependent on their ability to be internalized by target cells and trafficked to the lysosome.
This compound is a recombinant human α-Gal A that is chemically modified by PEGylation, a process that increases its plasma half-life and stability.[1] Crucially, its production in plant cells results in a glycosylation profile that lacks the M6P moieties necessary for CI-MPR-mediated endocytosis.[2][3] This necessitates an alternative cellular uptake pathway, the specifics of which are a subject of ongoing research.
The M6P-Independent Cellular Uptake of this compound
It is established that the cellular uptake of this compound occurs via receptor-mediated endocytosis , a process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. However, the identity of the specific cell surface receptor(s) that bind to this compound has not yet been definitively identified in publicly available literature.
Proposed General Mechanism
Based on the principles of receptor-mediated endocytosis for other lysosomal enzymes that utilize M6P-independent pathways, a putative mechanism for this compound can be proposed:
-
Binding: this compound circulates in the bloodstream and binds to a specific, yet-to-be-identified, receptor on the surface of target cells, such as endothelial cells, podocytes, and cardiomyocytes.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. This process is likely clathrin-mediated, though other endocytic pathways cannot be ruled out.
-
Trafficking: The endocytic vesicle, now an early endosome, undergoes maturation. The internal pH of the endosome gradually decreases.
-
Dissociation and Delivery: The acidic environment of the late endosome facilitates the dissociation of this compound from its receptor. The receptor may be recycled back to the cell surface.
-
Lysosomal Fusion: The late endosome fuses with a lysosome, delivering the active this compound to its site of action.
-
Substrate Catabolism: Within the lysosome, this compound catalyzes the hydrolysis of Gb3 and other glycosphingolipids.
Potential Candidate Receptors
While the specific receptor for this compound is unknown, other M6P-independent receptors for lysosomal enzymes offer potential avenues for investigation. These include:
-
Sortilin: A multifunctional sorting receptor involved in the trafficking of various proteins, including some lysosomal enzymes.[4][5]
-
Lysosomal Integral Membrane Protein 2 (LIMP-2/SCARB2): Responsible for the trafficking of β-glucocerebrosidase to the lysosome.[5]
-
Megalin: A multi-ligand endocytic receptor expressed in various tissues, including the kidney proximal tubules.[4]
-
Mannose Receptor: While distinct from the M6P receptor, this receptor recognizes terminal mannose residues on glycoproteins and could potentially play a role, although the glycosylation profile of this compound would need to be compatible.
Further research is required to determine if any of these, or a novel receptor, are responsible for the uptake of this compound.
Data Presentation
Currently, there is a lack of quantitative data in the public domain regarding the binding affinity (e.g., Kd) of this compound to its cellular receptor(s) and the kinetics of its uptake into different cell types. The available information allows for a comparative summary with other ERTs.
| Feature | This compound | Agalsidase Alfa / Agalsidase Beta |
| Production System | Plant cells (Nicotiana tabacum) | Mammalian cells (CHO, human fibrosarcoma) |
| Key Glycosylation Feature | Lacks Mannose-6-Phosphate (M6P) | Contains Mannose-6-Phosphate (M6P) |
| Primary Uptake Pathway | M6P-Independent Receptor-Mediated Endocytosis | M6P-Dependent Receptor-Mediated Endocytosis |
| Primary Receptor | Unknown | Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) |
| Plasma Half-life | Significantly prolonged (~53-121 hours)[6] | Shorter (~1-2 hours) |
Table 1: Comparative properties of this compound and other enzyme replacement therapies for Fabry disease.
Visualizing the Pathways and Workflows
Proposed Cellular Uptake Pathway of this compound
Caption: Proposed M6P-independent cellular uptake pathway for this compound.
General Experimental Workflow for Receptor Identification
Caption: A general experimental workflow for identifying the cellular receptor of this compound.
Potential Experimental Protocols for Elucidating the Uptake Pathway
While specific protocols for this compound are not publicly detailed, standard methodologies can be adapted to investigate its cellular uptake.
In Vitro Enzyme Uptake Assay in Patient-Derived Fibroblasts
-
Objective: To quantify the uptake of this compound into target cells and to confirm its M6P-independence.
-
Methodology:
-
Cell Culture: Culture human dermal fibroblasts from Fabry disease patients (lacking endogenous α-Gal A activity) in appropriate media.
-
Enzyme Incubation: Incubate the fibroblasts with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Inhibition Control: In parallel, pre-incubate cells with a high concentration of M6P before adding this compound to confirm the uptake is not inhibited. As a positive control for inhibition, parallel experiments with agalsidase beta could be performed.
-
Cell Lysis: After incubation, thoroughly wash the cells to remove non-internalized enzyme and lyse the cells to release intracellular contents.
-
Enzyme Activity Assay: Measure the intracellular α-Gal A activity using a fluorometric assay with a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).
-
Data Analysis: Normalize the enzyme activity to the total protein concentration in the cell lysate. Plot uptake over time and as a function of concentration to determine uptake kinetics.
-
Receptor Identification using Affinity Chromatography and Mass Spectrometry
-
Objective: To identify the protein(s) on the cell surface that bind to this compound.
-
Methodology:
-
Bait Preparation: Covalently couple this compound to a solid support matrix (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a cell membrane protein extract from a relevant target cell line (e.g., human endothelial cells).
-
Affinity Chromatography: Incubate the membrane protein extract with the this compound-coupled beads. Non-binding proteins are washed away.
-
Elution: Elute the proteins that have bound to the this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest. Excise the bands and subject them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with this compound.
-
Conclusion and Future Directions
The cellular uptake of this compound represents a significant departure from the established M6P-dependent pathway for other Fabry disease ERTs. Its M6P-independent, receptor-mediated endocytosis is a key feature that may have implications for its biodistribution and efficacy. While the precise receptor and the full details of the endocytic pathway remain to be elucidated in publicly accessible research, the current understanding provides a solid framework for further investigation.
Future research should focus on:
-
Definitive identification of the cell surface receptor(s) for this compound in various target cell types.
-
Quantitative characterization of the binding affinity and kinetics between this compound and its receptor(s).
-
Detailed mapping of the intracellular trafficking pathway following endocytosis.
-
Understanding whether the PEGylation of the molecule influences receptor interaction and the subsequent endocytic process.
A complete understanding of the cellular uptake mechanism will not only enhance our knowledge of this novel therapeutic but also has the potential to inform the development of future ERTs with tailored cellular targeting capabilities.
References
- 1. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative mechanisms for trafficking of lysosomal enzymes in mannose 6-phosphate receptor-deficient mice are cell type-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated uptake of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-Phosphate Receptor and Sortilin Mediated Endocytosis of α-Galactosidase A in Kidney Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A shortcut to the lysosome: the mannose-6-phosphate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PEGylation in Enhancing the Stability and Half-Life of Pegunigalsidase-alfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency in the enzyme α-galactosidase A (α-Gal A), leading to the systemic accumulation of globotriaosylceramide (Gb3). Enzyme replacement therapy (ERT) is the standard of care, aiming to supplement the deficient enzyme. Pegunigalsidase-alfa is a novel second-generation ERT designed for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the pivotal role of PEGylation in improving the stability and pharmacokinetic profile of this compound, a key factor in its clinical performance. We will delve into the biochemical modifications, comparative stability data, pharmacokinetic parameters, and the experimental methodologies used in its evaluation.
Introduction to Fabry Disease and Enzyme Replacement Therapy
Fabry disease is characterized by the progressive accumulation of Gb3 in various cells and tissues, leading to severe clinical manifestations affecting the kidneys, heart, and nervous system.[1] The primary therapeutic strategy is ERT, which involves the intravenous administration of a recombinant form of human α-Gal A to restore enzymatic activity and clear the accumulated substrate.[2] First-generation ERTs, such as agalsidase alfa and agalsidase beta, have demonstrated clinical benefits but are limited by short plasma half-lives and the potential for immunogenicity.[3]
This compound (Elfabrio®) was developed to overcome these limitations. It is a recombinant human α-Gal A produced in a plant cell-based expression system (ProCellEx®) and is distinguished by its modification through PEGylation.[2][4] This modification involves the covalent attachment of polyethylene glycol (PEG) molecules to the enzyme, a well-established strategy to improve the pharmacological properties of therapeutic proteins.[1][3]
The Technology: PEGylation of α-Galactosidase A
The unique structural feature of this compound is its chemical modification with relatively small (~2 kDa) bifunctional PEG molecules that covalently cross-link the two subunits of the α-Gal A homodimer.[2][5] Additional PEG moieties are also attached to surface lysine residues.[2] This specific cross-linking technology is designed to create a more stable enzyme while maintaining its catalytic function.[6] The total molecular weight of the resulting cross-linked dimer is approximately 116 kDa.[3]
The PEGylation process confers several key advantages:
-
Increased Hydrodynamic Size: The PEG chains increase the molecule's size, reducing renal clearance.[2]
-
Steric Hindrance: The PEG "shield" protects the enzyme from proteolytic degradation and masks immunogenic epitopes, potentially reducing the formation of anti-drug antibodies (ADAs).[1][5][6]
-
Enhanced Stability: Covalent cross-linking of the subunits prevents dissociation, leading to greater thermal and chemical stability.[6]
Impact of PEGylation on Enzyme Stability
Preclinical studies have demonstrated that this compound possesses superior stability compared to non-PEGylated α-Gal A enzymes (agalsidase alfa and beta).[1][5] The covalent cross-linking of the homodimer is a primary contributor to its increased thermal stability.[6]
Comparative Stability Data
The following table summarizes the enhanced stability of this compound observed in in vitro studies.
| Condition | Parameter | This compound | Agalsidase alfa / beta | Reference |
| Human Plasma (37°C) | Residual Activity after 1 hour | ~30% | Complete Inactivation | [3] |
| Lysosomal-like Conditions (Acidic pH) | Stability | More Stable | Less Stable | [3][5] |
| Thermal Stress | Stability | Increased Thermal Stability | Lower Thermal Stability | [6] |
Experimental Protocol: Thermal Stability Assay (Representative)
This protocol outlines a general method for assessing the thermal stability of an enzyme like this compound.
-
Enzyme Preparation: Prepare solutions of this compound and a non-PEGylated comparator (e.g., agalsidase beta) at a standardized concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Heat Treatment: Aliquot the enzyme solutions into multiple tubes. Incubate the tubes at a range of temperatures (e.g., 37°C, 42°C, 50°C, 55°C, 60°C) for a fixed duration (e.g., 15, 30, or 60 minutes). A control sample is kept on ice (4°C).
-
Cooling and Equilibration: After incubation, immediately cool the samples on ice for at least 10 minutes to halt any further denaturation. Allow samples to equilibrate to room temperature before activity measurement.
-
Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet any aggregated protein.
-
Activity Measurement: Determine the residual enzymatic activity of the supernatant using a standard α-galactosidase activity assay (see Section 4.3).
-
Data Analysis: Express the residual activity as a percentage of the activity of the non-heated control sample (kept at 4°C). Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile and calculate parameters like the T50 (the temperature at which 50% of the initial activity is lost after a specified incubation time).
Impact of PEGylation on Pharmacokinetics and Half-Life
The most significant clinical advantage conferred by PEGylation to this compound is the dramatic extension of its plasma half-life. This prolonged circulation allows for a less frequent dosing regimen compared to first-generation ERTs.[1][3]
Comparative Pharmacokinetic Data
Clinical trial data consistently show a substantially longer half-life for this compound.
| Parameter | This compound | Agalsidase alfa / beta | Reference |
| Terminal Half-Life (t1/2) | ~79 - 80 hours (range 53-134 hours) | ≤ 2 hours (90-120 minutes) | [2][5] |
| Dosing Frequency | Every 2 or 4 weeks | Every 2 weeks | [7] |
| Clearance | Reduced | Rapid | [1] |
This extended half-life is approximately 40-fold longer than that of the currently available non-PEGylated ERTs.[2][3]
Experimental Protocol: Pharmacokinetic Study (Representative)
This protocol describes a general workflow for a clinical pharmacokinetic (PK) study to determine the half-life of this compound.
-
Study Design: An open-label study is conducted in patients with Fabry disease. Patients receive an intravenous infusion of this compound (e.g., 1 mg/kg) over a specified period.
-
Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at multiple time points: pre-infusion (0 hours), at the end of the infusion, and at various post-infusion time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours).
-
Plasma Preparation: Samples are centrifuged (e.g., at 1,500 x g for 15 minutes at 4°C) within 30-60 minutes of collection. The resulting plasma is transferred to labeled cryovials and stored at -70°C or below until analysis.
-
Bioanalytical Method (ELISA): The concentration of this compound in plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Coating: A 96-well microplate is coated with a capture antibody (e.g., a polyclonal anti-α-Gal A antibody) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA).
-
Sample Incubation: Plasma samples and a standard curve of known this compound concentrations are added to the wells and incubated.
-
Detection: After washing, a detection antibody (e.g., a biotinylated monoclonal anti-α-Gal A antibody) is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Reading: The optical density is read at 450 nm using a microplate reader.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each patient are analyzed using non-compartmental methods with software like WinNonlin® to calculate key PK parameters, including maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and terminal half-life (t1/2).
Experimental Protocol: α-Galactosidase A Activity Assay (Representative)
This fluorometric assay is commonly used to measure the enzymatic activity of α-Gal A in various samples.
-
Reagent Preparation:
-
Assay Buffer: Prepare a citrate-phosphate buffer at a pH optimal for lysosomal enzymes (e.g., pH 4.6).
-
Substrate Solution: Prepare a solution of the artificial substrate 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) in the assay buffer.
-
Stop Solution: Prepare a high pH buffer (e.g., 0.2 M glycine-carbonate, pH 10.7) to terminate the reaction and maximize the fluorescence of the product.
-
-
Assay Procedure:
-
Add a small volume of the sample (e.g., diluted plasma from a PK study or supernatant from a stability assay) to the wells of a black 96-well microplate.
-
Initiate the reaction by adding the 4-MU-α-Gal substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) product using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.
-
Quantification: Calculate the enzyme activity by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of 4-MU. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-MU per minute under the specified assay conditions.
Cellular Uptake and Mechanism of Action
For ERTs to be effective, they must be taken up by target cells and delivered to the lysosomes where Gb3 accumulates. First-generation ERTs primarily utilize the mannose-6-phosphate (M6P) receptor for cellular internalization.[1] this compound, being produced in plant cells, lacks M6P moieties and is thought to utilize alternative, M6P-independent pathways for cellular uptake, although the precise mechanisms are still under investigation.[2] Once inside the cell and trafficked to the lysosome, it performs its enzymatic function, catalyzing the hydrolysis of Gb3.
Conclusion
The PEGylation of α-galactosidase A to create this compound represents a significant advancement in the treatment of Fabry disease. The specific chemical cross-linking of the enzyme's subunits results in a molecule with markedly enhanced thermal and plasma stability. This improved stability translates directly into a dramatically prolonged plasma half-life, approximately 40-fold longer than first-generation ERTs. This superior pharmacokinetic profile supports less frequent dosing, potentially reducing the treatment burden for patients. Furthermore, the PEG shield may offer a reduced potential for immunogenicity. These combined benefits, rooted in the strategic application of PEGylation technology, position this compound as a valuable therapeutic option for the long-term management of Fabry disease.
References
- 1. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Pegunigalsidase-Alfa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the initial in-vitro studies that established the foundational efficacy profile of pegunigalsidase-alfa, a PEGylated recombinant alpha-galactosidase A enzyme replacement therapy for Fabry disease. The data presented herein, derived from key preclinical investigations, highlights the enhanced stability and sustained enzymatic activity of this compound compared to existing therapies, agalsidase alfa and agalsidase beta.
Enhanced In-Vitro Stability
A pivotal study by Kizhner et al. (2015) demonstrated the superior stability of this compound (then referred to as PRX-102) in conditions mimicking human plasma and the lysosomal environment. This enhanced stability is attributed to its unique molecular structure, a plant cell-expressed recombinant human α-Galactosidase-A that is chemically modified by PEGylation to form a covalently cross-linked homodimer.
Stability in Human Plasma
In a comparative analysis, this compound exhibited significantly prolonged enzymatic activity in human plasma at 37°C. After one hour of incubation, this compound retained approximately 30% of its initial activity, whereas both agalsidase alfa and agalsidase beta were completely inactivated.
Stability under Lysosomal-Like Conditions
Under simulated lysosomal conditions (pH 4.6), the stability of this compound was even more pronounced. It maintained over 80% of its enzymatic activity after ten days of incubation. In contrast, the commercially available enzymes lost all activity within two days under the same conditions.[1]
Table 1: Comparative In-Vitro Stability of α-Galactosidase A Enzymes
| Condition | Time Point | This compound (PRX-102) Residual Activity (%) | Agalsidase Alfa & Beta Residual Activity (%) |
| Human Plasma (37°C) | 1 hour | ~30% | 0% |
| Lysosomal-Like (pH 4.6) | 2 days | >80% | 0% |
| Lysosomal-Like (pH 4.6) | 10 days | >80% | 0% |
Enzymatic Activity and Kinetics
The enzymatic activity of this compound was assessed using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG). While the kinetic parameters (Km and Vmax) of this compound were found to be statistically different from those of agalsidase alfa and agalsidase beta, these variations did not translate to significant biochemical functional differences in the in-vitro setting.[1]
Table 2: Kinetic Parameters of α-Galactosidase A Enzymes
| Enzyme | Km (mM) | Vmax (nmol/h/mg) |
| This compound (PRX-102) | 2.6 ± 0.2 | 135 ± 2 |
| Agalsidase Alfa | 3.3 ± 0.3 | 123 ± 4 |
| Agalsidase Beta | 3.9 ± 0.2 | 129 ± 2 |
Data from Kizhner et al., 2015. Values are presented as mean ± standard deviation.
Cellular Uptake in Fabry Patient Fibroblasts
In-vitro studies using primary human fibroblasts from Fabry patients confirmed the cellular uptake of this compound.[1] Notably, its uptake mechanism appears to be independent of the mannose-6-phosphate (M6P) receptor, which is the primary pathway for the cellular internalization of agalsidase alfa and agalsidase beta. This is because this compound, being produced in plant cells, lacks M6P moieties on its glycans. Further investigations using sugar inhibitors, such as M6P and mannan, did not impede its cellular uptake, suggesting an alternative internalization pathway.
Globotriaosylceramide (Gb3) Reduction
While the primary focus of initial in-vitro work was on stability and activity, subsequent preclinical in-vivo studies in a Fabry mouse model demonstrated the efficacy of this compound in reducing the pathological substrate, globotriaosylceramide (Gb3). Repeated administration of the enzyme resulted in a significant reduction of Gb3 levels in key affected tissues, including the kidney (64% residual content), heart (23% residual content), skin (5.7% residual content), and spleen (16.2% residual content), with the liver being cleared of Gb3.[1] These in-vivo findings strongly suggest that the enhanced in-vitro stability and sustained activity of this compound translate to effective substrate reduction at the tissue level.
Experimental Protocols
In-Vitro Stability Assay
Objective: To compare the stability of this compound with agalsidase alfa and agalsidase beta in human plasma and under lysosomal-like conditions.
Methodology:
-
Plasma Stability: The enzymes were incubated in human plasma at 37°C. Aliquots were taken at various time points.
-
Lysosomal-Like Stability: The enzymes were incubated in a buffer at pH 4.6 to simulate the lysosomal environment. Aliquots were collected over several days.
-
Activity Measurement: The residual enzymatic activity in the aliquots was determined by measuring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG). The fluorescence of the released 4-methylumbelliferone was quantified to calculate the enzyme activity.
Enzyme Kinetics Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound, agalsidase alfa, and agalsidase beta.
Methodology:
-
A range of concentrations of the 4-MUG substrate was prepared.
-
The initial reaction velocity was measured for each enzyme at each substrate concentration by monitoring the rate of fluorescent product formation over time.
-
The kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Cellular Uptake Assay
Objective: To demonstrate the uptake of this compound into Fabry patient-derived fibroblasts.
Methodology:
-
Primary fibroblasts were cultured from skin biopsies of patients with Fabry disease.
-
The cultured fibroblasts were incubated with this compound.
-
The localization of the enzyme within the cells was visualized using immunofluorescence microscopy with antibodies specific to α-galactosidase A.
-
To investigate the uptake mechanism, the assay was repeated in the presence of inhibitors of known endocytic pathways, such as mannose-6-phosphate and mannan.
Globotriaosylceramide (Gb3) Reduction Assay (In-Vitro Principle)
Objective: To assess the ability of this compound to reduce the accumulation of Gb3 in Fabry patient fibroblasts.
Methodology:
-
Fabry patient fibroblasts, which inherently accumulate Gb3, are cultured in a suitable medium.
-
The cells are treated with varying concentrations of this compound over a defined period.
-
Following treatment, the cells are harvested, and cellular lipids are extracted.
-
The amount of Gb3 in the lipid extract is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The reduction in Gb3 levels in treated cells is compared to untreated control cells to determine the efficacy of the enzyme.
Visualizations
References
The Genesis of a Novel Enzyme Replacement Therapy: A Technical Overview of Pegunigalsidase-Alfa's Development
Foreword: The landscape of treatment for Fabry disease, a rare X-linked lysosomal storage disorder, has been shaped by the advent of enzyme replacement therapy (ERT). However, the evolution of ERT has been driven by the need to overcome the limitations of early-generation therapies. This technical guide delves into the discovery and rationale behind the development of pegunigalsidase-alfa (Elfabrio®), a novel, PEGylated recombinant human α-galactosidase-A. We will explore the scientific principles that underpin its design, the experimental validation of its enhanced properties, and the clinical evidence that has established its role in managing Fabry disease.
The Rationale for Innovation: Addressing Unmet Needs in Fabry Disease Treatment
Fabry disease arises from mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, causing a multisystemic disorder characterized by neuropathic pain, renal failure, cardiomyopathy, and cerebrovascular events.[1][2]
The introduction of ERT with agalsidase alfa and agalsidase beta marked a significant milestone in Fabry disease management.[2] These therapies aimed to supplement the deficient enzyme, thereby reducing Gb3 accumulation and mitigating disease progression. However, these first-generation ERTs possess certain limitations that provided the impetus for the development of a next-generation therapy:
-
Rapid Clearance: Both agalsidase alfa and agalsidase beta have a relatively short plasma half-life, necessitating frequent intravenous infusions, typically every two weeks.[2][3]
-
Immunogenicity: A significant proportion of patients treated with agalsidase alfa or beta develop anti-drug antibodies (ADAs).[4] These ADAs can, in some cases, neutralize the enzyme's activity and have been associated with reduced clinical efficacy and infusion-associated reactions.[4]
The development of this compound was a direct response to these challenges, with the primary goals of extending the enzyme's circulatory half-life, reducing its immunogenicity, and potentially improving its tolerability and efficacy.[2][5]
The Discovery and Molecular Design of this compound
This compound is a chemically modified recombinant human α-Gal A produced in a plant cell expression system (Nicotiana tabacum).[3] This production system offers a different glycosylation profile compared to mammalian cell-derived proteins.[3] The key innovation in the design of this compound is the covalent attachment of polyethylene glycol (PEG) molecules to the enzyme, a process known as PEGylation.[5][6]
Specifically, this compound is formed by cross-linking two subunits of α-Gal A with a 2 kDa bifunctional PEG polymer.[7][8] This results in a covalently bound homodimer, in contrast to the non-covalently associated subunits of the native enzyme.[5][7] This chemical modification was engineered to confer several advantageous properties:
-
Increased Stability: The covalent cross-linking enhances the thermal stability of the enzyme.[5][7]
-
Prolonged Half-Life: The PEGylation increases the hydrodynamic size of the molecule, which reduces its renal clearance and shields it from proteolytic degradation, thereby significantly extending its plasma half-life.[2][5]
-
Reduced Immunogenicity: The PEG molecules can mask immunogenic epitopes on the surface of the α-Gal A protein, potentially reducing the incidence and titers of ADAs.[5][7]
The following diagram illustrates the rationale for the development of this compound.
Mechanism of Action and Cellular Uptake
As an ERT, the fundamental mechanism of action of this compound is to restore α-Gal A activity in patients with Fabry disease.[6] Following intravenous administration, this compound circulates in the bloodstream and is taken up by various cells into lysosomes.[6] Inside the lysosomes, it catalyzes the hydrolysis of Gb3 and other glycosphingolipids, thereby reducing their pathological accumulation.[6]
The cellular uptake of this compound occurs via receptor-mediated endocytosis.[6] While native α-Gal A and mammalian cell-derived ERTs are primarily taken up through mannose-6-phosphate (M6P) receptors, the plant-cell-expressed this compound has a different glycosylation pattern and lacks M6P moieties.[3] This suggests that its cellular uptake may be mediated by other receptors, such as the mannose receptor or other glycan-specific receptors.
The proposed mechanism of action is depicted in the following signaling pathway diagram.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quantitative method to evaluate globotriaosylceramide inclusions in renal peritubular capillaries by virtual microscopy in patients with fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. researchgate.net [researchgate.net]
Pegunigalsidase-Alfa: A Comprehensive Analysis of its Impact on Globotriaosylceramide (Gb3) Levels in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in multi-organ pathology.[1][2][3] Enzyme replacement therapy (ERT) is a cornerstone of treatment for Fabry disease.[1] Pegunigalsidase-alfa (Elfabrio®) is a novel ERT, a PEGylated recombinant human α-Gal A expressed in a plant cell culture system.[1][4][5] This modification is designed to enhance the enzyme's stability and prolong its plasma half-life, which is approximately 80 hours (ranging from 53 to 121 hours), compared to ≤2 hours for other available ERTs.[2][5][6][7] This technical guide provides an in-depth review of the effect of this compound on Gb3 and lyso-Gb3 levels, summarizing key clinical trial data, detailing experimental protocols, and visualizing core mechanisms.
Mechanism of Action: Gb3 Clearance
This compound is designed to replace the deficient native α-Gal A enzyme.[8] Administered intravenously, the PEGylated enzyme circulates in the bloodstream and is taken up by target cells primarily through receptor-mediated endocytosis, likely involving mannose-6-phosphate (M6P) receptors.[9] Following internalization, the enzyme is transported to lysosomes. Within the acidic environment of the lysosome, this compound catalyzes the hydrolysis of the terminal α-galactosyl moieties from glycosphingolipids, including Gb3.[9] This enzymatic action breaks down the accumulated substrate, reducing the Gb3 burden within the cells and tissues, thereby mitigating the cellular dysfunction and progressive pathology associated with Fabry disease.[9]
Quantitative Efficacy: Reduction of Gb3 and Lyso-Gb3
The clinical development program for this compound has demonstrated its efficacy in reducing Gb3 and its biomarker, lyso-Gb3, across various patient populations and clinical settings. The data from key clinical trials are summarized below.
Kidney Peritubular Capillary (PTC) Gb3 Reduction
Kidney biopsies are a critical measure for assessing the clearance of Gb3 from target tissues. A Phase 1/2 study in ERT-naïve patients showed significant clearance of Gb3 inclusions from renal peritubular capillaries.
| Study | Patient Population | Dosage | Time Point | Metric | Result | Citation |
| Phase 1/2 (NCT01678898) | ERT-Naïve (Classic Phenotype) | 0.2, 1.0, 2.0 mg/kg E2W | 6 Months | Mean Reduction in Gb3 Inclusions | 84% | [6][10] |
| Trial 1 (from FDA data) | ERT-Naïve or untreated for >26 weeks | 1.0 mg/kg E2W | 6 Months | Median % Reduction in Gb3 Inclusions per PTC | -78% (95% CI: -86%, -53%) | [11] |
| Trial 1 (from FDA data) | ERT-Naïve or untreated for >26 weeks | 1.0 mg/kg E2W | 6 Months | Median Absolute Reduction in Gb3 Inclusions per PTC | -2.5 (95% CI: -5.3, -0.7) | [11] |
Plasma Lyso-Gb3 Reduction
Plasma lyso-Gb3 is a key biomarker used for diagnosing and monitoring Fabry disease.[12][13] this compound has been shown to reduce or stabilize plasma lyso-Gb3 levels.
| Study | Patient Population | Dosage | Time Point | Metric | Result | Citation |
| Phase 1/2 Extension | ERT-Naïve | 1 mg/kg E2W | 24 Months | Mean Reduction from Baseline | 76.1 ng/mL | |
| BRIDGE (NCT03018730) | Switched from Agalsidase Alfa | 1 mg/kg E2W | 12 Months | Mean Reduction from Baseline (Overall) | -14.3 nmol/L (-31%) | [2] |
| Mean Reduction (Males) | -19.55 nmol/L (-32.35%) | [14] | ||||
| Mean Reduction (Females) | -4.57 nmol/L (-29.81%) | [14] | ||||
| BRIGHT (NCT03180840) | Switched from Agalsidase Alfa/Beta | 2 mg/kg E4W | 12 Months | Plasma Lyso-Gb3 Levels | Stable | [5][15][16] |
| BALANCE (NCT02795676) | Switched from Agalsidase Beta | 1 mg/kg E2W | 24 Months | Median Change (Males) | +5.30 nM | [17] |
| Median Change (Females) | +0.10 nM | [17] | ||||
| Prescribing Information Data | ERT-Naïve | 1 mg/kg E2W | 104 Weeks | Median % Reduction (Males) | -84% | [18] |
| Median % Reduction (Females) | -75% | [18] |
Note: In the BALANCE study, which enrolled patients with deteriorating renal function, plasma lyso-Gb3 levels remained relatively stable in both the this compound and agalsidase beta arms.[17] The slight increase in males in the this compound group was noted to occur more frequently in patients with higher proteinuria and positive anti-drug antibodies.[17]
Experimental Protocols
The quantification of Gb3 and lyso-Gb3 in clinical trials relies on validated and standardized methodologies.
Quantification of Gb3 in Kidney Tissue
-
Sample Collection: Renal biopsies are performed at baseline and at specified follow-up times (e.g., 6 months).[6][10]
-
Histological Analysis: The tissue is processed for both light and electron microscopy.
-
Scoring System: Gb3 inclusions in peritubular capillaries (PTCs) are assessed using a semi-quantitative scoring method, the Barisoni Lipid Inclusion Scoring System (BLISS).[1] This system evaluates the amount of Gb3 substrate deposition.
-
Data Reporting: Results are typically reported as the mean or median number of Gb3 inclusions per PTC or the percentage reduction from baseline.[11]
Quantification of Plasma and Urinary Lyso-Gb3
-
Sample Collection: Whole blood is collected in appropriate anticoagulant tubes (e.g., EDTA), and plasma is separated by centrifugation. Urine samples are also collected.
-
Sample Preparation: For plasma lyso-Gb3, a common method involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.[19] An isotope-labeled internal standard (e.g., LysoGb3-D7) is added to ensure accuracy.[20]
-
Analytical Method: The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20][21] This method provides high sensitivity and specificity for quantifying lyso-Gb3 and related analogs.[19][20]
-
Validation: The LC-MS/MS method is fully validated according to regulatory guidelines (e.g., ICH M10), assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects.[19][22]
-
Data Reporting: Concentrations are typically reported in ng/mL or nmol/L.
Summary of Key Clinical Trial Designs
-
Phase 1/2 (NCT01678898): An open-label, dose-ranging study in symptomatic, ERT-naïve adult patients to assess pharmacokinetics, safety, and efficacy, including Gb3 clearance from kidney biopsies.[6][10]
-
BRIDGE (NCT03018730): A Phase 3, open-label, switch-over study evaluating the safety and efficacy of this compound (1 mg/kg E2W) in adult patients previously treated with a stable dose of agalsidase alfa for at least two years.[1][2][23]
-
BRIGHT (NCT03180840): A Phase 3, open-label study assessing the safety and efficacy of a 2 mg/kg every 4 weeks (E4W) dosing regimen in adult patients previously treated with an approved ERT for at least three years.[1][5][24]
-
BALANCE (NCT02795676): A Phase 3, randomized, active-controlled, head-to-head trial comparing the efficacy and safety of this compound (1 mg/kg E2W) versus agalsidase beta (1 mg/kg E2W) over two years in Fabry patients with deteriorating renal function.[1][17]
Conclusion
This compound has demonstrated a clear effect on globotriaosylceramide levels in patients with Fabry disease. Clinical data robustly supports its efficacy in clearing Gb3 inclusions from kidney capillaries in ERT-naïve patients.[6][11][25] Furthermore, it has been shown to significantly reduce plasma lyso-Gb3 levels in ERT-naïve patients and in patients switching from agalsidase alfa.[2][18] In patient populations with more advanced disease or those already on stable ERT, this compound has been shown to maintain stable lyso-Gb3 levels.[5][16] The unique pharmacokinetic profile conferred by PEGylation, resulting in a prolonged half-life, underpins its biological activity.[1][5] The collective evidence from the clinical development program establishes this compound as an effective therapeutic option for reducing the primary substrate burden in adult patients with Fabry disease.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hcplive.com [hcplive.com]
- 5. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 10. Pegunigalsidase alfa, a novel PEGylated enzyme replacement therapy for Fabry disease, provides sustained plasma concentrations and favorable pharmacodynamics: A 1-year Phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Reduction of Plasma Globotriaosylsphingosine Levels After Switching from Agalsidase Alfa to Agalsidase Beta as Enzyme Replacement Therapy for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protalix BioTherapeutics Announces Positive Topline Results from the BRIDGE Phase III Open-Label, Switch-Over Clinical Trial Evaluating Pegunigalsidase Alfa for the Treatment of Fabry Disease [prnewswire.com]
- 15. neurologylive.com [neurologylive.com]
- 16. globalgenes.org [globalgenes.org]
- 17. jmg.bmj.com [jmg.bmj.com]
- 18. resources.chiesiusa.com [resources.chiesiusa.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biospace.com [biospace.com]
- 25. Drug Trials Snapshots: ELFABRIO | FDA [fda.gov]
Methodological & Application
Application Notes and Protocols for Pegunigalsidase-alfa Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for pegunigalsidase-alfa (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease, as documented in key clinical trials. The information is intended to guide researchers and clinicians in understanding the established methodologies for the safe and effective delivery of this therapeutic agent.
Mechanism of Action
Fabry disease is an X-linked genetic disorder characterized by a deficiency of the lysosomal enzyme alpha-galactosidase A (α-GLA). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, resulting in a multisystemic disease affecting the kidneys, heart, and nervous system.[1][2][3]
This compound is a recombinant human α-galactosidase A enzyme produced in plant cells and subsequently modified through PEGylation.[4] This modification extends the enzyme's plasma half-life, allowing for potentially less frequent administration compared to other ERTs.[4][5] Administered intravenously, this compound is taken up by cells via receptor-mediated endocytosis and transported to the lysosomes.[1] Within the lysosomes, the enzyme catalyzes the breakdown of accumulated Gb3, thereby addressing the underlying enzymatic deficiency in Fabry disease.[1]
Signaling Pathway of this compound in Fabry Disease
Caption: Mechanism of action of this compound in Fabry disease.
Clinical Trial Administration Protocols
This compound has been investigated in several key clinical trials, including the Phase III BALANCE, BRIDGE, and BRIGHT studies. These trials have established specific protocols for dosing, infusion, and management of potential adverse reactions.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the clinical trial protocols for this compound.
Table 1: Dosing Regimens in Key Clinical Trials
| Clinical Trial | Dosing Regimen | Patient Population | Reference |
| BALANCE | 1 mg/kg intravenously every 2 weeks | Adults with Fabry disease and impaired renal function previously treated with agalsidase beta. | [6][7][8] |
| BRIDGE | 1 mg/kg intravenously every 2 weeks | Adults with Fabry disease previously treated with agalsidase alfa for at least 2 years. | [6][9][10] |
| BRIGHT | 2 mg/kg intravenously every 4 weeks | Adults with Fabry disease previously treated with an ERT (agalsidase alfa or beta) for at least 3 years. | [5][6][8][11][12][13] |
Table 2: Infusion Parameters
| Parameter | ERT-Naïve Patients | ERT-Experienced Patients | Notes | Reference |
| Initial Infusion Rate (<70 kg) | 0.63 mL/min (37.5 mL/hr) | 0.83 mL/min (50 mL/hr) | For a total volume of 150 mL. | [14][15] |
| Initial Infusion Rate (70-100 kg) | 1 mL/min (60 mL/hr) | 1.39 mL/min (83 mL/hr) | For a total volume of 250 mL. | [14][15] |
| Initial Infusion Rate (>100 kg) | 1.38 mL/min (83 mL/hr) | 2.78 mL/min (167 mL/hr) | For a total volume of 500 mL. | [15] |
| Initial Infusion Duration | 3 to 4.5 hours | 3 hours | Can be gradually reduced if well-tolerated. | [16][12][17] |
| Minimum Infusion Duration | 1.5 hours | 1.5 hours | Achieved after 4-6 well-tolerated infusions. | [15][17] |
Experimental Protocols
The following protocols are synthesized from the methodologies reported in the clinical trials of this compound.
Protocol 1: this compound Reconstitution and Dilution
Objective: To prepare this compound for intravenous infusion.
Materials:
-
This compound vials (20 mg in 10 mL)[6]
-
0.9% Sodium Chloride injection, USP
-
Infusion bags (150 mL, 250 mL, or 500 mL)[14]
-
Sterile syringes and needles
Procedure:
-
Calculate the required dose of this compound based on the patient's actual body weight (1 mg/kg or 2 mg/kg as per the specific trial protocol).[14][15]
-
Determine the total infusion volume based on the patient's body weight:
-
From the appropriate size infusion bag of 0.9% Sodium Chloride, withdraw a volume of saline equal to the calculated volume of this compound solution required for the dose.[14]
-
Withdraw the calculated volume of this compound from the vials and inject it directly into the infusion bag.[14]
-
Gently invert the infusion bag to mix the solution. Avoid vigorous shaking or agitation.[14]
-
The final diluted solution is ready for administration.
Protocol 2: Intravenous Administration of this compound
Objective: To safely administer the prepared this compound solution to the patient.
Pre-infusion Procedures:
-
Consider pre-treatment with antihistamines, antipyretics, and/or corticosteroids, especially for ERT-naïve patients or those with a history of infusion-associated reactions (IARs).[14][15] For patients previously on ERT, similar pre-medication can be considered for the initial infusions and tapered if tolerated.[14]
-
Ensure appropriate medical support, including cardiopulmonary resuscitation equipment, is readily available.[15]
Infusion Procedure:
-
Administer the diluted this compound solution by intravenous infusion using the weight-based infusion rates specified in Table 2 for the initial 4-6 doses.[15]
-
Monitor the patient closely for any signs of hypersensitivity or IARs.[14]
-
If the initial infusions are well-tolerated, the infusion duration can be gradually reduced in subsequent infusions, with a minimum duration of 1.5 hours.[15][17]
-
For patients who have demonstrated good tolerability, home infusions may be considered in accordance with local regulations and under the supervision of a healthcare professional.[16]
Post-infusion Monitoring:
-
Observe the patient for at least 1-2 hours post-infusion.[16]
Protocol 3: Management of Infusion-Associated Reactions (IARs)
Objective: To manage mild-to-moderate and severe IARs during this compound infusion.
Mild-to-Moderate IARs:
-
Temporarily stop the infusion for 15-30 minutes or slow the infusion rate by 25-50%.[14][15]
-
Administer appropriate medical treatment (e.g., antihistamines, corticosteroids).[14]
-
If symptoms subside, resume the infusion at a 25-50% reduced rate as tolerated.[14]
-
If symptoms persist, stop the infusion and monitor the patient.[14]
Severe IARs (e.g., Anaphylaxis):
-
Re-administration should be carefully considered after a severe reaction. If re-challenged, a slower infusion rate and/or desensitization measures should be employed.[15]
Experimental Workflow for this compound Administration
Caption: Workflow for the clinical administration of this compound.
References
- 1. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 2. Fabry disease: Mechanism and therapeutics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pegunigalsidase alfa used for? [synapse.patsnap.com]
- 4. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. Protalix BioTherapeutics and Chiesi Group Complete Enrollment in the Third Phase III Clinical Trial of pegunigalsidase alfa (PRX‑102) for the Treatment of Fabry Disease [prnewswire.com]
- 9. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 11. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protalix BioTherapeutics Presents Preliminary Data from the BRIGHT Study of pegunigalsidase alfa for the Treatment of Fabry Disease at the 15th Annual WORLDSymposium™ 2019 | Protalix BioTherapeutics [protalixbiotherapeutics.gcs-web.com]
- 14. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Pegunigalsidase Alfa Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 16. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Dosing Considerations for Pegunigalsidase-alfa in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, which result in a deficiency of the alpha-galactosidase A (α-Gal A) enzyme. This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within the lysosomes of various cell types. This accumulation drives the multi-systemic pathology of the disease, including severe pain, kidney failure, and cardiovascular complications.
Enzyme replacement therapy (ERT) is a primary treatment modality for Fabry disease, aiming to supplement the deficient enzyme. Pegunigalsidase-alfa (also known as PRX-102) is a novel ERT developed with enhanced pharmacokinetic properties. It is a recombinant human α-Gal A expressed in a plant cell-based system and is chemically modified through PEGylation—a process where polyethylene glycol (PEG) molecules are attached to the enzyme. This modification results in a more stable, covalently bound homodimer with a significantly prolonged circulatory half-life compared to first-generation ERTs.[1][2] These characteristics are critical for designing effective dosing strategies in both preclinical research models and clinical applications.
This document provides detailed application notes and protocols for researchers utilizing this compound in preclinical research models of Fabry disease.
Mechanism of Action
This compound functions by replacing the deficient endogenous α-galactosidase A enzyme.[3] Following intravenous administration, the PEGylated enzyme circulates in the bloodstream with a prolonged half-life.[4][5] It is taken up by target cells, such as endothelial, smooth muscle, and epithelial cells in key organs like the kidney and heart, through receptor-mediated endocytosis.[4] Unlike first-generation ERTs that rely on the mannose-6-phosphate (M6P) receptor for cellular uptake, this compound is produced in a plant-cell system and lacks M6P moieties, suggesting an alternative mechanism for cellular entry.[4][6]
Once internalized within the cell and trafficked to the lysosome, this compound catalyzes the hydrolysis of accumulated Gb3 and related glycosphingolipids.[4] This enzymatic activity breaks down the substrates into smaller molecules, thereby reducing the lysosomal burden, alleviating cellular dysfunction, and mitigating the progression of tissue damage associated with Fabry disease.[4]
Dosing and Pharmacokinetics in Research Models
The enhanced stability and prolonged half-life of this compound are key factors in determining appropriate dosing regimens in animal models. Preclinical studies have shown it to have a plasma half-life approximately 40-fold longer than other ERTs.[5] While detailed public data on pharmacokinetic parameters (Cmax, AUC) in rodent models are limited, the significant extension in half-life supports less frequent administration compared to older therapies.
For context, the mean terminal plasma half-life in human clinical trials ranges from 53 to 134 hours.[4][7] This has led to the successful clinical use of bi-weekly (every two weeks) and monthly dosing schedules.[6][8]
Data Presentation
Table 1: Preclinical Dosing Regimen in a Fabry Mouse Model
| Parameter | Description |
|---|---|
| Animal Model | Fabry Disease Mouse Model (Gla-KO recommended) |
| Compound | This compound (PRX-102) |
| Dose | 1 mg/kg |
| Route of Administration | Intravenous (IV) Infusion |
| Frequency | Bi-weekly (every two weeks) |
| Duration | 3 months |
| Comparator Arms | Fabrazyme® (1 mg/kg, bi-weekly), Replagal® (0.2 mg/kg, bi-weekly), Untreated Fabry mice, Wild-type mice |
| Primary Endpoint | Reduction in Iba1-positive cells (marker for neuroinflammation) in dorsal root ganglia |
| Reported Efficacy | 53% reduction in Iba1 spots compared to untreated Fabry controls. |
Table 2: Summary of Pharmacokinetic (PK) and Biodistribution Data
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Plasma Half-life (Preclinical) | Approx. 40-fold longer than other ERTs | In vivo animal models | [5] |
| Plasma Half-life (Clinical) | 53 - 134 hours | Human | [4][7] |
| Biodistribution | Greater biodistribution compared to other ERTs | In vivo animal models | [5] |
| Clearance | Saturated clearance observed with repeat dosing | Human |[4] |
Table 3: Human Clinical Dosing Regimens for Context
| Dose | Frequency | Study Population | Reference |
|---|---|---|---|
| 1 mg/kg | Every 2 weeks | ERT-experienced adult patients | [8] |
| 2 mg/kg | Every 4 weeks | ERT-experienced adult patients | [5] |
| 0.2, 1.0, 2.0 mg/kg | Every 2 weeks | ERT-naïve adult patients (dose-ranging study) |[7] |
Experimental Protocols
The following protocols are based on published preclinical study descriptions and standard laboratory methods.
Protocol 1: In Vivo Efficacy Assessment in a Fabry Mouse Model
This protocol outlines a study to assess the efficacy of this compound in reducing neuroinflammation in a Fabry mouse model, based on a reported preclinical trial.
1. Animal Model and Husbandry
-
Species: Mouse (Mus musculus)
-
Model: α-galactosidase A knockout (Gla-KO) mice on a C57BL/6 background are a commonly used and recommended model for Fabry disease.
-
Controls: Age- and sex-matched wild-type C57BL/6 mice should be used as healthy controls.
-
Housing: House animals in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Age: Use adult mice (e.g., 8-12 weeks old) at the start of the study.
2. Experimental Groups
-
Group 1 (Healthy Control): Wild-type mice receiving vehicle (e.g., sterile saline) IV.
-
Group 2 (Disease Control): Gla-KO mice receiving vehicle IV.
-
Group 3 (Test Article): Gla-KO mice receiving 1 mg/kg this compound IV.
-
Group 4 (Comparator): Gla-KO mice receiving 1 mg/kg agalsidase beta IV (optional).
3. Dosing and Administration
-
Formulation: Reconstitute this compound according to the manufacturer's instructions in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration.
-
Route: Administer via intravenous (IV) injection into the lateral tail vein.
-
Volume: Injection volume should be calculated based on animal weight (e.g., 5-10 mL/kg).
-
Schedule: Administer one dose every two weeks for a total duration of 3 months.
4. Tissue Collection and Processing
-
At the study endpoint (e.g., 24 hours after the final dose), euthanize mice via an approved method.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.
-
Carefully dissect the spinal column to expose and harvest the dorsal root ganglia (DRGs).
-
Post-fix the DRGs in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
5. Endpoint Analysis
-
The primary endpoint is the quantification of Iba1-positive cells in the DRGs. A detailed protocol for this analysis is provided below.
Protocol 2: Iba1 Immunohistochemistry for Dorsal Root Ganglia
This protocol provides a standard method for fluorescent immunohistochemical staining of Iba1, a marker for microglia and macrophages, in cryosectioned mouse DRG tissue.
1. Section Preparation
-
Using a cryostat, cut DRG sections at a thickness of 10-20 µm.
-
Mount sections onto charged microscope slides (e.g., Superfrost Plus).
-
Allow slides to air dry for 30-60 minutes at room temperature before storage at -80°C or immediate use.
2. Staining Procedure
-
Thaw slides to room temperature.
-
Wash sections 3 times for 5 minutes each in a wash buffer (e.g., 0.1% Triton X-100 in PBS, PBST).
-
Perform antigen retrieval if necessary (though often not required for Iba1 on frozen sections).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% Normal Goat Serum, 1% BSA in PBST) for 1-2 hours at room temperature in a humidified chamber.
-
Prepare the primary antibody solution. Dilute a rabbit anti-Iba1 antibody to its optimal concentration (e.g., 1:500 - 1:1000) in the blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
The next day, wash the slides 3 times for 10 minutes each in wash buffer.
-
Prepare the secondary antibody solution. Dilute a fluorescently-labeled goat anti-rabbit IgG antibody (e.g., Alexa Fluor 488) in blocking solution (e.g., 1:1000). Protect from light from this point forward.
-
Incubate sections with the secondary antibody for 2 hours at room temperature in a humidified chamber.
-
Wash the slides 3 times for 10 minutes each in wash buffer.
-
(Optional) Counterstain nuclei by incubating with DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash once with PBS.
-
Mount coverslips onto the slides using an anti-fade mounting medium.
3. Image Acquisition and Analysis
-
Acquire images using a fluorescence or confocal microscope. Use consistent settings (e.g., laser power, exposure time) across all slides and groups.
-
For quantification, capture multiple non-overlapping images from each DRG section.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of Iba1-positive cells or the total Iba1-positive area per field of view.
-
Normalize the data to the area of the DRG section analyzed. Perform statistical analysis to compare between experimental groups.
Conclusion
This compound represents a significant modification of α-galactosidase A, designed to improve its therapeutic profile. Its enhanced stability and markedly prolonged plasma half-life are the most critical factors for researchers to consider when designing preclinical studies. The available data support the use of a less frequent, bi-weekly intravenous dosing regimen of 1 mg/kg in Fabry mouse models to achieve a significant biological effect, such as the reduction of neuroinflammation. The protocols provided herein offer a framework for conducting robust in vivo efficacy studies to further investigate the therapeutic potential of this compound in various models of Fabry disease.
References
- 1. Protalix Biotherapeutics and Chiesi Global Rare Diseases Provide Update Regarding Clinical Development of PRX-102 for Treatment of Fabry Disease [prnewswire.com]
- 2. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiesi.com [chiesi.com]
- 4. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegunigalsidase alfa, a novel PEGylated enzyme replacement therapy for Fabry disease, provides sustained plasma concentrations and favorable pharmacodynamics: A 1-year Phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protalix BioTherapeutics Announces New Preclinical Results Demonstrating a Positive Effect of pegunigalsidase alfa (PRX-102) on Small-fiber Neuropathy in Fabry Disease Models Compared to Commercially Available Enzyme Replacement Therapies | Protalix BioTherapeutics [protalixbiotherapeutics.gcs-web.com]
Application Note and Protocols: Cell-Based Assays for Evaluating Pegunigalsidase-Alfa Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes, resulting in cellular dysfunction and multi-organ pathology, primarily affecting the kidneys, heart, and nervous system.[3][4][5] Pegunigalsidase-alfa (Elfabrio®) is an enzyme replacement therapy (ERT) developed for the treatment of Fabry disease.[2][5] It is a recombinant human α-Gal A produced in plant cells and subsequently modified by covalently cross-linking the protein subunits with polyethylene glycol (PEG) chains.[6][7][8] This PEGylation process enhances the enzyme's stability, prolongs its circulatory half-life, and may reduce its immunogenicity compared to first-generation ERTs.[2][3][7][9]
This document provides detailed protocols for two key types of cell-based assays to evaluate the bioactivity of this compound: a direct measurement of its enzymatic function and a functional assay quantifying its ability to reduce substrate accumulation in a cellular model.
Mechanism of Action of this compound
This compound functions by replacing the deficient endogenous α-Gal A enzyme.[5] Administered intravenously, the drug circulates in the bloodstream and is taken up by target cells through receptor-mediated endocytosis, primarily via the mannose-6-phosphate (M6P) receptor.[3] Following internalization, the enzyme is trafficked to the lysosomes. Within the acidic environment of the lysosome, this compound catalyzes the hydrolysis of the terminal α-galactosyl moieties from Gb3 and other glycosphingolipids.[3] This enzymatic activity reduces the pathological accumulation of these substrates, thereby mitigating the cellular dysfunction that drives the progression of Fabry disease.[3]
References
- 1. What is Pegunigalsidase alfa used for? [synapse.patsnap.com]
- 2. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 3. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Pegunigalsidase-Alfa in Animal Models of Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in multi-organ pathology, including renal failure, cardiovascular disease, and cerebrovascular events.[1][2][3] Enzyme replacement therapy (ERT) is a standard treatment approach for Fabry disease.[4]
Pegunigalsidase-alfa is a novel ERT developed for the treatment of Fabry disease. It is a recombinant human α-Gal A that is covalently cross-linked and PEGylated, a modification designed to increase its plasma half-life, enhance its stability, and potentially reduce its immunogenicity compared to existing ERTs.[5][6][7] Preclinical studies in relevant animal models are crucial for evaluating the efficacy, pharmacokinetics, and biodistribution of new therapeutic agents like this compound. These application notes provide an overview of the commonly used animal models and detailed protocols for the preclinical assessment of this compound.
Animal Models of Fabry Disease
The most widely used animal model for Fabry disease is the α-galactosidase A knockout (GLAko) mouse. While these mice accumulate Gb3 in various organs, they often lack the overt symptomatic phenotype seen in human patients.[1][2] To address this, a more symptomatic mouse model (G3Stg/GLAko) has been generated by cross-breeding GLAko mice with transgenic mice expressing human Gb3 synthase. This model exhibits higher levels of Gb3 accumulation and progressive renal impairment, making it suitable for preclinical studies of candidate therapies.[1][2]
Table 1: Characteristics of Fabry Disease Mouse Models
| Model | Genotype | Key Features | Applications |
| GLAko Mouse | α-Gal A knockout | Gb3 accumulation in major organs, but generally asymptomatic with a normal lifespan.[1][2] | Initial efficacy and biodistribution studies of ERTs. |
| G3Stg/GLAko Mouse | α-Gal A knockout with human Gb3 synthase transgene | High levels of Gb3 in major organs, progressive renal impairment (albuminuria, polyuria).[1][2] | Efficacy studies of therapies targeting symptomatic aspects of Fabry disease. |
Experimental Protocols
Efficacy Study: Gb3 and lyso-Gb3 Reduction in Tissues
This protocol outlines the procedure for evaluating the efficacy of this compound in reducing Gb3 and lyso-Gb3 levels in a Fabry disease mouse model.
3.1.1 Materials
-
Fabry disease mice (e.g., GLAko or G3Stg/GLAko) and wild-type controls
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge
-
Reagents for protein quantification (e.g., BCA assay kit)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for Gb3 and lyso-Gb3
-
LC-MS/MS system
3.1.2 Procedure
-
Animal Dosing:
-
Acclimate mice to laboratory conditions for at least one week.
-
Administer this compound intravenously (e.g., via tail vein injection) to the treatment group. A typical dose for preclinical studies is 1 mg/kg.[8] The vehicle (e.g., PBS) should be administered to the control group.
-
Repeat administration at desired intervals (e.g., every other week) for the duration of the study.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize mice using an approved method.
-
Perfuse the circulatory system with cold PBS to remove blood from the tissues.
-
Harvest organs of interest (e.g., kidney, heart, liver, spleen, brain) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Tissue Homogenization and Protein Quantification:
-
Thaw tissue samples on ice and weigh them.
-
Add tissue homogenization buffer and homogenize the tissue until no visible particles remain.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
Lipid Extraction and Quantification:
-
To a known amount of tissue homogenate, add internal standards for Gb3 and lyso-Gb3.
-
Perform lipid extraction using a suitable method (e.g., Folch extraction with chloroform/methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Quantify the levels of Gb3 and lyso-Gb3 using a validated LC-MS/MS method.[5][9]
-
-
Data Analysis:
-
Normalize the Gb3 and lyso-Gb3 levels to the protein concentration of the tissue homogenate.
-
Compare the substrate levels in the this compound treated group to the vehicle-treated control group.
-
Table 2: Representative Efficacy Data of Enzyme Replacement in Fabry Mice
| Treatment | Tissue | Gb3 Reduction (%) | Reference |
| Recombinant α-Gal A (1 mg/kg) | Liver | Significant clearance | [10] |
| Recombinant α-Gal A (3 mg/kg) | Heart | ~70% reaccumulation at 3 weeks post-dose | [10] |
| Recombinant α-Gal A (3 mg/kg) | Spleen | ~90% reaccumulation at 3 weeks post-dose | [10] |
| This compound | Kidney (peritubular capillaries) | 84% reduction in Gb3 inclusions | [4] |
Pharmacokinetic (PK) Study
This protocol describes the methodology for determining the pharmacokinetic profile of this compound in mice.
3.2.1 Materials
-
Wild-type or Fabry disease mice
-
This compound
-
Sterile PBS
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
-
Reagents for α-Gal A activity assay (e.g., 4-methylumbelliferyl-α-D-galactopyranoside)
-
ELISA kit for this compound quantification
3.2.2 Procedure
-
Animal Dosing:
-
Administer a single intravenous dose of this compound to the mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.). Blood can be collected from the tail vein or retro-orbital sinus.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
-
Determine the concentration of this compound in the plasma samples using a validated ELISA method.
-
Alternatively, measure the α-Gal A enzyme activity in the plasma using a fluorometric assay.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
-
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Terminal Half-life (t½) | ~9.7 hours | GLA -/- mice | [7] |
| Terminal Half-life (t½) | ~80 hours | Humans | [11][12] |
Biodistribution Study
This protocol details the procedure for assessing the tissue distribution of this compound.
3.3.1 Materials
-
Wild-type or Fabry disease mice
-
Labeled this compound (e.g., radiolabeled or fluorescently tagged) or unlabeled for activity-based assessment
-
Sterile PBS
-
Anesthesia
-
Tissue homogenization buffer
-
Instrumentation for detecting the label (e.g., gamma counter, fluorescence imager) or for enzyme activity assay
3.3.2 Procedure
-
Animal Dosing:
-
Administer a single intravenous dose of labeled or unlabeled this compound to the mice.
-
-
Tissue Collection:
-
At predetermined time points post-injection, euthanize the mice.
-
Perfuse with cold PBS to remove blood.
-
Harvest organs of interest (e.g., liver, spleen, kidney, heart, brain, lungs).
-
-
Tissue Processing and Analysis:
-
Weigh the harvested tissues.
-
If using labeled this compound, measure the amount of label in each tissue using the appropriate instrument.
-
If using unlabeled enzyme, homogenize the tissues and measure the α-Gal A activity.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the distribution of this compound across different organs.
-
Visualizations
Signaling Pathways in Fabry Disease
Caption: Cellular signaling pathways affected by Gb3 and lyso-Gb3 accumulation in Fabry disease.
Experimental Workflow for Efficacy Studies
References
- 1. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exosome Secretion and Cellular Signaling Change in a Fabry Disease Cell Model Induced by Gene-silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegunigalsidase alfa, a novel PEGylated enzyme replacement therapy for Fabry disease, provides sustained plasma concentrations and favorable pharmacodynamics: A 1-year Phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fabrydiseasenews.com [fabrydiseasenews.com]
Application Notes and Protocols for Assessing Renal Function in Response to Pegunigalsidase-Alfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for assessing renal function in patients with Fabry disease treated with pegunigalsidase-alfa. This document outlines the methodologies for key renal assessments, summarizes quantitative data from clinical trials, and provides diagrams of relevant pathways and workflows.
Introduction to this compound and Fabry Nephropathy
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, including the kidneys.[1][2] The renal manifestations of Fabry disease, collectively known as Fabry nephropathy, are characterized by the accumulation of these glycosphingolipids in glomerular, tubular, and vascular cells, leading to proteinuria and a progressive decline in renal function.
This compound is a novel, PEGylated recombinant α-galactosidase A enzyme replacement therapy (ERT) developed for the treatment of Fabry disease.[2] Its mechanism of action is to replace the deficient α-Gal A, thereby enabling the catabolism of accumulated Gb3 and lyso-Gb3. The assessment of its efficacy on renal function is a critical component of clinical evaluation.
Key Techniques for Renal Function Assessment
The primary methods for assessing renal function in clinical trials of this compound include the measurement of the estimated Glomerular Filtration Rate (eGFR), quantification of proteinuria, and the measurement of disease-specific biomarkers such as plasma lyso-Gb3 and urinary Gb3.
Estimated Glomerular Filtration Rate (eGFR)
eGFR is a crucial indicator of kidney function, and its rate of decline is a key endpoint in clinical trials for Fabry nephropathy. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is the recommended method for calculating eGFR in this context.[3][4]
Proteinuria Assessment
Proteinuria, the presence of excess protein in the urine, is an early and significant sign of kidney damage in Fabry disease. The urinary protein to creatinine ratio (UPCR) is a convenient and reliable method for quantifying proteinuria from a spot urine sample.[5]
Biomarker Quantification
The quantification of accumulated substrates, plasma lyso-Gb3 and urinary Gb3, serves as a direct measure of the biochemical efficacy of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these biomarkers.[6][7][8]
Summary of Clinical Trial Data
The efficacy of this compound on renal function has been evaluated in several Phase III clinical trials, including the BALANCE, BRIDGE, and BRIGHT studies. The following tables summarize the key renal outcomes from these trials.
Table 1: Estimated Glomerular Filtration Rate (eGFR) Outcomes in this compound Clinical Trials
| Clinical Trial | Treatment Arm | Baseline eGFR (mL/min/1.73m²) | Annualized eGFR Slope (mL/min/1.73m²/year) |
| BALANCE [9][10][11] | This compound (1 mg/kg every 2 weeks) | Median: 74.5 | Median: -2.5 |
| Agalsidase beta (1 mg/kg every 2 weeks) | Median: 74.5 | Median: -2.2 | |
| BRIDGE [1][12][13] | Pre-switch (Agalsidase alfa) | Mean: 82.5 | Mean: -5.90 |
| Post-switch (this compound 1 mg/kg every 2 weeks) | Mean: 82.5 | Mean: -1.19 | |
| BRIGHT [1][14] | This compound (2 mg/kg every 4 weeks) | Not explicitly stated | Median: -1.9 |
Table 2: Biomarker Outcomes in this compound Clinical Trials
| Clinical Trial | Treatment Arm | Baseline Plasma Lyso-Gb3 (nmol/L) | Change in Plasma Lyso-Gb3 |
| BALANCE [9] | This compound | Minimal changes observed | Minimal changes observed |
| Agalsidase beta | Minimal changes observed | Minimal changes observed | |
| BRIDGE [13] | This compound | Mean: 38.3 | Mean reduction of 31% |
| BRIGHT [1] | This compound | Mean: 19.36 | Increased to 22.23 nM after one year |
Experimental Protocols
This section provides detailed protocols for the key renal function assessments.
Protocol 1: Estimation of Glomerular Filtration Rate (eGFR)
Objective: To estimate the glomerular filtration rate from serum creatinine using the 2021 CKD-EPI creatinine equation.
Materials:
-
Centrifuge
-
Serum collection tubes
-
Automated chemistry analyzer for serum creatinine measurement
-
Calculator or software with the CKD-EPI 2021 equation
Procedure:
-
Sample Collection:
-
Collect a whole blood sample via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1000-1300 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean, labeled tube. Store at 2-8°C if analysis is to be performed within 24 hours, or at -20°C or lower for longer-term storage.
-
-
Serum Creatinine Measurement:
-
Measure the serum creatinine concentration (Scr) in mg/dL using a standardized enzymatic method on a calibrated automated chemistry analyzer.
-
-
eGFR Calculation (CKD-EPI 2021 Equation):
-
Use the following equation to calculate eGFR[3][4]:
eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
Where:
-
Scr is serum creatinine in mg/dL.
-
κ (kappa) is 0.7 for females and 0.9 for males.
-
α (alpha) is -0.241 for females and -0.302 for males.
-
min indicates the minimum of Scr/κ or 1.
-
max indicates the maximum of Scr/κ or 1.
-
Age is in years.
-
-
-
Data Reporting:
-
Report the eGFR in mL/min/1.73m².
-
Protocol 2: Urinary Protein to Creatinine Ratio (UPCR) Measurement
Objective: To quantify the amount of protein in the urine relative to creatinine from a spot urine sample.
Materials:
-
Sterile urine collection cups
-
Automated chemistry analyzer for urine protein and creatinine measurement
Procedure:
-
Sample Collection:
-
Collect a random spot urine sample in a clean, sterile container. A first-morning void is preferred but not mandatory.
-
Ensure the sample is free from visible contamination.
-
The sample can be stored at 2-8°C for up to 24 hours before analysis. For longer storage, freeze at -20°C or lower.
-
-
Urine Protein and Creatinine Measurement:
-
Measure the total urine protein concentration (mg/dL) and urine creatinine concentration (mg/dL) using a validated method on an automated chemistry analyzer.
-
-
UPCR Calculation:
-
Calculate the UPCR using the following formula[15]:
UPCR (mg/g) = [Urine Protein (mg/dL) / Urine Creatinine (mg/dL)] x 1000
-
-
Data Interpretation:
-
A normal UPCR is typically less than 200 mg/g (0.2 mg/mg).[16]
-
Values above this threshold indicate proteinuria.
-
Protocol 3: Quantification of Plasma Lyso-Gb3 by LC-MS/MS
Objective: To quantify the concentration of globotriaosylsphingosine (lyso-Gb3) in human plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Plasma collection tubes (e.g., with EDTA or heparin)
-
Lyso-Gb3 analytical standard and stable isotope-labeled internal standard (IS)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Protein precipitation reagents (e.g., methanol with IS)
-
Centrifuge
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 400 µL of cold methanol containing the internal standard (e.g., d5-lyso-Gb3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the supernatant onto the analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the lyso-Gb3 analytical standard spiked into a control matrix.
-
Calculate the concentration of lyso-Gb3 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Data Reporting:
-
Report the plasma lyso-Gb3 concentration in nmol/L or ng/mL.
-
Protocol 4: Quantification of Urinary Gb3 by LC-MS/MS
Objective: To quantify the concentration of globotriaosylceramide (Gb3) in human urine using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system
-
Analytical column
-
Urine collection cups
-
Gb3 analytical standard and a suitable internal standard (e.g., C17:0-Gb3)
-
Solvents for extraction and chromatography (e.g., methanol, chloroform)
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Sample Collection and Preparation:
-
Collect a random spot urine sample in a clean container.
-
Store the urine sample at -20°C or lower until analysis.[17]
-
-
Extraction of Gb3:
-
Thaw the urine sample and centrifuge to remove any sediment.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the glycosphingolipids, including Gb3, from the urine matrix. A common method involves adding a mixture of chloroform and methanol to the urine sample, followed by vortexing and centrifugation to separate the organic and aqueous layers. The organic layer containing the lipids is then collected and dried.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent and inject it into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection similar to the plasma lyso-Gb3 protocol, using specific MRM transitions for the different isoforms of Gb3 and the internal standard.
-
-
Quantification:
-
Create a calibration curve using the Gb3 standard.
-
Quantify the total urinary Gb3 concentration by summing the concentrations of the major isoforms.
-
Normalize the Gb3 concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
-
Data Reporting:
-
Report the urinary Gb3 concentration as µ g/mmol creatinine or a similar normalized unit.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing renal function in response to the therapy.
Caption: Mechanism of action of this compound.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. niddk.nih.gov [niddk.nih.gov]
- 5. Urine Protein Creatinine Ratio (UPCR) Test Procedure & Process [metropolisindia.com]
- 6. Analysis of Globotriaosylceramide (Gb3) in Liquid Urine: A Straightforward Assay Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 10. docs.publicnow.com [docs.publicnow.com]
- 11. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 13. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drlogy.com [drlogy.com]
- 16. testing.com [testing.com]
- 17. Lab Information Manual [apps.sbgh.mb.ca]
Application Notes and Protocols: Cardiac Assessment in Pegunigalsidase-Alfa Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cardiac assessment methodologies employed in clinical trials of pegunigalsidase-alfa (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease. The protocols outlined below are based on methodologies referenced in this compound research and standard clinical practice for monitoring cardiac involvement in Fabry disease.
Introduction to Cardiac Manifestations in Fabry Disease
Fabry disease is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A).[1][2] This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells, including cardiomyocytes and vascular endothelial cells.[3][4] Cardiac involvement is a primary cause of morbidity and mortality, manifesting as left ventricular hypertrophy (LVH), myocardial fibrosis, arrhythmias, and an increased risk of heart failure and stroke.[5][6]
This compound is a novel, PEGylated recombinant α-Gal A enzyme designed for a longer plasma half-life, which may enhance its efficacy and reduce immunogenicity compared to first-generation ERTs.[7][8] Comprehensive cardiac assessment is critical in clinical trials to evaluate the efficacy of this compound in halting or reversing cardiac pathology.[9]
Mechanism of Action of this compound in Cardiomyocytes
This compound is administered intravenously and circulates throughout the body. The enzyme is taken up by target cells, such as cardiomyocytes, primarily through receptor-mediated endocytosis via mannose-6-phosphate (M6P) receptors.[3] Once internalized, it is transported to lysosomes, where it catalyzes the breakdown of accumulated Gb3, thereby aiming to reduce cellular pathology and improve organ function.[3]
References
- 1. Chiesi Global Rare Diseases Announces Health Canada Approval of Elfabrio® (pegunigalsidase alfa) for Fabry Disease | Financial Post [financialpost.com]
- 2. Cardiovascular Involvement in Fabry’s Disease | CFR Journal [cfrjournal.com]
- 3. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. checkrare.com [checkrare.com]
- 6. Current status of cardiac manifestations in Fabry disease and their treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRX-102 for Fabry Disease · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols: Biomarker Analysis for Monitoring Pegunigalsidase-Alfa Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegunigalsidase-alfa (Elfabrio®) is an enzyme replacement therapy (ERT) approved for the treatment of Fabry disease, a rare X-linked genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in multi-organ pathology.[1] this compound is a recombinant human α-Gal A produced in plant cells and subsequently pegylated to increase its plasma half-life and potentially reduce immunogenicity.[3] Monitoring the therapeutic efficacy of this compound is crucial for patient management and involves the serial measurement of specific biomarkers.
These application notes provide a comprehensive overview of the key biomarkers used to monitor the therapeutic effects of this compound, detailed protocols for their analysis, and a summary of expected outcomes based on clinical trial data.
Key Biomarkers for Therapeutic Monitoring
The primary biomarkers for assessing the therapeutic response to this compound are plasma globotriaosylsphingosine (lyso-Gb3) and urinary globotriaosylceramide (Gb3). Additionally, changes in the estimated glomerular filtration rate (eGFR) are a critical clinical endpoint for monitoring renal function, a major organ affected by Fabry disease.
-
Plasma Globotriaosylsphingosine (lyso-Gb3): Considered the most reliable biomarker for Fabry disease, elevated plasma lyso-Gb3 levels correlate with disease severity. A reduction in plasma lyso-Gb3 is a direct indicator of the therapeutic efficacy of enzyme replacement therapy.
-
Urinary Globotriaosylceramide (Gb3): Elevated urinary excretion of Gb3 is another hallmark of Fabry disease. While its correlation with renal function is not always direct, a decrease in urinary Gb3 levels can indicate a positive therapeutic response.[3]
-
Estimated Glomerular Filtration Rate (eGFR): Progressive decline in renal function is a major complication of Fabry disease. Stabilization or improvement in the eGFR slope is a key therapeutic goal and a critical measure of treatment success.[4][5]
Quantitative Biomarker Data from Clinical Trials
The following tables summarize the quantitative data on biomarker and clinical endpoint changes observed in key clinical trials of this compound.
Table 1: Plasma Lyso-Gb3 Levels in the BRIDGE Study (Switch-over from Agalsidase Alfa)
| Patient Group | Baseline Mean Plasma Lyso-Gb3 (nM) | Mean Reduction after 12 Months (nM) | Percentage Reduction after 12 Months |
| Males | 51.81 | 19.55 | 32.35% |
| Females | 13.81 | 4.57 | 29.81% |
Data from the Phase III BRIDGE open-label, switch-over clinical trial.[4][6]
Table 2: Annualized eGFR Slope in the BRIDGE Study (Switch-over from Agalsidase Alfa)
| Patient Group | Mean Annualized eGFR Slope on Agalsidase Alfa (mL/min/1.73m²) | Mean Annualized eGFR Slope on this compound (mL/min/1.73m²) |
| All Patients | -5.90 | -1.19 |
| Males | -6.36 | -1.73 |
| Females | -5.03 | -0.21 |
Data from the Phase III BRIDGE open-label, switch-over clinical trial.[4][5][6]
Table 3: Plasma Lyso-Gb3 Levels in the BALANCE Study (Head-to-head vs. Agalsidase Beta)
| Treatment Arm | Patient Group | Median Change from Baseline in Plasma Lyso-Gb3 at 24 Months (nM) |
| This compound | Males | +5.30 |
| Females | +0.10 | |
| Agalsidase Beta | Males | -2.40 |
| Females | -0.30 |
Data from the Phase III BALANCE randomized, double-blind, active-controlled study.[7] Minimal changes were observed in lyso-Gb3 concentrations in both treatment arms at 2 years.[8][9][10]
Table 4: Annualized eGFR Slope in the BALANCE Study (Head-to-head vs. Agalsidase Beta)
| Treatment Arm | Median Annualized eGFR Slope at 24 Months (mL/min/1.73m²) |
| This compound | -2.39 |
| Agalsidase Beta | -3.20 |
Data from the Phase III BALANCE study, demonstrating non-inferiority of this compound to agalsidase beta based on the rate of eGFR decline over 2 years.[7][8][9][10]
Experimental Protocols
Protocol 1: Quantification of Plasma Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of lyso-Gb3 in human plasma.
1. Materials and Reagents:
-
Lyso-Gb3 standard (Matreya LLC or equivalent)
-
Internal Standard (IS): N-glycinated lyso-ceramide trihexoside or lyso-Gb3-D7
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (HPLC grade)
-
Human plasma (for calibration standards and quality controls)
-
Phree™ Phospholipid Removal Plates (or equivalent protein precipitation method)
2. Preparation of Stock and Working Solutions:
-
Lyso-Gb3 Stock Solution (1 mg/mL): Dissolve pure lyso-Gb3 powder in a 1:1 (v/v) mixture of DMSO and methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the lyso-Gb3 stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 200 µL of the internal standard working solution in methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A UHPLC system (e.g., Waters ACQUITY UPLC or equivalent).
-
Column: ACQUITY UPLC BEH-C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-4 min: 30-95% B
-
4-5 min: 95% B
-
5-5.5 min: 95-30% B
-
5.5-6.5 min: 30% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: 786.5 > 282.3 m/z
-
Internal Standard (N-glycinated lyso-ceramide trihexoside): 843.5 > 264.3 m/z
-
-
Data Analysis: Quantify lyso-Gb3 concentrations using a calibration curve generated from the prepared standards.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Monitoring Therapeutic Effects
Caption: Clinical workflow for monitoring this compound therapy.
Clinical Monitoring Protocol
A structured approach to monitoring patients on this compound is essential to ensure safety and efficacy.
1. Baseline Assessment (Prior to First Infusion):
-
Medical History and Physical Examination: Comprehensive assessment of all organ systems affected by Fabry disease.
-
Biomarker Analysis:
-
Plasma lyso-Gb3
-
24-hour urinary Gb3
-
-
Renal Function:
-
Serum creatinine and eGFR calculation
-
Urinalysis with sediment and urine protein-to-creatinine ratio
-
-
Cardiac Evaluation: Electrocardiogram (ECG) and echocardiogram.
-
Neurological Assessment: Brief Pain Inventory (BPI) and assessment for neuropathic pain.
2. Routine Monitoring:
-
Every Infusion (Every 2 weeks):
-
Vital signs before, during, and after infusion.
-
Monitoring for infusion-associated reactions (IARs).[11]
-
-
Every 3 Months:
-
Plasma lyso-Gb3
-
Serum creatinine and eGFR
-
Urinalysis
-
-
Every 6 Months:
-
24-hour urinary Gb3
-
Comprehensive clinical review
-
-
Annually:
-
Cardiac evaluation (ECG, echocardiogram)
-
Neurological assessment
-
3. Treatment Response Criteria:
-
Positive Response:
-
Significant and sustained reduction in plasma lyso-Gb3 levels.
-
Stabilization or improvement in the annualized eGFR slope.
-
Reduction in urinary Gb3 excretion.
-
Improvement in clinical symptoms (e.g., pain, gastrointestinal symptoms).
-
-
Inadequate Response:
-
Lack of significant change or increase in plasma lyso-Gb3 levels.
-
Continued rapid decline in eGFR.
-
Worsening of clinical symptoms.
-
4. Management of Infusion-Associated Reactions (IARs):
-
Mild to Moderate Reactions: Consider slowing the infusion rate or temporarily stopping the infusion. Pre-medication with antihistamines and/or corticosteroids may be considered for subsequent infusions.[11][12]
-
Severe Reactions: Immediately stop the infusion and provide appropriate medical management.[11]
Conclusion
The monitoring of biomarkers, particularly plasma lyso-Gb3, in conjunction with clinical assessments like eGFR, is fundamental to managing patients with Fabry disease receiving this compound. The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively assess the therapeutic response to this novel enzyme replacement therapy. Consistent and standardized biomarker analysis is key to optimizing patient outcomes and furthering our understanding of the long-term efficacy of this compound.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. Investigation of correlation of urinary globotriaosylceramide (Gb3) levels with markers of renal function in patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protalix BioTherapeutics Announces Positive Topline Results from the BRIDGE Phase III Open-Label, Switch-Over Clinical Trial Evaluating Pegunigalsidase Alfa for the Treatment of Fabry Disease [prnewswire.com]
- 4. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 5. Protalix BioTherapeutics and Chiesi Global Rare Diseases Announce Final Results of BRIDGE Phase III Open-Label, Switch-Over Clinical Trial Evaluating Pegunigalsidase Alfa for the Treatment of Fabry Disease [prnewswire.com]
- 6. jmg.bmj.com [jmg.bmj.com]
- 7. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
- 11. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Long-Term Enzyme Replacement Therapy with Pegunigalsidase-Alfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term clinical use of pegunigalsidase-alfa (Elfabrio®), a novel enzyme replacement therapy (ERT) for adults with a confirmed diagnosis of Fabry disease.[1][2] Fabry disease is a rare, X-linked genetic disorder resulting from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A).[1][3][4] This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells, causing multi-organ pathology.[5][6]
This compound is a recombinant human α-Gal A produced in plant cells and modified through PEGylation.[4][5] This modification enhances the enzyme's stability and extends its plasma half-life to approximately 80 hours, a significant increase compared to first-generation ERTs.[2][4] This allows for established intravenous dosing every two weeks and investigation into less frequent administration.[7][8]
Mechanism of Action
This compound is designed to replace the deficient native enzyme. Following intravenous infusion, it circulates and is taken up by target cells through receptor-mediated endocytosis.[5] Once internalized and transported to the lysosomes, it catalyzes the hydrolysis of Gb3 and other related glycosphingolipids, reducing their accumulation and mitigating the cellular pathology of Fabry disease.[5][6]
Long-Term Clinical Trial Data
Long-term efficacy and safety of this compound have been evaluated in several key clinical trials, including multicenter, open-label extension studies.
Table 1: Overview of Key Long-Term Clinical Trials
| Study Name/Identifier | Phase | Study Design | Treatment Regimen | Duration | Key Focus |
| Phase 1/2 Extension | 1/2 | Multicenter, open-label extension | 1 mg/kg every 2 weeks | Up to 6 years | Long-term safety and efficacy in ERT-naïve patients.[3][7] |
| BALANCE (NCT02795676) | 3 | Randomized, double-blind, active control | 1 mg/kg every 2 weeks vs. Agalsidase Beta | 24 months | Efficacy and safety compared to agalsidase beta.[4][9] |
| BRIDGE (NCT03018730) | 3 | Open-label, switch-over study | 1 mg/kg every 2 weeks | 12 months | Safety and efficacy in patients switching from agalsidase alfa.[4][10] |
| BRIGHT (NCT03180840) | 3 | Open-label study | 2 mg/kg every 4 weeks | 52 weeks | Safety and efficacy of a less frequent dosing regimen.[4][8][11] |
Table 2: Patient Demographics from a 6-Year Long-Term Study
| Characteristic | Value |
| Number of Patients Enrolled | 15 (8 males, 7 females)[3][7] |
| Patient Population | ERT-naïve adults with Fabry Disease[3][7] |
| Completion Status | 10 patients completed ≥48 months; 2 completed 60 months[3][7] |
Table 3: Key Efficacy Outcomes in Long-Term Treatment (1 mg/kg every 2 weeks)
| Efficacy Parameter | Result | Study Duration |
| Plasma lyso-Gb3 Reduction | Mean reduction of 76.1 ng/mL from baseline[3][7] | 24 months |
| Renal Function (eGFR Slope) | Stable and comparable to other ERTs[3][7] | 60 months |
| Cardiac Function | Stable cardiac function; no observed cardiac fibrosis[3][7] | 60 months |
Table 4: Long-Term Safety and Immunogenicity Profile
| Safety Parameter | Observation |
| Treatment-Emergent Adverse Events (TEAEs) | Mostly mild to moderate in severity.[3][7] |
| Infusion-Related Reactions (IRRs) | All observed reactions were mild to moderate.[3][7] |
| Anti-Drug Antibodies (IgG) | 4 out of 15 patients were transiently positive.[3][7] |
Application Protocols
Protocol 1: Dosing and Administration
This protocol outlines the recommended procedure for the intravenous infusion of this compound.
1.1. Pretreatment:
-
For ERT-naïve patients, consider administering antihistamines, antipyretics, and/or corticosteroids prior to infusion to reduce the risk of infusion-associated reactions (IARs).[12]
-
For patients switching from another ERT who required pretreatment, continue similar medications for the initial infusions of this compound, with a plan for gradual tapering if infusions are well-tolerated.[12][13]
1.2. Recommended Dosage:
-
The standard recommended dose is 1 mg/kg of actual body weight administered every two weeks.[12][14]
-
A regimen of 2 mg/kg every four weeks has been investigated for stable patients previously treated with ERT.[8]
1.3. Reconstitution and Dilution:
-
Determine the total dose and number of vials based on the patient's actual body weight.
-
Dilute the required dose in 0.9% Sodium Chloride to a final volume based on patient weight (e.g., <70 kg: 150 mL; 70-100 kg: 250 mL; >100 kg: 500 mL).[12]
1.4. Infusion Rates:
-
Initial infusion rates are weight-based and differ for ERT-naïve and ERT-experienced patients.[12][14]
-
ERT-Naïve Patients (First 4-6 Doses):
-
<70 kg: 0.63 mL/min (37.5 mL/hr)
-
70-100 kg: 1.0 mL/min (60 mL/hr)
-
100 kg: 1.38 mL/min (83 mL/hr)[14]
-
-
ERT-Experienced Patients (First 4-6 Doses):
-
<70 kg: 0.83 mL/min (50 mL/hr)
-
70-100 kg: 1.39 mL/min (83 mL/hr)
-
100 kg: 2.78 mL/min (167 mL/hr)[14]
-
-
After 4-6 well-tolerated infusions, the duration may be decreased in 30-minute decrements to a minimum of 1.5 hours.[14][16]
1.5. Management of Infusion-Associated Reactions (IARs):
-
Appropriate medical support, including cardiopulmonary resuscitation equipment, must be readily available.[2][16]
-
The following workflow is recommended for managing IARs.
Protocol 2: Long-Term Patient Monitoring
Continuous monitoring is critical to assess the long-term safety and efficacy of this compound therapy.
2.1. Monitoring Schedule:
-
Baseline: Comprehensive assessment including renal function, cardiac evaluation, and biomarker levels.
-
Every 3-6 Months: Assess renal function (serum creatinine, eGFR, UPCR) and plasma lyso-Gb3.
-
Annually: Comprehensive cardiac assessment (ECG, echocardiogram), and overall clinical status.
-
As Needed: Monitor for anti-drug antibodies (ADAs), especially if patients experience IARs or show a change in clinical response.[16]
2.2. Key Monitoring Parameters:
-
Renal Function: Monitor serum creatinine (Scr) and urinary protein to creatinine ratio (UPCR) regularly.[16] Calculate estimated Glomerular Filtration Rate (eGFR) to track disease progression.
-
Cardiac Health: Regular monitoring for patients with compromised cardiac function is crucial, as they are at higher risk for complications from IARs.[16]
-
Pharmacodynamic Response: Plasma lyso-Gb3 levels should be monitored as a key biomarker of disease activity and treatment response.[16]
-
Immunogenicity: Monitor for the presence of IgG and IgE anti-drug antibodies in patients who experience IARs.[16]
Protocol 3: Pharmacodynamic & Efficacy Assessment Methodologies
3.1. Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3):
-
Objective: To measure the concentration of the biomarker lyso-Gb3 in patient plasma to assess pharmacodynamic response to treatment.
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed.
-
Procedure:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Perform protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte.
-
Analyze the extracted sample using an LC-MS/MS system with a suitable internal standard.
-
Quantify lyso-Gb3 concentration against a standard calibration curve.
-
3.2. Assessment of Renal Function:
-
Objective: To monitor the long-term effect of treatment on the progression of Fabry nephropathy.
-
Method: Calculation of the estimated Glomerular Filtration Rate (eGFR) slope over time.
-
Procedure:
-
Measure serum creatinine (Scr) at regular intervals (e.g., every 3-6 months).
-
Calculate eGFR using a validated equation (e.g., CKD-EPI formula).
-
Plot the eGFR values against time (in years).
-
Calculate the annualized eGFR slope using linear regression analysis to determine the rate of decline in renal function.
-
3.3. Immunogenicity Assessment (Anti-Drug Antibody Assay):
-
Objective: To detect the presence of anti-pegunigalsidase-alfa antibodies, which may be associated with IARs or altered treatment efficacy.
-
Method: A tiered approach using a validated electrochemiluminescence (ECL) bridging immunoassay.
-
Procedure:
-
Screening Assay: Screen patient serum samples for binding antibodies to this compound.
-
Confirmatory Assay: If a sample is positive in the screening assay, perform a confirmatory assay involving competitive binding with excess drug to confirm specificity.
-
Titer Determination: For confirmed positive samples, perform serial dilutions to determine the antibody titer.
-
Neutralizing Antibody (NAb) Assay (Optional): If clinically indicated, a cell-based assay can be used to determine if the detected antibodies have neutralizing activity against the enzyme.
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Chiesi Global Rare Diseases Announces Health Canada [globenewswire.com]
- 3. Long-term safety and efficacy of pegunigalsidase alfa: A multicenter 6-year study in adult patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 5. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 6. Pegunigalsidase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. medicines.org.uk [medicines.org.uk]
- 16. drugs.com [drugs.com]
Application Notes and Protocols: Intravenous Infusion Parameters for Pegunigalsidase-Alfa in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the intravenous (IV) administration of pegunigalsidase-alfa (Elfabrio®) in laboratory and preclinical research settings. The information is compiled from publicly available clinical trial data and preclinical study reports to guide researchers in designing and executing experiments involving this enzyme replacement therapy for Fabry disease.
Overview of this compound
This compound is a recombinant form of human α-galactosidase A (α-Gal A) produced in plant cells and subsequently modified by PEGylation.[1][2][3] This modification increases the enzyme's stability and prolongs its plasma half-life compared to other enzyme replacement therapies (ERTs).[1][3] It is designed to treat Fabry disease, a rare X-linked genetic disorder caused by a deficiency of α-Gal A, which leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues.[4]
Intravenous Infusion Parameters
The following tables summarize the intravenous infusion parameters for this compound derived from clinical trial protocols. These can serve as a starting point for developing protocols in laboratory settings, particularly for studies involving larger animal models.
Dosage Regimens
Two main dosing regimens have been investigated in clinical trials:
| Dosing Regimen | Frequency | Reference |
| 1 mg/kg | Every 2 weeks (E2W) | [5] |
| 2 mg/kg | Every 4 weeks (E4W) | [1][6] |
Infusion Rates and Volumes for 1 mg/kg Dose (Clinical Data)
Infusion rates in clinical settings are often initiated at a lower rate and gradually increased based on patient tolerance. For preclinical studies, a constant infusion rate may be more practical. The following tables are based on protocols for ERT-naïve and ERT-experienced human patients and are dependent on body weight.[7][8]
Table 1: Infusion Parameters for ERT-Naïve Subjects [7][8]
| Body Weight | Total Infusion Volume (in 0.9% NaCl) | Infusion Rate (mL/min) | Infusion Rate (mL/hr) |
| < 70 kg | 150 mL | 0.63 | 37.5 |
| 70 - 100 kg | 250 mL | 1.0 | 60 |
| > 100 kg | 500 mL | 1.38 | 83 |
Table 2: Infusion Parameters for ERT-Experienced Subjects [7][8]
| Body Weight | Total Infusion Volume (in 0.9% NaCl) | Infusion Rate (mL/min) | Infusion Rate (mL/hr) |
| < 70 kg | 150 mL | 0.83 | 50 |
| 70 - 100 kg | 250 mL | 1.39 | 83 |
| > 100 kg | 500 mL | 2.78 | 167 |
Preclinical Dosing Considerations
Specific intravenous infusion parameters for this compound in preclinical models are not extensively published. However, a study using a Fabry mouse model administered a similar enzyme replacement therapy (moss-aGal) intravenously at a dose of 1 mg/kg.[9] Preclinical studies with this compound have shown its efficacy in reducing Gb3 in animal models to be comparable to Fabrazyme®.[10] For initial studies in mice, a bolus injection or a short infusion of 1 mg/kg can be considered. For larger animals, the clinical infusion parameters can be adapted based on body weight and tolerability.
Experimental Protocols
Reconstitution and Dilution of this compound for IV Infusion
Materials:
-
This compound (Elfabrio®) vials (20 mg in 10 mL)
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile syringes and needles
-
Infusion bags or appropriate infusion apparatus
-
Low protein-binding, 0.2 µm in-line filter[11]
Procedure:
-
Determine the required dose of this compound based on the animal's body weight (e.g., 1 mg/kg).
-
Calculate the total volume of the final infusion solution based on the desired concentration and infusion rate. For smaller animals, a more concentrated solution may be necessary to deliver the dose in a reasonable volume.
-
Using a sterile syringe, withdraw the calculated volume of this compound from the vial.
-
Inject the this compound into the infusion bag containing sterile 0.9% NaCl.
-
Gently invert the infusion bag to mix the solution. Do not shake. [7]
-
Administer the infusion intravenously using an infusion pump and an in-line 0.2 µm filter.
Measurement of α-Galactosidase A Activity
This protocol is adapted from commercially available fluorometric assay kits.
Materials:
-
Plasma, serum, or tissue homogenates from treated and control animals
-
α-Galactosidase A activity assay kit (e.g., from Abcam or Sigma-Aldrich)
-
Fluorometric microplate reader (Ex/Em = 360/445 nm)
-
Microcentrifuge
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Collect blood samples and prepare plasma or serum according to standard laboratory procedures.
-
For tissue samples, homogenize in the assay buffer provided in the kit on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Assay:
-
Prepare standards and samples in a 96-well black microplate.
-
Add the α-Galactosidase substrate to all wells except the standard curve wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Add the stop solution to terminate the enzymatic reaction.
-
-
Measurement:
-
Read the fluorescence at Ex/Em = 360/445 nm.
-
Calculate the α-Galactosidase A activity based on the standard curve.
-
Quantification of Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) by LC-MS/MS
This protocol provides a general workflow for the quantification of Gb3 and lyso-Gb3 in plasma and tissue samples.
Materials:
-
Plasma or tissue homogenates
-
Internal standards for Gb3 and lyso-Gb3
-
Organic solvents (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To the plasma or tissue homogenate, add the internal standards.
-
Extract the lipids using a mixture of chloroform and methanol.
-
Vortex and centrifuge the samples to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and gradient.
-
Detect and quantify Gb3 and lyso-Gb3 using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentrations of Gb3 and lyso-Gb3 in the samples by comparing their peak areas to those of the internal standards.
-
Visualizations
Signaling and Pathophysiological Pathway in Fabry Disease
Caption: Pathophysiology of Fabry disease and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. Comparison of efficacy between subcutaneous and intravenous application of moss‐aGal in the mouse model of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversing Pathology in an Aggravated Fabry Mouse Model Using Low-Dose Engineered Human Alpha-Galactosidase A AAV Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Immunogenicity of Pegunigalsidase-Alfa in Preclinical and Clinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pegunigalsidase-alfa (PRX-102). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the immunogenicity of this novel enzyme replacement therapy for Fabry disease.
Understanding the Immunogenicity of this compound
This compound is a PEGylated, covalently crosslinked form of alpha-galactosidase A designed to have an extended plasma half-life and reduced immunogenicity compared to first-generation enzyme replacement therapies (ERTs).[1][2][3][4] Clinical studies have shown that while some patients may develop anti-drug antibodies (ADAs), these are often transient and may not neutralize the enzyme's activity.[5][6] Furthermore, pre-existing antibodies from prior ERT with agalsidase alfa or agalsidase beta have demonstrated lower affinity for this compound.[6][7]
This guide will provide you with the necessary tools to effectively monitor and troubleshoot immunogenicity-related issues in your studies.
Quantitative Data Summary
The following tables summarize key quantitative data on the immunogenicity of this compound from various clinical trials.
Table 1: Incidence of Treatment-Induced Anti-Drug Antibodies (ADAs) in Naïve Patients
| Study Phase | Dose of this compound | Percentage of Patients Developing ADAs | Notes |
| Phase 1/2 | 0.2 mg/kg, 1.0 mg/kg, or 2.0 mg/kg every 2 weeks | 17% (3 out of 18 patients) | ADAs in all three patients became negative after one year of treatment, suggesting immune tolerance.[5] |
| Clinical Trials (Summary of Product Characteristics) | 1 mg/kg every 2 weeks | 16% | |
| Clinical Trials (Summary of Product Characteristics) | 2 mg/kg every 4 weeks | 0% | [5] |
Table 2: Impact of Pre-existing ADAs on this compound
| Parameter | Finding | Significance |
| Antibody Affinity (Kd) | Pre-existing ADAs showed significantly lower affinity for this compound (Kd: 3.55 ± 2.72 µMol) compared to agalsidase-alfa (Kd: 1.99 ± 1.26 µMol) and agalsidase-beta (Kd: 2.18 ± 1.51 µMol).[7] | The PEGylation likely masks some antibody binding sites.[6][7] |
| Inhibitory Capacity | A 30% reduction in the inhibitory capacity of pre-existing ADAs towards this compound was observed.[6][7] | Patients with pre-existing ADAs may still benefit from switching to this compound. |
| Cellular Uptake | Pre-existing ADAs had less effect on the cellular uptake of this compound compared to agalsidase-beta in endothelial cells.[6][7] | Reduced interference with the enzyme's mechanism of action. |
Experimental Protocols
Detailed methodologies for key immunogenicity assays are provided below.
Protocol 1: Detection of Binding Anti-Pegunigalsidase-Alfa Antibodies (ELISA)
This protocol outlines a direct binding ELISA for the detection of IgG antibodies against this compound.
Materials:
-
High-binding 96-well ELISA plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Patient/study subject serum samples
-
Positive and negative control sera
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound (1-2 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Dilute patient sera and controls in blocking buffer (e.g., 1:100). Add 100 µL of diluted samples to the respective wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines the ability of antibodies in a patient's serum to inhibit the uptake of this compound into cells.
Materials:
-
Jurkat cells (or other suitable cell line expressing the mannose-6-phosphate receptor)
-
Cell culture medium
-
Fluorescently labeled this compound
-
Patient/study subject serum samples
-
Positive and negative control sera
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Sample Preparation: Dilute patient sera and controls in culture medium.
-
Pre-incubation: In a separate plate, pre-incubate the diluted sera with fluorescently labeled this compound for 1 hour at 37°C to allow antibody-enzyme binding.
-
Cell Treatment: Add the pre-incubated mixture to the wells containing the Jurkat cells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cellular uptake of the enzyme.
-
Washing: Wash the cells three times with PBS to remove unbound enzyme.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence compared to the negative control indicates the presence of neutralizing antibodies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Binding Antibody (ADA) Assays (ELISA)
Q1: I am observing high background in my ELISA. What could be the cause and how can I fix it?
A1: High background can be caused by several factors:
-
Insufficient Blocking: Increase the blocking incubation time to 3-4 hours or overnight at 4°C. You can also try a different blocking agent (e.g., 1% casein).
-
Inadequate Washing: Increase the number of washes between steps to five or six times. Ensure that the wells are completely emptied after each wash.
-
High Concentration of Secondary Antibody: Titrate your secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Non-specific Binding of Serum Proteins: Increase the dilution of your serum samples (e.g., 1:200 or 1:500).
Q2: My positive control is not showing a strong signal. What should I do?
A2:
-
Check Reagent Integrity: Ensure that your this compound coating antigen and antibodies have been stored correctly and are not expired.
-
Optimize Coating Concentration: The concentration of the coating antigen may be suboptimal. Try a range of concentrations (e.g., 0.5-5 µg/mL) to find the optimal one.
-
Verify Positive Control: Confirm the titer and specificity of your positive control antibody.
Q3: I am getting inconsistent results between replicate wells. What could be the issue?
A3:
-
Pipetting Errors: Ensure accurate and consistent pipetting technique. Use calibrated pipettes.
-
Incomplete Washing: Make sure that all wells are washed equally and thoroughly.
-
Edge Effects: Avoid using the outer wells of the plate, which are more prone to temperature fluctuations. Fill the outer wells with PBS.
Neutralizing Antibody (NAb) Assays
Q4: I am not seeing a clear difference in cellular uptake between my positive and negative controls. What could be the problem?
A4:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase.
-
Enzyme Labeling: Verify the efficiency of the fluorescent labeling of this compound.
-
Assay Window: Optimize the concentration of the labeled enzyme and the incubation time to achieve a sufficient signal window between the controls.
-
NAb Titer: The titer of your positive control may be too low. Use a control with a known high neutralizing capacity.
Q5: How do I interpret a partial reduction in enzyme uptake?
A5: A partial reduction in uptake suggests the presence of low-titer neutralizing antibodies or antibodies with low neutralizing capacity. It is important to run a titration of the serum sample to determine the endpoint titer, which is the highest dilution that still shows a significant reduction in uptake.
Challenges with PEGylated Proteins
Q6: I suspect that the long half-life of this compound is interfering with my ADA assay by forming immune complexes. How can I address this?
A6: The long circulating half-life of this compound can lead to the formation of drug-ADA immune complexes, which may not be detected in a standard binding assay.[8] To dissociate these complexes and detect the ADAs, you can pre-treat the serum samples with an acid dissociation step.
Protocol for Acid Dissociation:
-
Add an equal volume of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) to the serum sample.
-
Incubate for 15-30 minutes at room temperature.
-
Neutralize the sample with an equal volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0-9.0) before proceeding with the ELISA protocol.
Q7: Can pre-existing anti-PEG antibodies in patient samples interfere with the assay?
A7: Yes, pre-existing anti-PEG antibodies are present in a portion of the population and could potentially bind to the PEG moiety of this compound, leading to false-positive results in ADA assays.[9][10]
To investigate this:
-
Competition Assay: Perform a competition assay where you pre-incubate the serum sample with a non-pegylated form of the enzyme or with free PEG. A reduction in the signal would suggest that the antibodies are specific to the PEG component.
-
Direct Anti-PEG ELISA: You can also develop a separate ELISA to specifically detect anti-PEG antibodies by coating the plate with a PEGylated control protein.[9]
Visualizations
Experimental Workflow for ADA and NAb Testing
Caption: Tiered approach for immunogenicity testing of this compound.
Troubleshooting Logic for High Background in ELISA
Caption: Decision tree for troubleshooting high background in ADA ELISAs.
Logical Relationship for Addressing Immune Complex Interference
Caption: Workflow for mitigating immune complex interference in ADA assays.
References
- 1. q2labsolutions.com [q2labsolutions.com]
- 2. Polyethylene Glycol ELISA Kit (PEG) (ab138914) is not available | Abcam [abcam.com]
- 3. PEGylated Protein ELISA Kit (ab133065) | Abcam [abcam.com]
- 4. Detailed epitope mapping of neutralizing anti-drug antibodies against recombinant α-galactosidase A in patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Current status of the immunogenicity of enzyme replacement therapy in fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease [frontiersin.org]
- 10. Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pegunigalsidase-Alfa Dosage for Improved Renal Outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving pegunigalsidase-alfa. The following information is intended to support preclinical and research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an enzyme replacement therapy (ERT) for Fabry disease.[1] It is a recombinant form of the human enzyme alpha-galactosidase A that has been chemically modified by PEGylation (the attachment of polyethylene glycol molecules).[1] This modification increases the enzyme's stability and prolongs its half-life in the bloodstream.[1] Administered intravenously, this compound is taken up by cells through receptor-mediated endocytosis, primarily via mannose-6-phosphate (M6P) receptors.[1] Once inside the cell, it is transported to the lysosomes, where it catalyzes the breakdown of accumulated globotriaosylceramide (Gb3), a fatty substance that builds up in the cells of individuals with Fabry disease.[1] By reducing Gb3 levels, this compound aims to alleviate the symptoms and slow the progression of the disease, including renal dysfunction.[1]
Q2: What is the standard clinical dosage of this compound, and are there alternative dosing regimens?
A2: The standard clinical dosage for this compound is 1 mg/kg of actual body weight administered as an intravenous infusion every two weeks.[2][3] Clinical trials have also investigated an alternative regimen of 2 mg/kg every four weeks.[4] The BRIGHT study, a phase 3 clinical trial, evaluated this four-week dosing schedule in patients previously treated with other ERTs and found it to be well-tolerated with stable clinical presentation.[5]
Q3: How does this compound's efficacy in improving renal outcomes compare to other enzyme replacement therapies?
A3: Clinical trial data provides insights into the comparative efficacy of this compound. The BALANCE study, a head-to-head phase 3 trial, demonstrated that this compound was non-inferior to agalsidase beta in slowing the decline of the estimated glomerular filtration rate (eGFR) over two years in patients with deteriorating renal function.[3][6] The BRIDGE study, which switched patients from agalsidase alfa to this compound, showed a substantial improvement in the mean annualized eGFR slope.[5]
Data Presentation: Clinical Trial Data on Renal Outcomes
The following tables summarize key quantitative data from clinical trials investigating the effect of this compound on renal function, as measured by the annualized rate of decline in estimated Glomerular Filtration Rate (eGFR).
Table 1: Annualized eGFR Slope in the BALANCE Study (this compound vs. Agalsidase Beta)
| Treatment Group | Median Annualized eGFR Slope (mL/min/1.73 m²/year) |
| This compound (1 mg/kg every 2 weeks) | -2.514 |
| Agalsidase beta (1 mg/kg every 2 weeks) | -2.155 |
Data from the 2-year, randomized, double-blind, phase 3 BALANCE study in patients with Fabry disease and deteriorating renal function.[4]
Table 2: Annualized eGFR Slope in the BRIDGE Study (Switch from Agalsidase Alfa to this compound)
| Treatment Phase | Mean Annualized eGFR Slope (mL/min/1.73 m²/year) |
| Prior to switch (on Agalsidase alfa) | -5.90 |
| After switch (on this compound 1 mg/kg every 2 weeks) | -1.19 |
Data from the 12-month, open-label, single-arm, phase 3 BRIDGE study in patients previously treated with agalsidase alfa.[5]
Table 3: Annualized eGFR Slope in the BRIGHT Study (this compound 4-week regimen)
| Patient Group | Median Annualized eGFR Slope (mL/min/1.73 m²/year) |
| Overall | -1.9 |
| Anti-drug antibody (ADA) negative | -1.2 |
| Anti-drug antibody (ADA) positive | -8.4 |
Data from the 52-week, open-label, phase 3 BRIGHT study evaluating a 2 mg/kg every 4 weeks dosing regimen in patients previously treated with other ERTs.[7]
Experimental Protocols
Protocol 1: In Vitro α-Galactosidase A Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of this compound using the substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG).
Materials:
-
This compound
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) substrate
-
α-Gal Assay Buffer (e.g., citrate-phosphate buffer, pH 4.6)
-
α-Gal Stop Buffer (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~445 nm)
-
Positive control (recombinant human α-galactosidase A)
-
Negative control (assay buffer only)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO or water with gentle heating).
-
Prepare a working solution of 4-MUG by diluting the stock solution in α-Gal Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of this compound in α-Gal Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of each this compound dilution to the wells of the 96-well plate.
-
Include wells for the positive control, negative control, and a substrate blank (assay buffer only).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the 4-MUG working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Stop Reaction:
-
Stop the reaction by adding 100 µL of α-Gal Stop Buffer to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Plot a standard curve using a known concentration of 4-methylumbelliferone (4-MU), the fluorescent product.
-
Calculate the enzymatic activity of this compound based on the amount of 4-MU produced over time.
-
Protocol 2: Cell-Based Globotriaosylceramide (Gb3) Accumulation Assay
This protocol describes a method to assess the efficacy of this compound in reducing Gb3 accumulation in a Fabry disease cell model.
Materials:
-
Fabry disease patient-derived fibroblasts or a relevant cell line with deficient α-galactosidase A activity
-
Control (wild-type) fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Anti-Gb3 antibody or Gb3-binding lectin (e.g., Shiga toxin B subunit)
-
Fluorescently labeled secondary antibody (if using an anti-Gb3 antibody)
-
Fluorescence microscope or flow cytometer
-
Reagents for a quantitative Gb3 assay (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture Fabry and control cells to a desired confluency.
-
Treat the Fabry cells with varying concentrations of this compound in fresh cell culture medium.
-
Include an untreated Fabry cell group and a control cell group.
-
Incubate for a specified period (e.g., 24-72 hours).
-
-
Cell Lysis and Gb3 Detection (Immunofluorescence):
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells to allow antibody/lectin entry.
-
Incubate with the primary anti-Gb3 antibody or fluorescently labeled Gb3-binding lectin.
-
If using an antibody, wash and incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the Gb3 accumulation using a fluorescence microscope.
-
-
Quantitative Gb3 Analysis (LC-MS/MS):
-
Harvest and lyse the cells.
-
Extract lipids from the cell lysates.
-
Analyze the lipid extracts for Gb3 content using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the Gb3 levels in the treated Fabry cells to the untreated Fabry cells and control cells.
-
Determine the dose-dependent effect of this compound on Gb3 reduction.
-
Protocol 3: In Vivo Efficacy Study in a Fabry Disease Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a Fabry disease mouse model, focusing on renal outcomes.
Materials:
-
Fabry disease mouse model (e.g., Gla knockout mice)
-
Wild-type control mice
-
This compound
-
Sterile saline for injection
-
Metabolic cages for urine collection
-
Assay kits for measuring urinary albumin and creatinine
-
Equipment for measuring glomerular filtration rate (GFR) (e.g., using FITC-sinistrin)
-
Tissue collection and processing reagents for histology and Gb3 analysis
Procedure:
-
Animal Dosing:
-
Administer this compound to the Fabry mice via intravenous injection (e.g., tail vein) at various dose levels and frequencies.
-
Include a vehicle-treated Fabry mouse group and a wild-type control group.
-
-
Renal Function Assessment:
-
At specified time points during the study, place the mice in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR), an indicator of kidney damage.
-
Measure GFR using a validated method, such as the clearance of FITC-sinistrin.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect kidney tissues.
-
Process a portion of the kidney tissue for histological analysis to assess for Gb3 accumulation and renal pathology.
-
Homogenize another portion of the kidney tissue for quantitative analysis of Gb3 levels (e.g., by LC-MS/MS).
-
-
Data Analysis:
-
Compare the ACR, GFR, renal histology, and kidney Gb3 levels among the different treatment groups and controls.
-
Evaluate the dose-dependent effect of this compound on improving renal outcomes.
-
Troubleshooting Guides
Troubleshooting In Vitro α-Galactosidase A Activity Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH. | Verify that the pH of the α-Gal Assay Buffer is optimal for enzyme activity (typically around 4.6). | |
| Substrate degradation. | Prepare fresh 4-MUG substrate solution for each experiment and protect it from light. | |
| High background fluorescence | Contaminated reagents or microplate. | Use fresh, high-quality reagents and new microplates. |
| Autohydrolysis of the substrate. | Run a substrate blank (assay buffer + 4-MUG) to determine the level of autohydrolysis and subtract this from all readings. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure a consistent temperature throughout the assay. | |
| PEG interference with the assay. | While less common in activity assays, high concentrations of PEG could potentially affect enzyme kinetics. If suspected, run a dilution series to see if the effect is concentration-dependent. |
Troubleshooting Cell-Based Gb3 Accumulation Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reduction in Gb3 after treatment | Insufficient dose or incubation time. | Optimize the concentration of this compound and the treatment duration. |
| Low cellular uptake of the enzyme. | Confirm that the cell line expresses the appropriate receptors for enzyme uptake (e.g., M6P receptors). | |
| Inactive this compound. | Test the activity of the this compound batch using the in vitro activity assay. | |
| High variability in Gb3 levels | Heterogeneity in the cell population. | Use a clonal cell line or perform single-cell analysis if possible. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. | |
| Difficulty detecting Gb3 | Poor antibody/lectin quality. | Use a validated anti-Gb3 antibody or a highly specific Gb3-binding lectin. |
| Inadequate cell permeabilization. | Optimize the permeabilization step to ensure the antibody/lectin can access intracellular Gb3. |
Troubleshooting In Vivo Studies in Fabry Mouse Models
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality or adverse events | Infusion-related reactions. | Slow down the rate of intravenous injection. |
| Immune response to the human enzyme. | Consider using an immunodeficient Fabry mouse model if a significant immune response is suspected. | |
| No improvement in renal function | Insufficient dose or treatment duration. | Optimize the dosing regimen based on pharmacokinetic and pharmacodynamic studies. |
| Advanced stage of the disease in the animal model. | Initiate treatment at an earlier age before irreversible kidney damage occurs. | |
| High variability in renal function measurements | Inaccurate urine collection. | Ensure proper use of metabolic cages to obtain complete 24-hour urine samples. |
| Dehydration or stress affecting GFR. | Acclimate the mice to the procedures and ensure they have free access to water. |
Mandatory Visualizations
Caption: Cellular uptake and mechanism of action of this compound.
Caption: In vitro experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for in vitro enzyme activity assays.
References
- 1. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 2. Pegunigalsidase alfa - Wikipedia [en.wikipedia.org]
- 3. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 5. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 6. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pegunigalsidase-alfa In Vitro Stability and Handling
Welcome to the technical support center for pegunigalsidase-alfa (Elfabrio®). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure contribute to its stability?
A1: this compound is a recombinant form of human α-galactosidase-A, the enzyme deficient in Fabry disease. It is produced in plant cells and undergoes a unique modification process involving PEGylation and covalent cross-linking. This process creates a stable homodimer, which contributes to its enhanced stability compared to other enzyme replacement therapies.[1][2] This modification results in a longer plasma half-life and increased thermal stability.[1][3]
Q2: What are the recommended storage and handling conditions for this compound in a research setting?
A2: For laboratory use, unopened vials of this compound should be stored under refrigeration at 2°C to 8°C (36°F to 46°F). The solution should not be frozen. Before use, allow the vials to reach room temperature for approximately 30 minutes without using an external heat source. The solution should be a clear and colorless liquid; discard if discoloration or particulate matter is observed. Avoid vigorous shaking or agitation of the vials.
Q3: How stable is this compound after dilution for in vitro experiments?
A3: Once diluted in 0.9% sodium chloride, it is recommended to use the solution immediately. If immediate use is not possible, the diluted solution can be stored for up to 24 hours under refrigeration (2°C to 8°C) or for up to 8 hours at room temperature (below 25°C). These storage times are inclusive of the time required for your experiment.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of enzymatic activity in my in vitro assay.
Possible Causes and Solutions:
-
Improper pH: The activity of α-galactosidase A is pH-dependent. The optimal pH for the enzyme is generally in the acidic range, consistent with the lysosomal environment. For instance, at a pH of 5.9, the enzyme exhibits a Vmax of 5.74 pmol/min, while at a more acidic lysosomal pH of 4.5, the Vmax is 2.76 pmol/min.[4] Ensure your assay buffer is within the optimal pH range for α-galactosidase A activity. Human placental α-galactosidase A is most stable at a pH of 5.0 to 6.0.[4]
-
Sub-optimal Temperature: While this compound has enhanced thermal stability, prolonged exposure to elevated temperatures can still lead to denaturation and loss of activity. Most enzymatic assays are performed at 37°C. If your experiment requires higher temperatures, consider minimizing the exposure time.
-
Inappropriate Buffer Composition: The presence of certain ions or contaminants in your buffer could inhibit enzyme activity. It is recommended to use high-purity reagents for all buffers and solutions. The commercial formulation of this compound includes citric acid, sodium chloride, and sodium citrate, which are known to be compatible with the enzyme.
Problem 2: I am seeing evidence of protein aggregation in my experiments.
Possible Causes and Solutions:
-
Mechanical Stress: Vigorous shaking, stirring, or multiple freeze-thaw cycles can induce protein aggregation. Handle the protein solution gently by inverting to mix rather than vortexing. Aliquot the protein into smaller, single-use volumes if repeated use from a single stock is necessary.
-
Incorrect Buffer Conditions: Sub-optimal pH or ionic strength can promote aggregation. Ensure your buffer conditions are within the recommended range for maintaining the stability of α-galactosidase A.
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation. If possible, perform experiments at the lowest effective protein concentration.
Quantitative Stability Data
The following tables summarize the in vitro stability of this compound compared to the unmodified α-galactosidase A enzyme.
Table 1: Thermal and Plasma Stability of this compound
| Parameter | Unmodified α-Galactosidase A | This compound | Reference |
| Thermal Stability | Baseline | 11°C increase in thermal stability | [4] |
| Activity in Human Plasma (30 min) | Almost completely lost | 30-40% activity retained | [4] |
| Activity in Human Plasma (1 hour) | Complete inactivation | 30% activity retained |
Table 2: Stability of this compound under Simulated Lysosomal Conditions
| Time Point | Unmodified α-Galactosidase A (Remaining Activity) | This compound (Remaining Activity) | Reference |
| 10 days | 10% | 80% | [4] |
Experimental Protocols and Workflows
Below are detailed methodologies for key experiments to assess the stability of this compound.
Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the enzymatic activity of this compound using the substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal).
Caption: Workflow for determining this compound enzymatic activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer with a pH of 4.6.
-
Substrate Solution: Dissolve 4-methylumbelliferyl-α-D-galactopyranoside in the assay buffer to a final concentration of 1.10 mM.
-
Standard Solution: Prepare a stock solution of 4-methylumbelliferone (4-MU) in the assay buffer. Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
-
Stop Buffer: Prepare a 0.2 M glycine-carbonate buffer with a pH of 10.7.
-
-
Assay Procedure:
-
Add 10 µL of your diluted this compound sample, standard, or assay buffer (for blank) to the wells of a 96-well black microplate.
-
Initiate the reaction by adding 90 µL of the 4-MU-α-Gal substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop buffer to each well.
-
-
Data Analysis:
-
Measure the fluorescence in a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.
-
Subtract the fluorescence of the blank from all readings.
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Determine the concentration of 4-MU produced in your samples using the standard curve and calculate the enzymatic activity (e.g., in nmol/hr/mg of protein).
-
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat change associated with its thermal denaturation.
Caption: Workflow for assessing thermal stability using DSC.
Detailed Protocol:
-
Sample Preparation:
-
Prepare the this compound sample in the buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Prepare a sufficient volume of the exact same buffer to be used as a reference.
-
-
Instrument Setup and Run:
-
Thoroughly clean the DSC sample and reference cells according to the instrument manufacturer's instructions.
-
Load the reference cell with the buffer blank and the sample cell with the protein solution.
-
Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 1°C/minute).
-
Equilibrate the system at the starting temperature before initiating the scan.
-
-
Data Analysis:
-
After the scan is complete, subtract the buffer-buffer baseline scan from the sample scan to obtain the protein denaturation thermogram.
-
The melting temperature (Tm) is the temperature at the peak of the endothermic transition, representing the point at which 50% of the protein is unfolded.
-
Aggregation Analysis using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for detecting and quantifying protein aggregates.
Caption: Workflow for analyzing protein aggregation by SEC.
Detailed Protocol:
-
System and Sample Preparation:
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffered solution with a salt concentration sufficient to minimize non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the HPLC system and the size exclusion column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound sample in the mobile phase. If necessary, centrifuge the sample to remove any pre-existing large aggregates that could clog the column.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the equilibrated SEC column.
-
Perform an isocratic elution with the mobile phase at a constant flow rate.
-
Monitor the column effluent using a UV detector at a wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Aggregates will elute earlier than the monomeric protein, while any fragments will elute later.
-
Calculate the percentage of aggregates by dividing the peak area of the aggregate peaks by the total peak area of all protein-related peaks and multiplying by 100.
-
This technical support guide provides a starting point for addressing common in vitro stability challenges with this compound. For further assistance, please consult the product's prescribing information or contact technical support.
References
- 1. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpha-galactosidase A from human placenta. Stability and subunit size - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pegunigalsidase-alfa experiments
Welcome to the Technical Support Center for pegunigalsidase-alfa experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Inconsistent Results in Enzyme Activity Assays
Question: My this compound enzyme activity assay is showing high variability between wells and experiments. What are the potential causes and solutions?
Answer:
Inconsistent results in enzyme activity assays are a common challenge. Several factors related to the enzyme itself, the assay conditions, and the reagents can contribute to this variability. Below is a breakdown of potential causes and troubleshooting steps.
Potential Causes and Solutions for Inconsistent Enzyme Activity:
| Potential Cause | Troubleshooting Steps |
| Improper Enzyme Handling and Storage | This compound, like other recombinant enzymes, is sensitive to storage conditions. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[1] Aliquot the enzyme into single-use vials upon receipt. |
| Sub-optimal Assay Conditions | The enzymatic activity of alpha-galactosidase A is highly dependent on pH and temperature.[2][3] The optimal pH for most alpha-galactosidases is in the acidic range.[2] For human alpha-galactosidase A, the optimal pH is around 4.6. It is crucial to verify and maintain a stable pH throughout the assay using an appropriate buffer system (e.g., citrate buffer). The optimal temperature for human enzymes is typically around 37°C.[4] Ensure your incubator or water bath maintains a consistent temperature. |
| Inaccurate Pipetting | Small volume errors during the addition of enzyme, substrate, or buffers can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Substrate Issues | Ensure the substrate is of high quality, has not expired, and is prepared fresh. If using a synthetic substrate, confirm its solubility in the assay buffer. The concentration of the substrate is a critical factor in enzyme kinetics.[5] |
| Presence of Inhibitors or Activators | Contaminants in your sample or reagents can inhibit or activate the enzyme, leading to inconsistent results. Ensure all reagents are of high purity. |
Experimental Workflow for Troubleshooting Enzyme Activity Assays:
Caption: Troubleshooting workflow for inconsistent enzyme activity.
Unexpected Results in Cell-Based Assays
Question: I am not observing the expected cellular uptake or substrate reduction in my Fabry disease cell model after treatment with this compound. What could be the issue?
Answer:
Cell-based assays introduce a higher level of complexity. Inconsistent results can stem from issues with the cells, the enzyme, or the assay protocol itself.
Potential Causes and Solutions for Unexpected Cell-Based Assay Results:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure your cell line is healthy, free from contamination (especially mycoplasma), and within an appropriate passage number.[6] Stressed or unhealthy cells may not exhibit normal uptake mechanisms. |
| Low Cellular Uptake | The PEGylation of this compound is designed to increase its half-life but may alter its cellular uptake mechanism compared to the native enzyme.[7] Ensure your cell model expresses the appropriate receptors for uptake. Optimize incubation time and enzyme concentration. |
| Incorrect Assay Endpoint Measurement | Verify the method used to measure substrate levels (e.g., mass spectrometry, fluorescent probes) is validated and sensitive enough to detect changes. Include appropriate positive and negative controls. |
| Assay Design and Controls | It is crucial to include proper controls in your experiment. This includes untreated cells (negative control), cells treated with a known effective enzyme (positive control, if available), and vehicle controls.[8] |
Signaling Pathway for this compound Action:
Caption: Cellular mechanism of action for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for in vitro this compound activity assays?
A1: While specific optimal conditions for this compound may vary slightly due to its PEGylation, the activity of the core enzyme, alpha-galactosidase A, is highest at an acidic pH, typically around 4.6. The optimal temperature is generally close to physiological temperature, 37°C.[4] It is highly recommended to perform a pH and temperature optimization experiment for your specific assay conditions.
Q2: How should I properly store and handle this compound in the lab?
A2: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the enzyme, you should aliquot the stock solution into single-use volumes upon first use. When thawing, do so on ice to maintain the enzyme's stability.
Q3: What are the key differences in experimental design when working with a PEGylated enzyme like this compound compared to a native enzyme?
A3: PEGylation increases the hydrodynamic size and stability of the enzyme.[7] In experimental design, this has a few implications:
-
Cellular Uptake: The mechanism and rate of cellular uptake may differ from the native enzyme. Longer incubation times or different cell lines might be necessary to observe significant uptake.
-
Enzyme Kinetics: PEGylation can sometimes alter the kinetic parameters (Km and kcat) of an enzyme. It's important to perform full kinetic characterization rather than assuming it will be identical to the native enzyme.
-
Immunogenicity Assays: If you are assessing immunogenicity, the PEG chains can mask epitopes, potentially leading to lower antibody binding in vitro compared to the non-PEGylated enzyme.[3]
Q4: What are essential controls to include in my this compound experiments?
A4: The inclusion of proper controls is critical for interpreting your results accurately.
-
For Enzyme Activity Assays:
-
Negative Control: A reaction mix without the enzyme to measure background signal.
-
Positive Control: A known active batch of this compound or another alpha-galactosidase A to ensure the assay is working correctly.
-
Buffer/Vehicle Control: To ensure the buffer components are not interfering with the assay.
-
-
For Cell-Based Assays:
-
Untreated Cells: To establish a baseline of substrate levels.
-
Vehicle Control: Cells treated with the same buffer/vehicle used to deliver the enzyme.
-
Positive Control: If available, cells treated with a compound known to reduce Gb3 levels.
-
Cytotoxicity Control: To ensure that the observed effects are not due to cell death caused by the treatment.
-
Experimental Protocols
Protocol: In Vitro Enzyme Activity Assay for this compound
This protocol describes a fluorometric assay to determine the enzymatic activity of this compound using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-Gal).
Materials:
-
This compound
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-Gal)
-
Citrate-phosphate buffer (pH 4.6)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in citrate-phosphate buffer.
-
Prepare the 4-MU-Gal substrate solution in the same buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.
-
Include a "no enzyme" control with 50 µL of buffer only.
-
-
Initiate Reaction:
-
Add 50 µL of the 4-MU-Gal substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Stop Reaction:
-
Add 100 µL of the stop solution to each well.
-
-
Measurement:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone (4-MU).
-
Protocol: Cellular Uptake and Gb3 Reduction Assay
This protocol outlines a method to assess the uptake of this compound by a Fabry disease patient-derived fibroblast cell line and the subsequent reduction in intracellular globotriaosylceramide (Gb3).
Materials:
-
Fabry disease patient-derived fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Method for Gb3 quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture:
-
Culture Fabry fibroblasts in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).
-
-
Treatment:
-
Prepare different concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include an untreated control group.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized enzyme.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Gb3 Quantification:
-
Quantify the intracellular Gb3 levels in the cell lysates using a validated method like LC-MS/MS.
-
-
Data Analysis:
-
Normalize the Gb3 levels to the total protein concentration in each sample.
-
Compare the Gb3 levels in the treated groups to the untreated control to determine the percentage of Gb3 reduction.
-
Logical Relationship of Experimental Design:
Caption: Logical flow of a cell-based efficacy experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in patient response to pegunigalsidase-alfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pegunigalsidase-alfa.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: We are observing lower than expected α-galactosidase A activity in our in vitro cell-based assays after treatment with this compound. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to lower than expected enzyme activity. Consider the following possibilities and troubleshooting steps:
-
Sub-optimal Assay Conditions: The enzymatic activity of α-galactosidase A is highly dependent on pH. Ensure your assay buffer has a pH within the optimal range for lysosomal enzymes (typically pH 4.5-5.0).
-
Incorrect Substrate Concentration: The concentration of the artificial substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) can be rate-limiting. Titrate the substrate concentration to ensure it is not a limiting factor in your assay.
-
Presence of Inhibitors: Components of your cell culture media or lysis buffer could be inhibiting enzyme activity. Run a control with this compound spiked into fresh assay buffer versus your sample matrix to test for inhibition.
-
Cellular Uptake Issues: Inefficient uptake of this compound by the cells will result in low intracellular enzyme activity. Verify the expression of mannose-6-phosphate receptors on your cell line, as this is the primary mechanism for uptake.[1]
-
Antibody Neutralization: If using serum-containing media, the presence of anti-drug antibodies (ADAs) could neutralize the enzyme. Test for the presence of ADAs in your serum source.
Question: Our quantification of lyso-Gb3 in plasma samples from treated subjects shows high variability. How can we improve the consistency of our results?
Answer:
High variability in lyso-Gb3 measurements can stem from both pre-analytical and analytical factors. To improve consistency:
-
Standardize Sample Collection and Processing: Ensure a consistent protocol for blood collection (e.g., tube type, anticoagulant), time to centrifugation, and plasma separation. Store plasma samples at -80°C immediately after processing to prevent degradation.
-
Optimize LC-MS/MS Method:
-
Internal Standard Selection: Use a stable, isotopically labeled internal standard that co-elutes with lyso-Gb3 to control for extraction and instrument variability.[2] N-glycinated lyso-Gb3 is a suitable internal standard.[2]
-
Extraction Procedure: Employ a robust extraction method like solid-phase extraction (SPE) or a salt-assisted liquid-liquid extraction (SALLE) to minimize matrix effects.[3][4]
-
Chromatography: Ensure adequate chromatographic separation of lyso-Gb3 from other isomers and lipids to prevent interference.
-
-
Calibration Curve and Quality Controls: Prepare calibration curves in the same matrix as your samples (e.g., control plasma). Include low, medium, and high concentration quality control (QC) samples in each run to monitor assay performance.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an enzyme replacement therapy (ERT) for Fabry disease.[5][6] It is a recombinant form of the human enzyme α-galactosidase A that has been PEGylated, a process that attaches polyethylene glycol (PEG) molecules to the enzyme.[1][7] This modification increases the enzyme's stability and prolongs its half-life in the bloodstream.[1][7] When administered intravenously, this compound is taken up by cells, primarily via the mannose-6-phosphate receptor, and transported to the lysosomes.[1] Inside the lysosome, it catalyzes the breakdown of globotriaosylceramide (Gb3) and other related glycosphingolipids, reducing their accumulation and mitigating the cellular pathology of Fabry disease.[1]
Q2: What are the key factors contributing to variability in patient response to this compound?
A2: The primary factor influencing variability in patient response is the presence of anti-drug antibodies (ADAs).[8][9] Pre-existing neutralizing ADAs, often from previous ERT with other forms of α-galactosidase A, can reduce the plasma half-life and peak enzyme activity of this compound.[8][9][10] Other factors include the patient's specific GLA gene mutation, disease severity at the start of treatment, and individual pharmacokinetic differences.
Q3: How does the immunogenicity of this compound compare to other enzyme replacement therapies for Fabry disease?
A3: this compound was designed to have reduced immunogenicity compared to earlier ERTs.[7] Clinical studies have shown a lower incidence of treatment-induced ADAs.[11] Additionally, some studies suggest that pre-existing ADAs against other ERTs may have a lower affinity for and less of an inhibitory effect on this compound.[10]
Q4: What are the expected effects of this compound on key clinical biomarkers like plasma lyso-Gb3 and renal function?
A4: Clinical trials have demonstrated that treatment with this compound leads to a reduction in plasma lyso-Gb3 concentrations.[7][11] In terms of renal function, studies have shown a stabilization of the estimated glomerular filtration rate (eGFR) slope in patients with Fabry disease, indicating a slowing of kidney function decline.[12]
Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Annualized eGFR Slope in the BRIDGE and BRIGHT Studies
| Study | Patient Population | Treatment Arm | Baseline Mean Annualized eGFR Slope (mL/min/1.73m²) | Post-Treatment Mean Annualized eGFR Slope (mL/min/1.73m²) |
| BRIDGE | Switched from agalsidase alfa | This compound (1 mg/kg E2W) | -5.90 | -1.19 |
| BRIGHT | Switched from other ERTs | This compound (2 mg/kg E4W) | Not Reported | -2.92 (overall mean) |
Data sourced from clinical trial results.[11][12]
Table 2: Impact of Anti-Drug Antibodies (ADAs) on Pharmacokinetics
| ADA Status | Peak Enzymatic Activity | Sustained Serum Concentrations | Plasma Half-Life |
| Without pre-existing neutralizing anti-AGAL antibodies | High | Yes | Extended |
| With pre-existing neutralizing anti-AGAL antibodies | Reduced | No | Reduced |
Data based on pharmacokinetic studies.[8][9][10]
Experimental Protocols
1. Protocol: Measurement of α-Galactosidase A Activity in Cell Lysates (Fluorometric Assay)
-
Principle: This assay measures the enzymatic activity of α-galactosidase A by the cleavage of a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), to produce a fluorescent product, 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the enzyme activity.
-
Materials:
-
α-Galactosidase Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6)
-
4-MUG substrate solution
-
4-MU standard solution
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 360/445 nm)
-
-
Procedure:
-
Sample Preparation: Lyse cells treated with this compound in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Standard Curve: Prepare a standard curve of 4-MU in assay buffer.
-
Assay Reaction:
-
Add a small volume of cell lysate (diluted if necessary) to the wells of the 96-well plate.
-
Add the 4-MUG substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the fluorescence at Ex/Em = 360/445 nm.
-
Calculation: Calculate the α-galactosidase A activity based on the 4-MU standard curve and normalize to the protein concentration of the cell lysate.
-
2. Protocol: Quantification of lyso-Gb3 in Plasma by LC-MS/MS
-
Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of globotriaosylsphingosine (lyso-Gb3) in plasma samples.
-
Materials:
-
LC-MS/MS system
-
C18 reversed-phase analytical column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Lyso-Gb3 analytical standard
-
Isotopically labeled lyso-Gb3 internal standard (e.g., N-glycinated lyso-Gb3)
-
Plasma samples
-
Protein precipitation or solid-phase extraction (SPE) reagents
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike samples with the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) or SPE to extract lyso-Gb3 and remove proteins and other interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate lyso-Gb3 from other components using a gradient elution on the C18 column.
-
Detect and quantify lyso-Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the lyso-Gb3 standard to the internal standard against the concentration.
-
Determine the concentration of lyso-Gb3 in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low in vitro enzyme activity.
Caption: Factors influencing patient response to this compound.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 12. docwirenews.com [docwirenews.com]
Technical Support Center: Improving the Bioavailability of Pegunigalsidase-alfa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the bioavailability of pegunigalsidase-alfa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its formulation impact bioavailability?
This compound is a recombinant form of the human enzyme α-galactosidase A, developed as an enzyme replacement therapy (ERT) for Fabry disease.[1] It is produced in a plant cell-based expression system and is chemically modified by PEGylation, where polyethylene glycol (PEG) molecules are attached to the enzyme.[2] This PEGylation is a key factor in its bioavailability, as it increases the enzyme's stability, reduces its immunogenicity, and significantly prolongs its half-life in the bloodstream compared to non-PEGylated forms.[2][3][4] The extended half-life allows for less frequent intravenous administration.[2]
Q2: What is the cellular uptake mechanism of this compound and how does it differ from other α-galactosidase A ERTs?
Unlike other enzyme replacement therapies for Fabry disease, such as agalsidase alfa and agalsidase beta, which primarily rely on the mannose-6-phosphate (M6P) receptor for cellular uptake, this compound is produced in plant cells and lacks M6P moieties.[4][5] Therefore, its cellular uptake is independent of the M6P receptor, although the precise alternative mechanisms are still under investigation.[4][5] This difference in uptake pathway is a critical consideration in experimental design and data interpretation.
Q3: What are the main challenges in maintaining the bioavailability of this compound in a clinical and research setting?
The primary challenges to the bioavailability and efficacy of this compound include:
-
Hypersensitivity and Infusion-Related Reactions: Some patients may experience hypersensitivity or infusion-related reactions, which can necessitate discontinuation or modification of the treatment.[3]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) can impact the enzyme's efficacy. While PEGylation is designed to reduce immunogenicity, ADAs can still develop and may affect the pharmacokinetics and pharmacodynamics of the drug.[3][6] Pre-existing antibodies to other ERTs may also cross-react with this compound.[6]
Q4: How does PEGylation affect in vitro assays for this compound?
The PEG chains on this compound can cause steric hindrance, which may interfere with certain in vitro assays. For example, in enzyme activity assays, the PEG molecules might partially obstruct access to the active site for larger substrates. Similarly, in immunoassays like ELISA, PEGylation can mask epitopes, potentially leading to an underestimation of protein concentration or ADA binding if the antibodies used are not specific to unmasked regions. Researchers should be mindful of these potential interferences and select or validate their assays accordingly.
Troubleshooting Guides
Issue 1: Inconsistent Enzyme Activity in a Fluorometric Assay
Question: My in vitro enzyme activity assay for this compound is showing high variability between replicates and is not correlating with the expected concentration. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Substrate Degradation | The fluorescent substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside, can be light-sensitive and prone to degradation. Prepare fresh substrate solutions for each experiment and protect them from light. |
| Buffer pH and Composition | α-galactosidase A has an optimal pH range for activity. Ensure the assay buffer is at the correct pH and that it does not contain any inhibiting compounds. |
| High Background Fluorescence | The sample matrix or the plate itself may be autofluorescent. Run appropriate controls (buffer only, substrate only, and sample without substrate) to determine the source of background fluorescence and subtract it from the measurements. Use black, opaque microplates for fluorescence assays to minimize background. |
| PEG Interference | The PEG chains may cause aggregation or interfere with substrate binding. Try optimizing the assay conditions by adjusting ionic strength or including non-ionic detergents in the assay buffer to minimize these effects. |
| Inaccurate Pipetting | Small volumes of enzyme or substrate can lead to significant errors. Use calibrated pipettes and consider preparing a master mix to ensure consistency across wells. |
Issue 2: Low Signal in an Anti-Drug Antibody (ADA) ELISA
Question: I am not detecting the expected levels of anti-pegunigalsidase-alfa antibodies in my ELISA. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Epitope Masking by PEG | The PEGylation of this compound can mask the epitopes that the ADAs recognize. Ensure your capture and detection antibodies in the ELISA are specific to regions of the enzyme that are not sterically hindered by the PEG chains. |
| Incorrect Plate Coating | Inefficient coating of the ELISA plate with this compound will lead to a weak signal. Optimize the coating concentration and incubation time. |
| Suboptimal Blocking | Inadequate blocking can lead to high background and low specific signal. Use an effective blocking buffer (e.g., BSA or non-fat dry milk in PBS-T) and ensure complete coverage of the well surface. |
| Improper Washing | Insufficient washing can result in high background, while excessive washing can remove bound antibodies. Optimize the number of wash steps and the washing buffer composition. |
| Low Affinity Antibodies | The ADAs present in the sample may have a low affinity for this compound. Consider using a more sensitive detection system or an alternative assay format, such as a surface plasmon resonance (SPR) based assay. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Clinical Trials
| Parameter | Value | Study |
| Half-life (t½) | Approximately 78.9 ± 10.3 hours | BRIGHT Study[7][8] |
| Volume of Distribution (Vd) on Day 1 | 321 mL/kg | [5] |
| Peak Plasma Concentration (Cmax) on Day 1 | 11.1 mcg/mL |
Table 2: Efficacy of this compound in the BRIDGE Phase III Study
| Parameter | Before Switch (on agalsidase alfa) | After Switch (on this compound) |
| Mean Annualized eGFR Slope | -5.90 mL/min/1.73m²/year | -1.19 mL/min/1.73m²/year |
Data from the BRIDGE Phase III open-label switch-over study.[7]
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay (Fluorometric)
This protocol is a representative method for determining the enzymatic activity of this compound using the fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside.
Materials:
-
This compound sample
-
4-methylumbelliferyl-α-D-galactopyranoside (substrate)
-
Citrate-phosphate buffer (pH 4.6)
-
Glycine-carbonate stop buffer (pH 10.7)
-
Black, 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a standard curve of 4-methylumbelliferone (the fluorescent product) in the assay buffer.
-
Dilute the this compound samples to the desired concentrations in citrate-phosphate buffer.
-
Add 50 µL of the diluted enzyme samples to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 100 µL of the glycine-carbonate stop buffer.
-
Read the fluorescence on a microplate reader.
-
Calculate the enzyme activity based on the standard curve, expressed as moles of product formed per unit time per unit volume of enzyme.
Protocol 2: Anti-Drug Antibody (ADA) Detection by ELISA
This protocol provides a general framework for a bridging ELISA to detect antibodies against this compound.
Materials:
-
This compound (for coating and detection)
-
Biotinylated this compound
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Sample diluent (e.g., 1% BSA in PBS-T)
-
High-binding 96-well ELISA plate
Procedure:
-
Coat the wells of the ELISA plate with this compound in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add diluted patient serum samples and controls to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated this compound to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing bioavailability.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. bmrservice.com [bmrservice.com]
- 7. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pegunigalsidase-Alfa Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pegunigalsidase-alfa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from other enzyme replacement therapies for Fabry disease?
This compound is a recombinant form of the human enzyme α-galactosidase A, designed for enzyme replacement therapy (ERT) in patients with Fabry disease.[1][2] It is produced in plant cells (Nicotiana tabacum) and undergoes a chemical modification called PEGylation, where polyethylene glycol (PEG) molecules are attached to the enzyme.[3][4][5] This PEGylation is designed to increase the enzyme's stability, prolong its half-life in the bloodstream, and potentially reduce its immunogenicity compared to other ERTs like agalsidase alfa and agalsidase beta.[4][5][6] Specifically, the protein subunits are covalently cross-linked using a 2 kDa PEG polymer, which results in a more stable homodimer.[1][3][7]
Q2: What are the formulation and storage conditions for this compound?
This compound is supplied as a sterile, preservative-free, clear, and colorless solution for intravenous infusion after dilution.[8][9] Each milliliter contains 2 mg of this compound-iwxj, along with the following excipients: anhydrous citric acid (0.2 mg), sodium chloride (7.06 mg), sodium citrate (6.73 mg), and Water for Injection, USP.[9] The pH of the solution is approximately 5.9 to 6.4.[9] Vials should be stored in a refrigerator at 2°C to 8°C.
Q3: What is the mechanism of action of this compound?
Fabry disease is characterized by a deficiency of the lysosomal enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues.[2] this compound acts as an exogenous source of this enzyme.[9] After intravenous administration, it is taken up by cells, where it is thought to perform its function within the lysosomes to break down the accumulated Gb3.[2]
Troubleshooting Guides
Experimental & Analytical Issues
Q1: I am observing lower than expected enzymatic activity in my in-vitro assay. What could be the cause?
Several factors could contribute to reduced enzymatic activity. Consider the following:
-
Improper Reconstitution or Dilution: Ensure that the reconstitution and dilution have been performed according to the recommended protocol. Use the specified buffers and avoid vigorous shaking or agitation, which can denature the protein.
-
Sub-optimal Assay Conditions: The enzymatic activity of α-galactosidase A is pH-dependent. Verify that the pH of your assay buffer is within the optimal range for the enzyme.
-
Presence of Inhibitors: Certain compounds can inhibit the activity of α-galactosidase A. Review your experimental setup for any potential inhibitors.
-
Incorrect Substrate Concentration: Ensure that the substrate concentration in your assay is appropriate.
-
Improper Storage: Confirm that the product has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles if applicable to your specific experimental aliquots.
Q2: I am seeing evidence of protein aggregation or precipitation in my experiments. How can I troubleshoot this?
Protein aggregation can be a concern for many therapeutic proteins. Here are some steps to address this issue:
-
Review Buffer Composition: The stability of this compound can be influenced by the buffer composition. Ensure that the pH and ionic strength of your buffers are appropriate. The formulation contains citrate and sodium chloride to maintain stability.[9]
-
Avoid Mechanical Stress: Minimize agitation, vigorous vortexing, or multiple freeze-thaw cycles, as these can induce aggregation.
-
Control Temperature: Work at the recommended temperatures for all experimental steps. Increased thermal stability has been noted for the cross-linked protein, but extreme temperatures should be avoided.[1][3][7]
-
Consider Excipients: In some cases, the addition of stabilizing excipients (e.g., non-ionic surfactants) might be necessary for specific in-vitro applications, though this would be a modification of the original formulation.
Q3: My analytical characterization is showing unexpected heterogeneity in the PEGylation profile. What should I consider?
Characterizing PEGylated proteins can be complex. If you are observing unexpected heterogeneity, consider the following:
-
Analytical Method Limitations: The analytical technique you are using (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry) may have limitations in resolving different PEGylated species. It is crucial to use multiple orthogonal methods for a comprehensive characterization.
-
Potential for Degradation: Although designed for stability, under certain experimental conditions (e.g., prolonged exposure to harsh chemicals or temperatures), the PEG chains or the protein itself could degrade, leading to heterogeneity.
-
Presence of Anti-PEG Antibodies: In in-vivo or cell-based assays, the presence of pre-existing or induced anti-PEG antibodies could lead to the formation of immune complexes, which might be misinterpreted as heterogeneity of the drug product itself.[10][11]
Clinical Administration & Infusion-Related Issues
Q1: A patient is experiencing an infusion-associated reaction (IAR). What is the recommended course of action?
Infusion-associated reactions have been reported with this compound.[12] The management depends on the severity of the reaction:
-
Mild to Moderate Reactions: Consider temporarily holding the infusion for 15-30 minutes or slowing the infusion rate by 25-50%. Appropriate medical treatment should be initiated. If symptoms subside, the infusion can be resumed at a lower rate.[2][12]
-
Severe Reactions: Immediately discontinue the infusion and initiate appropriate medical treatment.[12]
Pre-treatment with antihistamines, antipyretics, and/or corticosteroids may be considered to reduce the risk of IARs, especially in patients with a history of such reactions.[12]
Q2: A patient has developed anti-drug antibodies (ADAs). What are the implications?
The presence of ADAs may be associated with a higher risk of infusion-related reactions.[8] Patients who develop infusion or immune reactions should be monitored for ADAs.[8]
Data Presentation
| Parameter | Value | Reference |
| Formulation | ||
| Concentration | 2 mg/mL | [8][9] |
| Excipients | Anhydrous citric acid, sodium chloride, sodium citrate, Water for Injection | [9] |
| pH | 5.9 - 6.4 | [9] |
| Pharmacokinetics | ||
| Half-life | Approximately 79-121 hours | [13][14] |
| Clinical Dosage | ||
| Recommended Dose | 1 mg/kg of body weight every 2 weeks | [8] |
| Administration | Intravenous infusion | [8] |
Experimental Protocols
Determination of Anti-Drug Antibodies (ADAs)
A validated, direct enzyme-linked immunosorbent assay (ELISA) is used to determine the presence and titers of anti-pegunigalsidase alfa immunoglobulin G (IgG) antibodies. For samples that test positive for ADAs, a further characterization for neutralizing activity is performed using an in-vitro enzymatic activity assay. These assays are developed and validated according to FDA and EMA immunogenicity guidelines.[15][16]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Development and Analytical Characterization of Pegunigalsidase Alfa, a Chemically Cross-Linked Plant Recombinant Human α-Galactosidase-A for Treatment of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 6. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pegunigalsidase: Generic, Fabry Disease Uses, Side Effects [medicinenet.com]
- 13. Pegunigalsidase Alfa (Elfabrio) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. Pegunigalsidase alfa, a novel PEGylated enzyme replacement therapy for Fabry disease, provides sustained plasma concentrations and favorable pharmacodynamics: A 1-year Phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Mitigating potential off-target effects of pegunigalsidase-alfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pegunigalsidase-alfa. The focus is on mitigating potential off-target effects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Immunogenicity
1. What are anti-drug antibodies (ADAs) and why are they a concern for this compound?
Anti-drug antibodies (ADAs) are antibodies generated by the immune system in response to a therapeutic protein like this compound. They are a concern because they can potentially neutralize the therapeutic effect of the drug, alter its pharmacokinetics, and, in some cases, cause adverse events such as hypersensitivity reactions.[1][2][3] For this compound, the PEGylation is designed to reduce immunogenicity, but the potential for ADA formation still exists.[1][2]
2. What is the reported incidence of ADAs in clinical trials of this compound?
In a Phase 1/2 clinical trial, three patients developed treatment-induced IgG ADAs, but all became ADA-negative after one year of treatment.[4][5] In the BRIDGE study, which involved patients switching from agalsidase alfa, seven out of 20 patients were positive for this compound ADAs at some point during the study, with two having pre-existing ADAs.[6] Notably, the presence of these ADAs did not appear to negatively impact the eGFR slope.[6]
3. How do I test for ADAs against this compound in my samples?
A tiered approach is typically used for ADA testing:
-
Screening Assay: An initial, highly sensitive immunoassay (e.g., ELISA) to detect binding antibodies.
-
Confirmatory Assay: A subsequent assay to confirm the specificity of the binding by showing that the signal can be inhibited by the drug.
-
Neutralizing Assay: A cell-based or ligand-binding assay to determine if the ADAs can neutralize the biological activity of this compound.
Infusion-Associated Reactions (IARs)
1. What are infusion-associated reactions (IARs) and what are the common symptoms observed with this compound?
IARs are adverse events that occur during or shortly after the intravenous infusion of a drug.[7] For this compound, reported IARs include symptoms such as nausea, vomiting, abdominal pain, itchy skin, and shortness of breath.[7] Most treatment-emergent adverse events in clinical trials were reported as mild to moderate.[4][5]
2. What is the recommended management for IARs in a clinical setting?
In a clinical setting, premedication with antihistamines, anti-fever medications, or corticosteroids may be used to prevent or reduce the severity of IARs.[7][8] If a mild or moderate reaction occurs, the infusion may be paused or slowed. For severe reactions, the infusion should be discontinued immediately.[7]
3. How can I investigate the mechanism of IARs in a pre-clinical or research setting?
To investigate the mechanisms of IARs, researchers can:
-
Analyze plasma samples for biomarkers of immune activation (e.g., cytokines, complement components).
-
Perform in vitro assays with patient-derived or healthy donor immune cells (e.g., peripheral blood mononuclear cells) to assess their response to this compound.
-
Develop animal models that recapitulate the IAR phenotype to test mitigation strategies.
Troubleshooting Guides
Troubleshooting High Background in ADA Assays
| Potential Cause | Recommendation |
| Non-specific binding to the plate | Use a different type of assay plate (e.g., high-binding vs. low-binding). Increase the concentration of blocking buffer and/or extend the blocking time. |
| Matrix effects from the sample | Optimize sample dilution to reduce interfering substances. Use a more specific assay format, such as a bridging assay. |
| Low-affinity, non-neutralizing antibodies | Implement an acid dissociation step to separate the drug from the antibody. |
| Contaminated reagents | Use fresh, filtered buffers and high-quality reagents. |
Troubleshooting Unexpected Results in In Vitro Cellular Assays
| Potential Cause | Recommendation |
| Cell viability issues | Confirm cell viability using a standard method (e.g., trypan blue exclusion). Ensure proper handling and culture conditions. |
| Inconsistent enzyme activity | Verify the specific activity of the this compound lot being used. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentration. |
| Interference from assay components | Run appropriate controls, including vehicle controls and controls without cells, to identify any interfering substances. |
Experimental Protocols
Protocol: Screening for Anti-Pegunigalsidase-alfa Antibodies using ELISA
-
Coating: Coat a 96-well high-binding microplate with this compound at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Mechanism of this compound uptake and action.
Caption: Tiered approach for anti-drug antibody testing.
Caption: Management of infusion-associated reactions.
References
- 1. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 2. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Therapy: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. hcplive.com [hcplive.com]
Adjusting experimental design for pegunigalsidase-alfa long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in long-term studies of pegunigalsidase-alfa.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the course of a long-term experimental study with this compound.
Issue 1: Managing Infusion-Associated Reactions (IARs)
Question: A participant in our long-term study has developed an infusion-associated reaction (IAR). How should we adjust the experimental protocol and manage the participant?
Answer:
Infusion-associated reactions, including hypersensitivity and anaphylaxis, are potential risks with this compound.[1][2] A systematic approach is crucial to ensure participant safety and maintain the integrity of the study.
Immediate Management:
-
Mild to Moderate Reactions: If a mild to moderate IAR occurs (e.g., flushing, chills, headache, nausea), consider temporarily stopping the infusion for 15-30 minutes or slowing the infusion rate by 25% to 50%.[3] Appropriate medical treatment with antihistamines, antipyretics, and/or corticosteroids may be administered.[3][4]
-
Severe Reactions: If a severe hypersensitivity reaction or anaphylaxis is suspected, immediately discontinue the infusion and initiate appropriate medical treatment.[1][3] Cardiopulmonary resuscitation equipment should be readily available.[1]
Protocol Adjustments for Subsequent Infusions:
-
Premedication: For participants who have experienced an IAR, consider premedication with antihistamines, antipyretics, and/or corticosteroids before subsequent infusions.[1][4]
-
Infusion Rate: If the participant tolerates the subsequent infusion with premedication, the infusion rate may be gradually increased. If symptoms persist despite premedication, the infusion should be stopped, and the participant monitored. Re-initiation of the infusion may be considered within 7 to 14 days at 25% to 50% of the rate at which the reaction occurred, with appropriate pretreatment.[3]
-
Monitoring: Increase the frequency of vital sign monitoring during and after the infusion for participants with a history of IARs.
Data Collection and Reporting:
-
Document the nature, severity, and duration of the IAR in detail in the case report form.
-
Collect blood samples for anti-drug antibody (ADA) testing, including both IgG and IgE, to investigate the potential immunological basis of the reaction.
-
Report the event to the study sponsor and relevant regulatory authorities as per the study protocol and applicable regulations.
Issue 2: Addressing the Development of Anti-Drug Antibodies (ADAs)
Question: A participant has tested positive for anti-drug antibodies (ADAs) to this compound. What are the implications for the study, and how should we proceed?
Answer:
The development of ADAs is a known consideration for all enzyme replacement therapies. While this compound is designed to have reduced immunogenicity, monitoring for ADAs is a critical component of long-term studies.[5]
Initial Assessment:
-
Confirm and Characterize: Confirm the presence of ADAs with a validated assay. Characterize the ADAs as either binding or neutralizing antibodies. Neutralizing antibodies have the potential to impact the efficacy of the treatment.[5][6]
-
Clinical Correlation: Assess for any clinical signs of reduced efficacy, such as a worsening of clinical symptoms, a decline in renal function, or an increase in disease-specific biomarkers (lyso-Gb3). Also, evaluate for any association between ADA status and the occurrence of IARs.
Experimental Design Adjustments:
-
Increased Monitoring: Increase the frequency of monitoring for clinical endpoints and biomarkers in ADA-positive participants to detect any potential changes in treatment effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD analysis to determine if the presence of ADAs alters the pharmacokinetic profile and/or the pharmacodynamic response to this compound.[7]
-
Dose Escalation: In some cases of neutralizing ADAs, a dose escalation of the ERT may be considered to overcome the inhibitory effect of the antibodies.[8] This should be done under a specific protocol amendment and with close safety monitoring.
-
Immunosuppressive Therapy: For patients with high and sustained neutralizing ADA titers, the use of immunosuppressive therapy has been explored to induce immune tolerance.[9] This is an advanced intervention and should only be considered in consultation with immunologists and under a carefully designed protocol.
Long-Term Follow-up:
Continue to monitor ADA titers over time, as some patients may develop immune tolerance, leading to a decrease or disappearance of ADAs.[6]
Issue 3: Troubleshooting Biomarker Fluctuations
Question: We are observing significant variability in plasma lyso-Gb3 levels in a participant, making it difficult to assess the treatment response. What could be the cause, and how can we address this?
Answer:
While plasma lyso-Gb3 is a key biomarker in Fabry disease, several factors can contribute to its variability.[10]
Potential Causes of Variability:
-
Analytical Variability: Inherent variability in the LC-MS/MS assay can contribute to fluctuations. Ensure the assay is validated and run under strict quality control measures.
-
Biological Variability: Lyso-Gb3 levels can show diurnal variation, with some studies suggesting higher levels in the evening.[11] There is also high interindividual variability in urinary lyso-Gb3 and its analogues.[10]
-
Clinical Factors: Changes in renal function, intercurrent illnesses, or changes in concomitant medications could potentially influence lyso-Gb3 levels.
-
Impact of ADAs: The presence of neutralizing ADAs can lead to reduced enzyme efficacy and a subsequent increase in lyso-Gb3 levels.[6]
Recommendations for the Study Protocol:
-
Standardize Sample Collection: To minimize pre-analytical variability, standardize the timing of blood sample collection in relation to the infusion and time of day. Morning collections may show less variability.[11]
-
Centralized Laboratory Analysis: Utilize a single, validated central laboratory for all biomarker analyses to reduce inter-laboratory variability.
-
Monitor Multiple Biomarkers: In addition to plasma lyso-Gb3, consider monitoring urinary Gb3 and other potential biomarkers to get a more comprehensive picture of the disease state.[10]
-
Correlate with Clinical Outcomes: Evaluate biomarker trends in the context of clinical assessments, such as renal function (eGFR), cardiac parameters, and patient-reported outcomes. A single fluctuating biomarker value should not be the sole determinant of treatment response.
-
Investigate Outliers: If a significant and unexpected fluctuation in lyso-Gb3 is observed, investigate for potential underlying causes, including clinical events and the development of ADAs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant form of the human enzyme α-galactosidase A. It is produced in plant cells and is PEGylated, a process that attaches polyethylene glycol (PEG) molecules to the enzyme. This modification increases the enzyme's stability and prolongs its half-life in the bloodstream, allowing for a longer duration of action compared to non-PEGylated forms of the enzyme.[12] As an enzyme replacement therapy, this compound provides the deficient enzyme to patients with Fabry disease, enabling the breakdown of accumulated globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues.
Q2: What are the key efficacy endpoints to monitor in a long-term study of this compound?
A2: Key efficacy endpoints in long-term studies of this compound include:
-
Renal Function: Assessed by the annualized change in estimated glomerular filtration rate (eGFR).[13][14]
-
Biomarkers: Measurement of plasma and urinary levels of Gb3 and lyso-Gb3.[14][15]
-
Cardiac Function: Assessed by parameters such as left ventricular mass index (LVMI) and cardiac fibrosis.[15]
-
Clinical Events: Monitoring for the occurrence of major adverse clinical events such as renal, cardiac, and cerebrovascular events.
-
Patient-Reported Outcomes: Assessing changes in quality of life, pain, and other symptoms.
Q3: What is the recommended dosing regimen for this compound in long-term studies?
A3: The dosing regimen for this compound in clinical trials has been investigated at 1 mg/kg administered every two weeks via intravenous infusion.[14][15] Some studies have also explored a regimen of 2 mg/kg every four weeks.[16][17] The specific dosing regimen for a long-term study should be clearly defined in the study protocol.
Q4: What are the most common adverse events observed in long-term studies of this compound?
A4: The most common adverse events reported in long-term studies of this compound are generally mild to moderate in severity and include infusion-associated reactions (such as chills, headache, nausea, and fatigue), nasopharyngitis, and pain in the extremities.[15][18]
Q5: How should immunogenicity be monitored throughout a long-term study?
A5: Immunogenicity should be monitored by collecting serum samples at regular intervals to test for the presence of anti-drug antibodies (ADAs) against this compound. The assays should be able to detect both binding and neutralizing antibodies. It is recommended to test for both IgG and IgE isotypes, particularly in patients who experience hypersensitivity reactions. Samples for ADA testing should ideally be collected immediately before an infusion to minimize interference from the circulating drug.[19]
Data Presentation
Table 1: Summary of Efficacy Outcomes from a 6-Year Long-Term Extension Study of this compound in ERT-Naïve Patients
| Efficacy Parameter | Baseline (Mean ± SE) | Change from Baseline at 24 Months (Mean [SE]) | Outcome at 60 Months |
| Plasma lyso-Gb3 (ng/mL) | 76.1 [25.1] | - | Continuous reduction observed |
| eGFR slope (mL/min/1.73 m²) | N/A | N/A | Comparable to other ERTs |
| Cardiac Function | Stable | Stable | No cardiac fibrosis observed |
Source: Hughes D, et al. Genet Med. 2023.[15][18]
Table 2: Head-to-Head Comparison of this compound and Agalsidase-Beta in the BALANCE Study (2-Year Results)
| Parameter | This compound (n=52) | Agalsidase-Beta (n=25) |
| Median Annualized eGFR Slope (mL/min/1.73 m²) | ||
| Difference between median slopes | -0.36 | |
| Lyso-Gb3 Concentrations | Minimal changes | Minimal changes |
| Treatment-Related Adverse Events | Lower exposure-adjusted rate | 3.6-fold higher exposure-adjusted rate |
| Mild/Moderate Infusion-Related Reactions | Lower exposure-adjusted rate | 7.8-fold higher exposure-adjusted rate |
| Neutralizing Antibodies at 2 Years | 15% (7/47) | 26% (6/23) |
Source: Wallace EL, et al. J Med Genet. 2024.[13]
Experimental Protocols
Alpha-Galactosidase A (α-Gal A) Activity Assay (Fluorometric)
Principle: This assay measures the enzymatic activity of α-Gal A by its ability to cleave a synthetic substrate, 4-Methylumbelliferyl-α-D-galactopyranoside, releasing the fluorescent product 4-Methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the α-Gal A activity in the sample.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 360/445 nm)
-
α-Gal A Assay Buffer
-
α-Gal A Substrate (4-Methylumbelliferyl-α-D-galactopyranoside)
-
4-MU Standard
-
Stop Solution
-
Sample (plasma, serum, or cell lysate)
Procedure:
-
Sample Preparation: Dilute samples as necessary with α-Gal A Assay Buffer.
-
Standard Curve Preparation: Prepare a series of 4-MU standards in α-Gal A Assay Buffer.
-
Assay Reaction:
-
Add diluted samples and standards to the wells of the microplate.
-
Add α-Gal A Substrate to all wells except the standard curve wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Stop Reaction: Add Stop Solution to all wells to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em = 360/445 nm.
-
Calculation: Calculate the α-Gal A activity in the samples by comparing their fluorescence readings to the 4-MU standard curve, after subtracting the background fluorescence.
Quantification of Plasma Lyso-Gb3 by LC-MS/MS
Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of lyso-Gb3 in plasma samples. An internal standard is used for accurate quantification.
Materials:
-
LC-MS/MS system
-
Plasma samples
-
Lyso-Gb3 standard
-
Internal standard (e.g., a stable isotope-labeled lyso-Gb3)
-
Protein precipitation solvent (e.g., methanol)
-
Mobile phases for liquid chromatography
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma, add the internal standard solution.
-
Add protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC column.
-
Separate lyso-Gb3 from other plasma components using a suitable chromatographic gradient.
-
Detect and quantify lyso-Gb3 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the lyso-Gb3 standards.
-
Determine the concentration of lyso-Gb3 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Anti-Drug Antibody (ADA) Assay (ELISA-based)
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect the presence of antibodies against this compound in serum samples.
Materials:
-
96-well microplate coated with this compound
-
Serum samples
-
Positive and negative controls
-
Wash buffer
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Sample Incubation: Add diluted serum samples, positive controls, and negative controls to the wells of the this compound coated plate. Incubate to allow any ADAs to bind to the coated antigen.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add the detection antibody to the wells and incubate. The detection antibody will bind to any captured ADAs.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Reaction: Add the substrate solution to the wells. The enzyme on the detection antibody will catalyze a color change.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Interpretation: A sample is considered positive for ADAs if its absorbance is above a pre-defined cut-off value determined from the negative controls. Positive samples can be further tested in a neutralizing antibody assay.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a long-term study.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. resources.chiesiusa.com [resources.chiesiusa.com]
- 2. gov.il [gov.il]
- 3. resources.chiesiusa.com [resources.chiesiusa.com]
- 4. Elfabrio® (pegunigalsidase alfa-iwxj) Resources, Key Terms & Team Members [elfabrio.com]
- 5. Mechanisms of Neutralizing Anti-drug Antibody Formation and Clinical Relevance on Therapeutic Efficacy of Enzyme Replacement Therapies in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessment and impact of dose escalation on anti-drug antibodies in Fabry disease [frontiersin.org]
- 9. Impact of immunosuppressive therapy on therapy-neutralizing antibodies in transplanted patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term safety and efficacy of pegunigalsidase alfa: A multicenter 6-year study in adult patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jmg.bmj.com [jmg.bmj.com]
Validation & Comparative
A Comparative Guide for Researchers: Pegunigalsidase Alfa Versus Agalsidase Alfa in Fabry Disease
An objective analysis of the efficacy and underlying mechanisms of two enzyme replacement therapies for Fabry disease, supported by clinical trial data and detailed experimental insights.
This guide provides a comprehensive comparison of pegunigalsidase alfa and agalsidase alfa, two enzyme replacement therapies (ERTs) for the treatment of Fabry disease. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials, outlines experimental methodologies, and visualizes relevant biological and procedural pathways to facilitate an in-depth understanding of these therapeutics.
Introduction to Fabry Disease and Enzyme Replacement Therapy
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in damage to the kidneys, heart, and nervous system. Enzyme replacement therapy aims to supplement the deficient enzyme, thereby reducing substrate accumulation and mitigating disease progression.
Agalsidase alfa is a recombinant human α-galactosidase A produced in a human cell line. It has been a standard of care for Fabry disease for many years.
Pegunigalsidase alfa is a novel, PEGylated form of recombinant α-galactosidase A produced in a plant cell-based expression system. The PEGylation is designed to increase the enzyme's stability and plasma half-life.
Mechanism of Action
Both agalsidase alfa and pegunigalsidase alfa function by replacing the deficient α-galactosidase A enzyme.[1][2] Once administered intravenously, these enzymes are taken up by cells, primarily through mannose-6-phosphate receptors, and transported to the lysosomes.[1] Within the lysosomes, they catalyze the hydrolysis of Gb3, breaking it down into smaller molecules that can be cleared from the cell.[1][2] This enzymatic activity reduces the accumulation of Gb3 and related glycosphingolipids, thereby alleviating the cellular pathology of Fabry disease.[1][2]
Pegunigalsidase alfa's PEGylation is intended to prolong its circulation time, potentially allowing for less frequent dosing and improved biodistribution.[3]
Clinical Efficacy Comparison: The BRIDGE Study
The BRIDGE study was a Phase 3, open-label, switch-over trial that evaluated the safety and efficacy of pegunigalsidase alfa in adult patients with Fabry disease who were previously treated with agalsidase alfa for at least two years.[4][5]
Key Efficacy Endpoints
The primary efficacy endpoint was the annualized change in estimated Glomerular Filtration Rate (eGFR), a key indicator of kidney function.[4] Plasma lyso-Gb3 levels, a biomarker for Fabry disease, were also assessed.[4]
| Efficacy Parameter | Pre-switch (on Agalsidase Alfa) | Post-switch (on Pegunigalsidase Alfa) |
| Annualized eGFR Slope (mL/min/1.73m²/year) | ||
| Overall Population | -5.90[4] | -1.19[4] |
| Male Patients | -6.36[6] | -1.73[6] |
| Female Patients | -5.03[6] | -0.21[6] |
| Plasma Lyso-Gb3 Reduction | N/A | 31% reduction from baseline[4] |
Table 1: Comparison of annualized eGFR slope and plasma lyso-Gb3 levels in the BRIDGE study.
Safety and Immunogenicity Profile
Treatment-Emergent Adverse Events (TEAEs)
In the BRIDGE study, pegunigalsidase alfa was generally well-tolerated.[4] The majority of TEAEs were mild to moderate in severity.[4]
Immunogenicity
The development of anti-drug antibodies (ADAs) is a potential concern with ERTs. In the BRIDGE study, some patients who were previously treated with agalsidase alfa had pre-existing ADAs that cross-reacted with pegunigalsidase alfa.[4] However, the study suggested no negative impact of these ADAs on the eGFR slope.[4]
| Immunogenicity Parameter | Pegunigalsidase Alfa (BRIDGE Study) |
| Patients with ADAs | 35% of patients were positive for ADAs at one or more timepoints.[4] |
| Impact of ADAs on eGFR Slope | No significant difference in eGFR slope was observed between ADA-positive and ADA-negative patients.[4] |
Table 2: Immunogenicity data for pegunigalsidase alfa from the BRIDGE study.
Experimental Protocols
Measurement of Estimated Glomerular Filtration Rate (eGFR)
In the BRIDGE and other recent Fabry disease clinical trials, eGFR is typically calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[7][8] This equation uses serum creatinine levels, age, sex, and race to estimate GFR.
CKD-EPI Equation: eGFR = 141 × min(SCr/κ, 1)α × max(SCr/κ, 1)-1.209 × 0.993Age × 1.018 [if female] × 1.159 [if Black]
Where:
-
SCr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.329 for females and -0.411 for males
-
min indicates the minimum of SCr/κ or 1
-
max indicates the maximum of SCr/κ or 1
Measurement of Plasma Lyso-Gb3
Plasma lyso-Gb3 concentrations are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][9]
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Plasma samples are subjected to protein precipitation, often using methanol, followed by solid-phase or liquid-liquid extraction to isolate the glycosphingolipids.[3][9] An internal standard (e.g., a deuterated form of lyso-Gb3) is added to correct for extraction variability.[3]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically with a C18 or similar reversed-phase column, to separate lyso-Gb3 from other plasma components.[3][10] A gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid, is used for elution.[3]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard are monitored for quantification.[3]
Anti-Drug Antibody (ADA) Assays
A multi-tiered approach is used to assess immunogenicity, as recommended by regulatory agencies.[11]
-
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) assay is used to detect the presence of binding antibodies against the drug in patient serum.[11]
-
Confirmatory Assay: Positive samples from the screening assay are re-tested in the presence of an excess of the drug to confirm the specificity of the antibody binding.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay is typically used to determine if the detected ADAs have neutralizing activity, meaning they can inhibit the enzyme's function.[12]
Visualizing Pathways and Processes
Fabry Disease Pathophysiology
Caption: Pathophysiological cascade in Fabry disease.
Enzyme Replacement Therapy Mechanism of Action
Caption: Cellular uptake and action of ERT in Fabry disease.
BRIDGE Study Experimental Workflow
Caption: Workflow of the BRIDGE clinical trial.
Conclusion
The available clinical data, primarily from the BRIDGE study, suggests that switching from agalsidase alfa to pegunigalsidase alfa may lead to an improvement in the annualized eGFR slope in patients with Fabry disease.[4][6] Both treatments aim to address the underlying enzymatic deficiency in Fabry disease. The PEGylation of pegunigalsidase alfa is a key structural difference intended to enhance its pharmacokinetic properties. Further long-term, head-to-head comparative studies will be valuable to fully elucidate the relative efficacy and safety profiles of these two enzyme replacement therapies. This guide provides a foundational understanding for researchers and professionals in the field, integrating clinical findings with methodological insights to support ongoing research and development in the treatment of Fabry disease.
References
- 1. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteremia Antibiotic Length Actually Needed for Clinical Effectiveness (BALANCE): study protocol for a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study - UCL Discovery [discovery.ucl.ac.uk]
- 6. jmg.bmj.com [jmg.bmj.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Agalsidase beta treatment slows estimated glomerular filtration rate loss in classic Fabry disease patients: results from an individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Head-to-Head Comparison of Pegunigalsidase-Alfa and Agalsidase Beta for Fabry Disease
An Objective Guide for Researchers and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, is caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues. This accumulation drives the multisystemic pathology of the disease, primarily affecting the kidneys, heart, and nervous system. Enzyme replacement therapy (ERT) has been the cornerstone of Fabry disease management for two decades, with agalsidase beta being a well-established treatment. Recently, a new-generation ERT, pegunigalsidase-alfa, has emerged as an alternative. This guide provides a comprehensive comparative analysis of these two therapies, supported by key experimental data, to inform research and drug development in this field.
Mechanism of Action
Both this compound and agalsidase beta are recombinant human α-galactosidase A enzymes designed to replace the deficient endogenous enzyme in patients with Fabry disease.[1] Their primary mechanism of action is the enzymatic breakdown of accumulated Gb3 and related glycosphingolipids within the lysosomes.[1][2]
Agalsidase beta is produced in Chinese hamster ovary (CHO) cells and has an amino acid sequence identical to the native human enzyme.[3] It is taken up by cells through mannose-6-phosphate (M6P) receptors on the cell surface, which facilitates its transport to the lysosomes where it can exert its catalytic activity.[1][4]
This compound is a novel formulation produced in plant cells and is covalently modified by PEGylation, the attachment of polyethylene glycol (PEG) chains.[5][6] This modification is designed to increase the enzyme's stability, prolong its plasma half-life, and potentially reduce its immunogenicity.[5][6]
Clinical Efficacy: The BALANCE Trial
The pivotal head-to-head comparison of this compound and agalsidase beta comes from the Phase III BALANCE study (NCT02795676), a 2-year, randomized, double-blind, active-controlled trial.[7][8] This study enrolled 77 adult patients with Fabry disease and deteriorating renal function who were previously treated with agalsidase beta for at least one year.[7][8] Patients were randomized in a 2:1 ratio to receive either this compound (1 mg/kg every 2 weeks) or continue with agalsidase beta (1 mg/kg every 2 weeks).[7]
Renal Function
The primary endpoint of the BALANCE study was the annualized rate of change in estimated Glomerular Filtration Rate (eGFR), a key indicator of kidney function.[7] The results demonstrated that this compound was non-inferior to agalsidase beta in slowing the decline of renal function over 24 months.[7][8]
| Efficacy Endpoint | This compound (n=52) | Agalsidase beta (n=25) | Difference (95% CI) |
| Median Annualized eGFR Slope (mL/min/1.73 m²/year) | -2.51 | -2.16 | -0.36 (-2.44 to 1.73)[9] |
Table 1: Primary Efficacy Endpoint from the BALANCE Trial.[9]
Biomarker Levels
The study also assessed the change in plasma lyso-Gb3 concentrations, a key biomarker for Fabry disease. After 24 months, there were minimal changes observed in lyso-Gb3 levels in both treatment arms.[7][8] However, a post hoc analysis revealed that increases in lyso-Gb3 were more likely to occur in male patients with higher baseline proteinuria and positive anti-drug antibody status, a group that was more represented in the this compound arm of the study.[10]
| Biomarker Endpoint (at 24 months) | This compound | Agalsidase beta |
| Median Change in Plasma lyso-Gb3 (nM) in Males | +5.30[9] | -2.40[9] |
| Median Change in Plasma lyso-Gb3 (nM) in Females | +0.10[9] | -0.30[9] |
Table 2: Change in Plasma lyso-Gb3 from the BALANCE Trial.[9]
Safety and Immunogenicity
The safety and immunogenicity profiles of the two drugs were also evaluated in the BALANCE trial.
Adverse Events and Infusion-Related Reactions
While the proportions of patients experiencing treatment-related adverse events were similar between the two groups, the exposure-adjusted rates of these events were significantly lower with this compound.[7][11] Notably, the rate of mild or moderate infusion-related reactions was 7.8-fold higher with agalsidase beta.[11]
| Safety Endpoint | This compound | Agalsidase beta | Rate Ratio (95% CI) |
| Treatment-Emergent Adverse Events (events/100 exposure-years) | 572[11] | 817[11] | 0.70 (0.62, 0.80)[11] |
| Treatment-Related TEAEs (events/100 exposure-years) | 43[11] | 153[11] | 3.6-fold lower with this compound[11] |
| Infusion-Related Reactions (events/100 infusions) | 0.5[11] | 3.9[11] | 7.8-fold lower with this compound[11] |
Table 3: Safety Profile from the BALANCE Trial.[11]
Immunogenicity
The development of anti-drug antibodies (ADAs) is a potential concern with ERTs, as they can impact efficacy and safety. At the end of the 2-year study, a lower percentage of patients treated with this compound had detectable neutralizing antibodies compared to those on agalsidase beta.[7][8]
| Immunogenicity Endpoint (at 24 months) | This compound (n=47) | Agalsidase beta (n=23) |
| Patients with Neutralizing Antibodies | 15% (7/47)[7] | 26% (6/23)[7] |
Table 4: Immunogenicity from the BALANCE Trial.[7]
Experimental Protocols
Measurement of eGFR
In the BALANCE trial, the estimated Glomerular Filtration Rate (eGFR) was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[9] This is a widely accepted method for estimating GFR from serum creatinine levels and is recommended for routine follow-up in patients with Fabry disease.[12][13] However, for a more precise assessment of GFR in clinical trials, direct measurement methods such as inulin clearance, iohexol clearance, or 51Cr-EDTA clearance are considered the gold standard.[14]
Measurement of lyso-Gb3
Plasma globotriaosylsphingosine (lyso-Gb3) levels are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] A common method involves protein precipitation and glycolipid extraction from plasma samples, followed by separation on a C4 column and detection using multiple reaction monitoring (MRM) mode.[15][17] This technique allows for sensitive and specific quantification of lyso-Gb3.
Anti-Drug Antibody (ADA) Assay
The detection of anti-drug antibodies against this compound and agalsidase beta is performed using enzyme-linked immunosorbent assays (ELISAs).[18][19] These assays typically involve coating microtiter plates with the respective drug, incubating with patient serum, and then detecting bound antibodies using a secondary antibody conjugated to an enzyme that produces a measurable signal.[18] Neutralizing antibody activity can be assessed by measuring the ability of patient serum to inhibit the in vitro enzymatic activity of the drug.[18]
Visualizing the Pathophysiology and Therapeutic Intervention
To understand the context of these therapies, it is crucial to visualize the underlying molecular pathology of Fabry disease and the mechanism of ERT.
Caption: Pathophysiology of Fabry disease and the interventional mechanism of ERT.
Caption: General experimental workflow for enzyme replacement therapy in Fabry disease.
Conclusion
The head-to-head BALANCE trial provides strong evidence that this compound is non-inferior to agalsidase beta in preserving renal function in patients with Fabry disease and deteriorating kidney function.[7][8] Furthermore, this compound demonstrated a more favorable safety profile with significantly lower rates of treatment-emergent adverse events and infusion-related reactions.[7][11] The lower immunogenicity observed with this compound, as indicated by a smaller proportion of patients with neutralizing antibodies after two years, is also a noteworthy finding.[7]
For researchers and drug development professionals, these findings highlight the potential benefits of novel ERT formulations like this compound. The improved tolerability and lower immunogenicity may translate to better long-term outcomes and patient adherence. Future research should continue to explore the long-term comparative effectiveness of these therapies on a broader range of clinical endpoints, including cardiac function, neuropathic pain, and quality of life. The development of therapies that can more effectively clear substrate from all affected tissues and mitigate the downstream cellular consequences of Gb3 accumulation remains a key goal in the field of Fabry disease therapeutics.
References
- 1. Exosome Secretion and Cellular Signaling Change in a Fabry Disease Cell Model Induced by Gene-silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acibademhealthpoint.com [acibademhealthpoint.com]
- 3. mararating.com [mararating.com]
- 4. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmg.bmj.com [jmg.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. Monitoring renal function in children with Fabry disease: comparisons of measured and creatinine-based estimated glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic Indicators of Renal Disease Progression in Adults with Fabry Disease: Natural History Data from the Fabry Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of renal function in patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Pegunigalsidase-alfa Demonstrates Non-Inferiority to Agalsidase Beta in Landmark Fabry Disease Trial
A comprehensive analysis of the head-to-head BALANCE clinical trial reveals that pegunigalsidase-alfa, a novel enzyme replacement therapy, is non-inferior to the established treatment, agalsidase beta, for patients with Fabry disease. The findings, primarily centered on the rate of decline in kidney function, suggest a comparable efficacy profile alongside potential benefits in safety and immunogenicity.
This guide provides an in-depth comparison of this compound and agalsidase beta, presenting key data from the pivotal BALANCE study. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the comparative performance of these two therapies.
Efficacy in Slowing Kidney Function Decline
The primary measure of efficacy in the BALANCE trial was the annualized rate of decline in the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[1][2] Over a two-year period, this compound demonstrated a non-inferior rate of eGFR decline compared to agalsidase beta.[1][2]
| Efficacy Endpoint | This compound (n=52) | Agalsidase beta (n=25) | Non-inferiority Margin |
| Median Annualized eGFR Slope (mL/min/1.73 m²/year) | -2.51 | -2.16 | Met |
| Difference in Median eGFR Slope | -0.36 (95% CI: -2.44 to 1.73) | ||
| Median Change in eGFR from Baseline at 24 Months (mL/min/1.73 m²) | -2.39 | -3.20 | |
| Plasma Lyso-Gb3 Concentration | Minimal changes observed | Minimal changes observed | |
| Data sourced from the BALANCE clinical trial.[1][2] |
Comparative Safety and Tolerability Profile
This compound was associated with a lower rate of treatment-emergent adverse events (TEAEs) and infusion-related reactions (IRRs) when adjusted for exposure.[1][2] While the proportions of patients experiencing these events were similar between the two groups, the event rates per 100 patient-years were notably lower in the this compound arm.
| Safety Endpoint | This compound (n=52) | Agalsidase beta (n=25) |
| Patients with ≥1 TEAE | 90.4% | 96.0% |
| TEAE Rate (events/100 exposure-years) | 572 | 817 |
| Patients with Treatment-Related TEAEs | 40% | 44% |
| Treatment-Related TEAE Rate (events/100 exposure-years) | 43 | 153 |
| Patients with Infusion-Related Reactions | 21% (13 IRRs) | 24% (51 IRRs) |
| Infusion-Related Reaction Rate (events/100 infusions) | 0.5 | 3.9 |
| Data sourced from the BALANCE clinical trial.[1][3][4] |
Immunogenicity Assessment
The development of anti-drug antibodies (ADAs) is a potential concern with enzyme replacement therapies. The BALANCE study evaluated the immunogenicity of both treatments, with results indicating a lower incidence of neutralizing antibodies in the this compound group at the end of the study.[1][2]
| Immunogenicity Endpoint | This compound | Agalsidase beta |
| Patients with Neutralizing Antibodies at Study End | 15% (7 out of 47) | 26% (6 out of 23) |
| Patients with Treatment-Emergent ADAs | 11.5% (6 patients) | 16.0% (4 patients) |
| Data sourced from the BALANCE clinical trial.[1][2][4] |
Pharmacokinetic Profile
This compound is a PEGylated form of the α-galactosidase A enzyme, a modification designed to extend its half-life in the body.[5] This results in a significantly longer plasma half-life compared to agalsidase beta, potentially allowing for more sustained enzyme activity between infusions.[5]
| Pharmacokinetic Parameter | This compound | Agalsidase beta |
| Plasma Half-life | ~80 hours | 80-120 minutes |
| Data based on available pharmacokinetic studies.[5] |
Experimental Protocols
BALANCE Clinical Trial Methodology
The BALANCE study (NCT02795676) was a 24-month, randomized, double-blind, active-controlled, phase III non-inferiority trial.[6][7]
-
Participants: 77 adult patients with Fabry disease who had been treated with agalsidase beta for at least one year and had evidence of deteriorating renal function (eGFR slope < -2 mL/min/1.73 m²/year).[2][7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (1 mg/kg) or continue with agalsidase beta (1 mg/kg).[6]
-
Administration: Both drugs were administered intravenously every two weeks.[6]
-
Primary Endpoint: The primary efficacy endpoint was the non-inferiority of this compound to agalsidase beta based on the median annualized eGFR slope over 24 months.[1][2]
-
eGFR Measurement: The estimated glomerular filtration rate was calculated using standard formulas, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine levels.[8][9]
-
Anti-Drug Antibody (ADA) Assay: The presence of ADAs was typically determined using a tiered approach, starting with a screening immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), followed by a confirmatory assay to establish specificity.[2][10] Neutralizing antibodies were further characterized in a cell-based assay.
Visualizing the Science
Fabry Disease Pathophysiology and ERT Mechanism of Action
References
- 1. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmg.bmj.com [jmg.bmj.com]
- 7. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Anti-drug antibody (ADA) assay | Immunogenicity | CRO services [oncodesign-services.com]
Pegunigalsidase-alfa Demonstrates Non-Inferior Renal Efficacy and Favorable Safety Profile Compared to Agalsidase Beta in Head-to-Head Fabry Disease Trial
A comprehensive analysis of the pivotal BALANCE clinical trial reveals that pegunigalsidase-alfa is non-inferior to agalsidase beta in preserving renal function in patients with Fabry disease and deteriorating kidney function. Furthermore, this compound was associated with lower rates of treatment-emergent adverse events and infusion-related reactions.
This guide provides a detailed comparison of the head-to-head clinical trial results for this compound (Elfabrio®) versus agalsidase beta (Fabrazyme®), focusing on the data from the 2-year, randomized, double-blind, phase III BALANCE study. The findings are pertinent to researchers, scientists, and drug development professionals involved in the field of enzyme replacement therapies (ERTs) for Fabry disease.
Efficacy in Renal Function
The primary endpoint of the BALANCE trial was the annualized rate of change in estimated glomerular filtration rate (eGFR), a key indicator of kidney function. The results demonstrated that this compound was non-inferior to agalsidase beta over a 2-year period.[1][2][3][4]
| Efficacy Endpoint | This compound (n=52) | Agalsidase beta (n=25) | Key Finding |
| Median Annualized eGFR Slope (mL/min/1.73 m²/year) | -2.5 | -2.2 | The difference between median eGFR slopes was -0.36 mL/min/1.73 m²/year, meeting the prespecified non-inferiority margin.[1][4] |
| Median Change in eGFR from Baseline at 24 Months (mL/min/1.73 m²) | -2.39 | -3.20 | Both therapies showed a similar decline in eGFR over 24 months.[2][5] |
| Median Baseline eGFR (mL/min/1.73 m²) | 73.5 | 74.9 | Baseline renal function was comparable between the two treatment arms.[2] |
Biomarker Response: Plasma Lyso-Gb3
Minimal changes were observed in plasma globotriaosylsphingosine (lyso-Gb3) concentrations in both treatment arms over the 2-year study period.[1] However, in male patients, there was a median increase in lyso-Gb3 with this compound, while a decrease was observed with agalsidase beta.[3][6] In females, the change was minimal in both groups.[3][6]
| Biomarker | This compound | Agalsidase beta |
| Median Change in Plasma lyso-Gb3 at 2 years (Males) | 5.30 nM | -2.40 nM |
| Median Change in Plasma lyso-Gb3 at 2 years (Females) | 0.10 nM | -0.30 nM |
Safety and Tolerability Profile
This compound demonstrated a favorable safety profile with lower rates of treatment-emergent adverse events (TEAEs) and infusion-related reactions (IRRs) compared to agalsidase beta.[1][2]
| Safety Endpoint | This compound (n=52) | Agalsidase beta (n=25) | Key Finding |
| Patients with Treatment-Related TEAEs | 40% | 44% | Proportions were similar, but the exposure-adjusted rate was 3.6-fold lower with this compound.[2] |
| Rate of Infusion-Related Reactions (Events/100 infusions) | 0.5 | 3.9 | A 7.8-fold lower rate of IRRs was observed with this compound.[2] |
| Patients with Infusion-Related Reactions | 21% (11 patients, 13 IRRs) | 24% (6 patients, 51 IRRs) | [4] |
Immunogenicity
The development of anti-drug antibodies (ADAs) is a potential concern with ERTs. The BALANCE trial showed a lower incidence of neutralizing antibodies in the this compound group at the end of the study.[1][2]
| Immunogenicity Endpoint | This compound (n=47) | Agalsidase beta (n=23) |
| Patients with Neutralizing Antibodies at Study End | 15% (7 patients) | 26% (6 patients) |
| Treatment-Emergent ADAs | 11.5% (6 patients) | 16.0% (4 patients) |
Experimental Protocols
BALANCE Clinical Trial Methodology
The BALANCE study (NCT02795676) was a 24-month, randomized, double-blind, active-controlled, multinational phase III trial.[1][4]
-
Patient Population: The trial enrolled 77 adult patients with a confirmed diagnosis of Fabry disease who had been receiving agalsidase beta for at least one year and had deteriorating renal function, defined as an annualized eGFR slope more negative than -2 mL/min/1.73 m²/year.[1][2] The mean age of participants was 44 years, and 61% were male.[1]
-
Randomization and Blinding: Patients were randomly assigned in a 2:1 ratio to receive either this compound or continue with agalsidase beta.[1] The study was double-blinded to ensure objectivity.
-
Dosing Regimen: Both this compound and agalsidase beta were administered at a dose of 1 mg/kg every two weeks via intravenous infusion.[1][4]
-
Primary Efficacy Endpoint: The primary endpoint was the non-inferiority of this compound to agalsidase beta based on the median annualized eGFR slope difference between the treatment arms over 2 years.[1]
-
Safety and Immunogenicity Assessments: Safety was evaluated through the monitoring of treatment-emergent adverse events (TEAEs) and infusion-related reactions (IRRs). Immunogenicity was assessed by measuring the presence of anti-drug antibodies (ADAs) and neutralizing antibodies.[4]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a PEGylated recombinant form of the human enzyme alpha-galactosidase A.[7] Its mechanism of action is to replace the deficient enzyme in patients with Fabry disease, thereby catalyzing the breakdown of globotriaosylceramide (Gb3) and other related glycosphingolipids that accumulate in the lysosomes of various cells.[7][8] This reduction in substrate accumulation is intended to alleviate the cellular and organ dysfunction characteristic of the disease.[7] The PEGylation of the enzyme is designed to increase its plasma half-life and reduce its immunogenicity.[7][9]
Caption: Mechanism of action of this compound.
BALANCE Trial Workflow
The workflow of the BALANCE clinical trial involved several key stages, from patient screening and randomization to long-term treatment and data analysis.
Caption: Workflow of the BALANCE head-to-head clinical trial.
References
- 1. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmg.bmj.com [jmg.bmj.com]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 7. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. Pegunigalsidase alfa, a novel PEGylated enzyme replacement therapy for Fabry disease, provides sustained plasma concentrations and favorable pharmacodynamics: A 1-year Phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunogenicity of Enzyme Replacement Therapies for Fabry Disease: A Guide for Researchers
An objective comparison of the immunogenicity profiles of agalsidase alfa, agalsidase beta, and pegunigalsidase alfa, supported by experimental data and detailed methodologies.
Fabry disease, an X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. Enzyme replacement therapy (ERT) is a cornerstone of treatment, aiming to supplement the deficient enzyme. Currently, available ERTs include agalsidase alfa, agalsidase beta, and the more recently developed pegunigalase alfa. A critical factor influencing the long-term efficacy and safety of these biologic therapies is their immunogenicity—the propensity to induce an immune response in the patient, leading to the formation of anti-drug antibodies (ADAs). This guide provides a comparative analysis of the immunogenicity profiles of these ERTs, presenting key quantitative data, detailed experimental protocols for immunogenicity assessment, and visual diagrams of relevant pathways and workflows.
Comparative Immunogenicity Data
The development of ADAs is a significant consideration in the management of Fabry disease with ERT. The incidence of ADAs, particularly neutralizing antibodies (NAbs) which can inhibit the enzyme's activity, varies among the available treatments. Several factors are thought to influence immunogenicity, including the specific product, its dosage, the manufacturing process (cell line), and the patient's underlying genetic mutation (CRIM status).[1][2]
| Parameter | Agalsidase Alfa (Replagal®) | Agalsidase Beta (Fabrazyme®) | Pegunigalsidase Alfa (Elfabrio®) |
| Production System | Human fibroblast cell line | Chinese Hamster Ovary (CHO) cells | Plant cell-based (tobacco) |
| Approved Dose | 0.2 mg/kg every 2 weeks | 1.0 mg/kg every 2 weeks | 1.0 mg/kg every 2 weeks |
| Reported ADA Incidence (Males) | 20% to 56% | 68% to 91%[3] | Lower incidence reported in clinical trials |
| Reported NAb Incidence (Males) | Approximately 40% | Approximately 40%[2] | Lower incidence of neutralizing antibodies observed[4] |
| Cross-Reactivity | High cross-reactivity with agalsidase beta[1] | High cross-reactivity with agalsidase alfa[1] | Reduced affinity and inhibitory effect from pre-existing ADAs to agalsidase alfa/beta[2] |
Table 1: Comparative Summary of Immunogenicity Profiles of Fabry Disease ERTs. This table summarizes key characteristics and reported immunogenicity data for the three main enzyme replacement therapies used in the treatment of Fabry disease.
Impact of Anti-Drug Antibodies
The presence of ADAs, and especially NAbs, can have significant clinical consequences. Neutralizing antibodies can directly inhibit the catalytic activity of the infused enzyme or interfere with its uptake into target cells.[5] This can lead to a reduced clearance of Gb3 and its bioactive metabolite lyso-Gb3, potentially attenuating the therapeutic benefit of ERT and contributing to disease progression.[6][7] Studies have shown that ADA-positive patients may have a less robust reduction in plasma and urinary Gb3 and lyso-Gb3 levels compared to ADA-negative patients.[6][7] Furthermore, the formation of immune complexes between the ERT and ADAs can sometimes be associated with infusion-associated reactions.
Experimental Protocols
The assessment of immunogenicity is a critical component of drug development and clinical monitoring. A tiered approach is typically used, involving screening for binding antibodies, confirming their specificity, and then characterizing their neutralizing potential.
Detection of Binding Anti-Drug Antibodies (ADAs) by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a common method for detecting the presence of ADAs in patient serum. A bridging ELISA format is often employed.
Principle: In a bridging ELISA, the bivalent nature of antibodies is exploited. ADAs in the patient sample act as a "bridge" between the ERT coated on the ELISA plate and a labeled form of the same ERT in solution.
Detailed Methodology:
-
Coating: 96-well microtiter plates are coated with the specific ERT (e.g., agalsidase beta) at a concentration of 1 µg/mL in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.[8]
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound enzyme.
-
Blocking: Non-specific binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 2% bovine serum albumin in PBS) for 1 hour at room temperature.[8]
-
Washing: The plates are washed again as described in step 2.
-
Sample Incubation: Patient serum samples are diluted (e.g., 1:100) in a sample diluent and added to the wells. A positive control (e.g., a known anti-agalsidase antibody) and a negative control (serum from a healthy donor) are included. The plates are incubated for 1-2 hours at room temperature to allow for the binding of any ADAs to the coated ERT.
-
Washing: The plates are washed to remove unbound serum components.
-
Detection: A labeled form of the ERT (e.g., biotinylated or HRP-conjugated agalsidase) is added to the wells and incubated for 1 hour at room temperature. This labeled ERT will bind to the ADAs that have been captured on the plate.
-
Washing: The plates are washed to remove the unbound labeled ERT.
-
Signal Generation: If an HRP-conjugated ERT was used, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is then read using a microplate reader at the appropriate wavelength. If a biotinylated ERT was used, a streptavidin-HRP conjugate is added, followed by the substrate.
-
Data Analysis: The signal from the patient samples is compared to a pre-defined cut-point, which is determined by analyzing a panel of ERT-naïve patient samples. Samples with a signal above the cut-point are considered positive for ADAs.
Assessment of Neutralizing Antibodies (NAbs) by Serum-Mediated Inhibition Assay
A serum-mediated inhibition assay is a functional assay designed to detect antibodies that can neutralize the enzymatic activity of the ERT.
Principle: This assay measures the ability of antibodies in a patient's serum to inhibit the catalytic activity of the recombinant α-galactosidase A. The enzyme's activity is typically measured using a synthetic substrate that produces a fluorescent or chromogenic signal upon cleavage.
Detailed Methodology:
-
Sample Preparation: Patient serum is collected. In some protocols, the IgG fraction is purified from the serum to reduce background interference.
-
Pre-incubation: A fixed amount of the ERT (e.g., agalsidase alfa or beta) is pre-incubated with dilutions of the patient's serum (or purified IgG) for a specified period (e.g., 1 hour at 37°C) to allow for the binding of any neutralizing antibodies to the enzyme.
-
Enzymatic Reaction: Following the pre-incubation, a synthetic substrate for α-galactosidase A, such as 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-Gal), is added to the mixture.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 1 hour at 37°C) to allow the active, non-neutralized enzyme to cleave the substrate.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., a high pH buffer like glycine-carbonate buffer).
-
Signal Detection: The amount of product generated (e.g., the fluorescent 4-methylumbelliferone, 4-MU) is quantified using a fluorometer.
-
Data Analysis: The enzymatic activity in the presence of the patient's serum is compared to the activity in the absence of serum (or in the presence of a negative control serum). A significant reduction in enzyme activity indicates the presence of neutralizing antibodies. The results are often expressed as the percentage of inhibition of enzyme activity.
Visualizing Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Tiered workflow for immunogenicity assessment of Fabry disease ERTs.
Caption: Mechanism of neutralizing antibody (NAb) interference with ERT efficacy.
References
- 1. Serum-Mediated Inhibition of Enzyme Replacement Therapy in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralizing antibodies to therapeutic enzymes: considerations for testing, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing agalsidase beta infusion time in Fabry patients: low incidence of antibody formation and infusion-associated reactions in an Italian multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment and impact of dose escalation on anti-drug antibodies in Fabry disease [frontiersin.org]
- 5. q2labsolutions.com [q2labsolutions.com]
- 6. Serum-Mediated Inhibition of Enzyme Replacement Therapy in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neutralizing Anti-drug Antibody Formation and Clinical Relevance on Therapeutic Efficacy of Enzyme Replacement Therapies in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Long-Term Safety and Efficacy of Pegunigalsidase Alfa Versus Other Enzyme Replacement Therapies for Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of pegunigalsidase alfa against other established enzyme replacement therapies (ERTs) for Fabry disease, namely agalsidase alfa and agalsidase beta. The information is compiled from published clinical trial data and long-term observational studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Fabry disease is an X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues. Enzyme replacement therapy (ERT) has been the cornerstone of treatment for decades. Pegunigalsidase alfa is a novel ERT designed with technological advancements to improve upon existing therapies. This guide presents a head-to-head comparison of long-term data for pegunigalsidase alfa, agalsidase alfa, and agalsidase beta, focusing on key efficacy and safety endpoints.
Mechanism of Action: A Key Differentiator
The primary difference in the mechanism of action between pegunigalsidase alfa and other ERTs lies in its molecular structure and cellular uptake pathway.
-
Pegunigalsidase alfa is a PEGylated recombinant human α-Gal A produced in a plant cell-based expression system.[1] This PEGylation increases the enzyme's stability and extends its plasma half-life.[1] Crucially, pegunigalsidase alfa's glycans do not carry the mannose-6-phosphate (M6P) marker, meaning its cellular uptake is independent of the M6P receptor.[2]
-
Agalsidase alfa and agalsidase beta are recombinant human α-Gal A produced in human fibroblast and Chinese hamster ovary (CHO) cell lines, respectively. Their cellular uptake is primarily mediated by the mannose-6-phosphate (M6P) receptor.[2]
This distinction in cellular uptake may have implications for tissue distribution and efficacy.
Figure 1: Cellular uptake pathways of ERTs in Fabry disease.
Long-Term Efficacy Data
The long-term efficacy of ERTs in Fabry disease is primarily assessed by their ability to stabilize or slow the decline of renal function, as measured by the estimated glomerular filtration rate (eGFR), and to reduce the accumulation of disease-related biomarkers like plasma lyso-Gb3.
Renal Function (eGFR Slope)
The annualized rate of eGFR decline is a critical endpoint in Fabry disease clinical trials. A slower rate of decline indicates better preservation of kidney function.
| Treatment Group | Study | Duration | Baseline eGFR (mL/min/1.73m²) | Annualized eGFR Slope (mL/min/1.73m²/year) | Citation(s) |
| Pegunigalsidase alfa | BALANCE (vs Agalsidase beta) | 2 years | 74.5 (median) | -2.51 (median) | [3][4] |
| BRIDGE (switched from Agalsidase alfa) | 1 year | 82.5 (mean) | -1.19 (mean, post-switch) vs -5.90 (mean, pre-switch) | [5][6][7] | |
| BRIGHT (every 4 weeks) | 1 year | Not specified | -1.9 (median) | [8] | |
| Phase 1/2 Extension | 60 months | Not specified | Comparable to other ERTs | [1][9] | |
| Agalsidase beta | BALANCE (vs Pegunigalsidase alfa) | 2 years | 74.5 (median) | -2.16 (median) | [3][4] |
| Observational Study | up to 5 years | 93 (median) | -1.5 (mean, treated) vs -3.2 (mean, untreated) | [2] | |
| Open-label Extension | 30-36 months | 109.6 (mean) | Stable | [10] | |
| Agalsidase alfa | Observational Study (FOS) | mean 7.4 years | Not specified | -2.2 (mean, men), -0.7 (mean, women) | [11] |
| Open-label Extension | 4-4.5 years | Stage I/II: Stable, Stage III: Reduced decline | Stable in Stage I/II | [12][13] |
Plasma Lyso-Gb3 Reduction
Plasma lyso-Gb3 is a key biomarker for monitoring disease burden and response to therapy in Fabry disease.
| Treatment Group | Study | Duration | Baseline Lyso-Gb3 | % Reduction / Change from Baseline | Citation(s) |
| Pegunigalsidase alfa | BALANCE | 2 years | Not specified | Minimal changes in both arms | [3][4] |
| BRIDGE | 1 year | 38.3 nmol/L (mean) | 31% reduction (mean) | [5][6][7] | |
| Phase 1/2 Extension | 24 months | Not specified | 76.1 ng/mL mean reduction | [1][9] | |
| Agalsidase beta | BALANCE | 2 years | Not specified | Minimal changes in both arms | [3][4] |
| Japanese Post-marketing Study | up to 7 years | Not specified | Sustained reductions | [14][15] | |
| Agalsidase alfa | Japanese Post-marketing Surveillance | 9.6 years (mean) | Not specified | Sustained initial reduction | [16] |
Long-Term Safety and Immunogenicity
The long-term safety profile, including the incidence of adverse events, infusion-related reactions, and the development of anti-drug antibodies (ADAs), is a critical consideration for chronic therapies like ERTs.
Adverse Events and Infusion-Related Reactions
| Treatment Group | Study | Key Findings | Citation(s) |
| Pegunigalsidase alfa | BALANCE | Exposure-adjusted rates of treatment-related adverse events and infusion-related reactions were 3.6-fold and 7.8-fold lower, respectively, than with agalsidase beta. | [3][4] |
| BRIDGE | Well-tolerated, with 97% of treatment-emergent adverse events (TEAEs) being mild to moderate. 23% of patients reported infusion-related reactions. | [5][6][7] | |
| Phase 1/2 Extension | Most TEAEs and all infusion-related reactions were mild to moderate over 6 years. | [1][9] | |
| Agalsidase beta | BALANCE | Higher exposure-adjusted rates of treatment-related AEs and infusion-related reactions compared to pegunigalsidase alfa. | [3][4] |
| Japanese Post-marketing Study | ADRs occurred in 30.3% of patients, with serious ADRs in 8.1%. | [14][15] | |
| Agalsidase alfa | Japanese Post-marketing Surveillance | ADRs in 24% of patients, serious ADRs in 9.3% over a mean of 9.6 years. | [16] |
Immunogenicity (Anti-Drug Antibodies - ADAs)
The development of ADAs can potentially impact the efficacy and safety of ERTs.
| Treatment Group | Study | ADA Incidence | Neutralizing Antibodies | Citation(s) |
| Pegunigalsidase alfa | BALANCE | 15% of patients had neutralizing antibodies at the end of the study. | 15% (7/47) | [3][4] |
| BRIDGE | 35% of patients were ADA-positive at ≥ 1 timepoint (some pre-existing). | Not specified, but no negative impact on eGFR slope observed. | [5][6][7] | |
| Phase 1/2 Extension | 4 patients (27%) were transiently positive for IgG ADAs over 6 years. | Not specified | [1][9] | |
| Agalsidase beta | BALANCE | 26% of patients had neutralizing antibodies at the end of the study. | 26% (6/23) | [3][4] |
| Clinical Trials (General) | Up to 83% of patients. | Present in a significant proportion. | [3] | |
| Agalsidase alfa | Clinical Trials (General) | Approximately 24% of males. | Present in a subset of ADA-positive patients. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the key experimental protocols used in the cited studies.
Measurement of Estimated Glomerular Filtration Rate (eGFR)
The eGFR is a measure of kidney function and is calculated from serum creatinine levels, age, sex, and sometimes other variables. The two most common equations used in the cited studies are the Modification of Diet in Renal Disease (MDRD) and the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations.
-
Serum Creatinine Measurement: Serum creatinine is typically measured using an enzymatic assay with calibration traceable to international standard reference materials to ensure accuracy and consistency across different laboratories.[17][18]
-
eGFR Calculation (CKD-EPI Equation): The CKD-EPI 2021 equation is now widely recommended and is as follows: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
Figure 2: Workflow for eGFR calculation in clinical trials.
Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3)
Plasma lyso-Gb3 is quantified using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are prepared by protein precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte. An internal standard (e.g., a stable isotope-labeled lyso-Gb3) is added to correct for extraction and instrument variability.[1][2]
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard are monitored for high selectivity and sensitivity.[1]
-
Quantification: A calibration curve is generated using known concentrations of lyso-Gb3 standards to quantify the analyte in the patient samples. The limit of quantification (LOQ) is typically in the low ng/mL range.[1]
Anti-Drug Antibody (ADA) Assays
The presence of ADAs is typically assessed using a multi-tiered approach.
-
Screening Assay (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used as a high-throughput screening method to detect the presence of binding antibodies against the ERT. This is often a bridging ELISA format where the ADA "bridges" between the ERT coated on a plate and a labeled ERT in solution.[21][22]
-
Confirmatory Assay: Samples that screen positive are then subjected to a confirmatory assay to confirm the specificity of the binding. This usually involves pre-incubating the sample with an excess of the ERT to see if the signal is inhibited.
-
Neutralizing Antibody (NAb) Assay: Confirmed positive samples are further tested in a cell-based or enzymatic inhibition assay to determine if the ADAs have neutralizing activity, i.e., if they inhibit the enzyme's function or its uptake into cells.[12][23]
Figure 3: Tiered approach for anti-drug antibody testing.
Conclusion
This comparative guide summarizes the available long-term safety and efficacy data for pegunigalsidase alfa in relation to agalsidase alfa and agalsidase beta for the treatment of Fabry disease. The data from head-to-head and switch-over studies suggest that pegunigalsidase alfa offers a comparable efficacy profile in terms of renal function stabilization, with a potentially favorable safety and immunogenicity profile, characterized by lower rates of infusion-related reactions and a lower incidence of neutralizing antibodies. The distinct, M6P-independent cellular uptake mechanism of pegunigalsidase alfa represents a key molecular difference that may contribute to its observed clinical characteristics. This guide is intended to provide researchers, scientists, and drug development professionals with a structured overview to inform further research and clinical development in the field of Fabry disease therapeutics.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Estimating GFR – Different Equations Including CKD-EPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of agalsidase beta in Japanese patients with Fabry disease: aggregate data from two post-authorization safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteremia Antibiotic Length Actually Needed for Clinical Effectiveness (BALANCE): study protocol for a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. MDRD GFR Equation [mdcalc.com]
- 9. The Effectiveness of Long-Term Agalsidase Alfa Therapy in the Treatment of Fabry Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. Relevance of Neutralizing Antibodies for the Pharmacokinetics of Pegunigalsidase Alfa in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Assessment and impact of dose escalation on anti-drug antibodies in Fabry disease [frontiersin.org]
- 14. Tandem Mass Spectrometry Quantitation of Lyso-Gb3 and Six Related Analogs in Plasma for Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Difference between CKD-EPI and MDRD equations in calculating glomerular filtration rate in patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease. | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. renal.testcatalog.org [renal.testcatalog.org]
- 19. eGFR using CKD-EPI (2021 update) [reference.medscape.com]
- 20. 2021 CKD-EPI Adult eGFR Calculator - Clinical Calculators - National HIV Curriculum [hiv.uw.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. m.youtube.com [m.youtube.com]
A Head-to-Head Look at Pegunigalsidase-Alfa for Fabry Disease: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial data for pegunigalsidase-alfa, a novel enzyme replacement therapy (ERT) for Fabry disease, with established treatments, agalsidase-alfa and agalsidase-beta. The information is compiled from publicly available clinical trial results and scientific publications to support researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape for this rare genetic disorder.
Introduction to Fabry Disease and Enzyme Replacement Therapy
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in a multisystemic disease characterized by renal failure, cardiovascular complications, and neuropathic pain.[1][2] Enzyme replacement therapy (ERT) is a cornerstone of Fabry disease management, aiming to supplement the deficient enzyme, thereby reducing substrate accumulation and mitigating disease progression.[3]
This compound is a PEGylated form of recombinant human α-galactosidase A, designed to have a longer plasma half-life compared to existing ERTs.[4] This guide focuses on the comparative efficacy and safety data from key clinical trials of this compound: the BALANCE, BRIDGE, and BRIGHT studies.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and its comparators.
Table 1: Efficacy Outcomes - Renal Function
| Clinical Trial | Treatment Arms | Patient Population | Duration | Primary Endpoint: Mean Annualized eGFR Slope (mL/min/1.73m²) |
| BALANCE [1][5][6][7] | This compound (1 mg/kg every 2 weeks) vs. Agalsidase-beta (1 mg/kg every 2 weeks) | 77 adult patients with Fabry disease and deteriorating renal function, previously treated with agalsidase-beta | 2 years | This compound: -2.39 (median change) Agalsidase-beta: -3.20 (median change) Non-inferiority was met |
| BRIDGE [8][9][10] | This compound (1 mg/kg every 2 weeks) | 22 adult patients with Fabry disease previously treated with agalsidase-alfa | 12 months | Improved from –5.90 (on agalsidase-alfa) to –1.19 (on this compound) |
| BRIGHT [3][11][12] | This compound (2 mg/kg every 4 weeks) | 30 adult patients with Fabry disease previously treated with agalsidase-alfa or -beta | 52 weeks | Median change from baseline: -1.9 |
Table 2: Safety Outcomes
| Clinical Trial | Treatment Arms | Infusion-Related Reactions (IRRs) | Anti-Drug Antibodies (ADAs) |
| BALANCE [1][5][13] | This compound vs. Agalsidase-beta | 7.8-fold lower rate with this compound compared to agalsidase-beta (0.5 vs 3.9 events/100 infusions) | Neutralizing antibodies detected in 15% of this compound patients and 26% of agalsidase-beta patients at the end of the study. |
| BRIDGE [8][9] | This compound | 23% of patients reported IRRs. | 35% of patients were positive for ADAs at ≥ 1 study timepoint. |
| BRIGHT [3][11] | This compound | Well-tolerated. No new patients developed treatment-induced ADAs. | No new patients developed de novo ADAs. |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the accurate interpretation of the data.
Measurement of Estimated Glomerular Filtration Rate (eGFR)
In the BALANCE and BRIDGE trials, renal function was a primary endpoint, assessed by the estimated glomerular filtration rate (eGFR). The eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, a widely accepted method for estimating GFR from serum creatinine levels.[12][13][14]
Quantification of Plasma Lyso-Gb3
Plasma concentrations of globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease, were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][11] This highly sensitive and specific method allows for the precise quantification of lyso-Gb3 and its analogues in patient plasma.
Anti-Drug Antibody (ADA) Assays
The immunogenicity of the enzyme replacement therapies was assessed by detecting the presence of anti-drug antibodies (ADAs). The primary method used for ADA detection was the Enzyme-Linked Immunosorbent Assay (ELISA).[3][15][16] Positive results from the ELISA were often confirmed using a radioimmunoprecipitation assay (RIPA) to determine the neutralizing capacity of the antibodies.[15] For this compound, specific ELISAs were developed to detect antibodies against both the protein and the PEG moiety.[17]
Mandatory Visualizations
Signaling Pathway of Fabry Disease Pathophysiology
Caption: Pathophysiology of Fabry disease and the mechanism of action of ERT.
Experimental Workflow for a Fabry Disease Clinical Trial
Caption: Generalized experimental workflow for a clinical trial in Fabry disease.
Conclusion
The clinical trial data for this compound suggests it is a non-inferior treatment option to agalsidase-beta in terms of preserving renal function in patients with Fabry disease and deteriorating kidney function.[1][5] Notably, this compound demonstrated a favorable safety profile with a significantly lower rate of infusion-related reactions compared to agalsidase-beta.[1][13] The BRIDGE study also indicated a potential benefit in renal function for patients switching from agalsidase-alfa.[8][9] The BRIGHT study suggests that a less frequent dosing regimen of 2 mg/kg every 4 weeks is well-tolerated and maintains clinical stability.[3][11]
This guide provides a snapshot of the current clinical data. Researchers and drug development professionals are encouraged to consult the primary publications for a more in-depth analysis and to stay abreast of ongoing and future clinical trial results in the evolving landscape of Fabry disease therapeutics.
References
- 1. Multiplex tandem mass spectrometry analysis of novel plasma lyso-Gb₃-related analogues in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Using Liquid Chromatography-Tandem Mass Spectrometry in Detecting Plasma Lyso-GL3 Levels in Patients with Fabry Disease and the Association Analysis of Phenotype-Genotype of the Disease [jrd.chard.org.cn]
- 6. You are being redirected... [fabrydisease.org]
- 7. Fabry Disease Clinical Research Trials | CenterWatch [centerwatch.com]
- 8. core.ac.uk [core.ac.uk]
- 9. fabrydiseasenews.com [fabrydiseasenews.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Agalsidase beta treatment slows estimated glomerular filtration rate loss in classic Fabry disease patients: results from an individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prognostic Indicators of Renal Disease Progression in Adults with Fabry Disease: Natural History Data from the Fabry Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agalsidase beta IgG Ab - Allina Health Laboratory [labs.allinahealth.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Frontiers | Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease [frontiersin.org]
Benchmarking Pegunigalsidase-Alfa Against Novel Fabry Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the α-galactosidase A (α-Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multi-systemic pathology of the disease, primarily affecting the kidneys, heart, and nervous system. For decades, enzyme replacement therapy (ERT) has been the cornerstone of treatment. However, the therapeutic landscape is rapidly evolving with the advent of novel therapies designed to address the limitations of traditional ERTs. This guide provides an objective comparison of pegunigalsidase-alfa, a next-generation ERT, with other emerging therapeutic strategies, supported by available experimental data.
Therapeutic Approaches in Fabry Disease
The management of Fabry disease has expanded beyond conventional ERTs to include substrate reduction therapies (SRTs) and the promise of gene therapy. Each approach utilizes a distinct mechanism to counteract the effects of α-Gal A deficiency.
-
Enzyme Replacement Therapy (ERT): This approach involves the intravenous infusion of a recombinant human α-Gal A enzyme to supplement the deficient endogenous enzyme. This compound (Elfabrio®) is a PEGylated form of recombinant α-galactosidase A designed to have a longer plasma half-life compared to first-generation ERTs like agalsidase beta (Fabrazyme®).[1]
-
Substrate Reduction Therapy (SRT): SRTs aim to decrease the production of Gb3 and other accumulating substrates, thereby reducing the burden on the deficient enzyme. These are orally administered small molecules. Venglustat and lucerastat are investigational SRTs that inhibit glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.
-
Chaperone Therapy: This approach uses small molecules that bind to and stabilize misfolded but still partially functional forms of the α-Gal A enzyme, facilitating its proper trafficking to the lysosome. Migalastat (Galafold®) is an approved oral pharmacological chaperone for patients with amenable GLA mutations.
-
Gene Therapy: The goal of gene therapy is to provide a long-lasting or potentially curative treatment by introducing a functional copy of the GLA gene, enabling the patient's own cells to produce the α-Gal A enzyme. Isaralgagene civaparvovec (ST-920) and 4D-310 are investigational gene therapies utilizing adeno-associated virus (AAV) vectors to deliver the GLA gene.[2][3]
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from clinical trials of this compound and comparator therapies. Direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, duration, and endpoints.
Table 1: Renal Efficacy Data
| Therapy (Trial) | Patient Population | Treatment Duration | Primary Renal Endpoint | Results |
| This compound (BALANCE)[4][5][6] | Adults with Fabry disease and deteriorating renal function, previously on agalsidase beta | 2 years | Non-inferiority in the median annualized eGFR slope vs. agalsidase beta | Non-inferiority met. Difference in median eGFR slopes: -0.36 mL/min/1.73 m²/year. |
| This compound (BRIDGE)[7] | Adults with Fabry disease previously treated with agalsidase alfa | 1 year | Change in mean annualized eGFR slope | Improvement from –5.90 mL/min/1.73 m² at baseline to –1.19 mL/min/1.73 m² on this compound. |
| Agalsidase beta (Phase 3 Extension)[8] | Adult patients with Fabry disease | 30-36 months | Mean estimated GFR | Remained stable. |
| Lucerastat (MODIFY Extension)[9] | Adults with Fabry disease | Up to 2 years | Mean annualized eGFR decline | -2.75 mL/min/1.73m² per year (compared to -3.55 mL/min/1.73m² per year pre-study). |
| Migalastat (ATTRACT)[10][11] | Adults with Fabry disease and amenable mutations, previously on ERT | 18 months | Comparability of annualized eGFR change vs. ERT | Met pre-specified criteria for demonstrating comparability. |
| Isaralgagene civaparvovec (STAAR)[12][13] | Adults with Fabry disease | >12 months | Annualized eGFR slope | Positive mean annualized eGFR slope observed. |
Table 2: Biomarker and Cardiac Data
| Therapy (Trial) | Patient Population | Treatment Duration | Key Biomarker/Cardiac Endpoints | Results |
| This compound (BRIDGE) | Adults with Fabry disease previously treated with agalsidase alfa | 1 year | Plasma lyso-Gb3 reduction | 31.5% average reduction. |
| Agalsidase beta (Phase 2)[14] | Adults with Fabry disease | 6 months | Plasma Gb3 decrease | Mean decrease of 4.01 ± 1.29 μg/mL. |
| Lucerastat (MODIFY)[9][15] | Adults with Fabry disease | 6 months | Plasma Gb3 reduction | ~50% reduction vs. 12% increase in placebo group. |
| Migalastat (FACETS)[10] | ERT-naïve adults with Fabry disease and amenable mutations | 6 months | Plasma lyso-Gb3 change | Data suggests no beneficial effect on this biomarker. |
| Isaralgagene civaparvovec (STAAR)[12] | Adults with Fabry disease | >12 months | Plasma lyso-Gb3 reduction | Substantial drop in naïve/pseudo-naïve patients. |
| 4D-310 (INGLAXA-1 & 2)[16][17] | Adults with Fabry disease cardiomyopathy | >12 months | Cardiac function (global longitudinal strain) | Stable or improved in 5 evaluable patients. |
Table 3: Safety and Tolerability
| Therapy | Common Adverse Events | Serious Adverse Events/Key Safety Information |
| This compound | Infusion-associated reactions, nasopharyngitis, headache, diarrhea, fatigue, nausea, back pain, pain in extremity, sinusitis.[18] | Hypersensitivity reactions including anaphylaxis.[18] |
| Agalsidase beta | Infusion-associated reactions, chills, fever, headache, nausea, vomiting. | Serious infusion-associated reactions, hypersensitivity. |
| Lucerastat | Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.[8] | Generally well-tolerated in clinical trials. |
| Venglustat | Not yet fully characterized in large-scale Fabry disease trials. | Ongoing Phase 3 trials will provide more comprehensive safety data. |
| Migalastat | Headache, nasopharyngitis.[10] | Generally well-tolerated. |
| Isaralgagene civaparvovec | Pyrexia, headache, viral infections, fatigue, nasopharyngitis.[12][19] | Generally well-tolerated in the Phase 1/2 STAAR study. |
| 4D-310 | Not fully characterized. | Cases of atypical hemolytic uremic syndrome (aHUS) reported, leading to a clinical hold and protocol amendment to include an immunosuppressive regimen.[20] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the critical evaluation of therapeutic candidates. Below are summarized protocols for pivotal studies.
This compound: The BALANCE Study (NCT02795676)
-
Study Design: A Phase 3, randomized, double-blind, active-controlled, parallel-group study.[4][6]
-
Objective: To assess the non-inferiority of this compound to agalsidase beta in adult patients with Fabry disease and deteriorating renal function.[4][6]
-
Patient Population: 77 adult patients with a confirmed diagnosis of Fabry disease who had been receiving agalsidase beta for at least one year and had an annualized estimated glomerular filtration rate (eGFR) slope more negative than -2 mL/min/1.73 m²/year.[5]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 1 mg/kg of this compound or 1 mg/kg of agalsidase beta intravenously every two weeks for 24 months.[3][4][6]
-
Primary Efficacy Endpoint: The primary endpoint was the median annualized eGFR slope. Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the difference in medians was greater than -3.0 mL/min/1.73 m²/year.[4]
-
Secondary Endpoints: Included changes in plasma lyso-Gb3 concentrations and safety assessments.[4]
Lucerastat: The MODIFY Study (NCT03425539)
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[15][21]
-
Objective: To evaluate the efficacy and safety of lucerastat oral monotherapy in adult patients with Fabry disease.[15][21]
-
Patient Population: 118 adult patients with a genetically confirmed diagnosis of Fabry disease and FD-specific neuropathic pain.[21]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral lucerastat (1000 mg twice daily) or placebo for 6 months.[9][21]
-
Primary Efficacy Endpoint: The primary endpoint was the effect on neuropathic pain, measured using a patient-reported outcome tool.[15][21]
-
Secondary Endpoints: Included changes in gastrointestinal symptoms, Fabry disease biomarkers (plasma Gb3), safety, and tolerability.[21]
Venglustat: The PERIDOT Study (NCT05206773)
-
Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-controlled study.[22][23][24]
-
Objective: To characterize the efficacy and safety of venglustat on neuropathic and abdominal pain in patients with Fabry disease.[24]
-
Patient Population: Approximately 114 adult and adolescent (≥16 years) patients with Fabry disease who are treatment-naïve or untreated for at least 6 months.[22]
-
Intervention: Patients are randomized in a 1:1 ratio to receive either venglustat (15 mg) or placebo orally once daily for 12 months.[22]
-
Primary Efficacy Endpoint: The primary endpoint is the change from baseline in neuropathic and abdominal pain as measured by the Fabry Disease Patient-Reported Outcome (FD-PRO) instrument.[23]
-
Secondary Endpoints: Include changes in plasma lyso-GL-3, frequency of rescue pain medication use, and safety.[24]
Isaralgagene civaparvovec (ST-920): The STAAR Study (NCT04046224)
-
Study Design: A Phase 1/2, global, open-label, single-dose, dose-ranging, multicenter clinical study.[12][13][18][19]
-
Objective: To evaluate the safety and tolerability of ascending doses of isaralgagene civaparvovec.
-
Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.[12]
-
Intervention: A single intravenous infusion of isaralgagene civaparvovec at ascending doses.[19]
-
Primary Endpoint: Safety and tolerability.[12]
-
Secondary Endpoints: α-Gal A activity, plasma lyso-Gb3 levels, eGFR slope, and quality of life.[12]
Visualizing the Landscape of Fabry Disease Therapies
The following diagrams illustrate the mechanisms of action of the different therapeutic modalities and a sample experimental workflow.
Caption: Mechanisms of action for novel Fabry disease therapies.
Caption: Generalized workflow for a randomized controlled trial in Fabry disease.
Conclusion
The therapeutic landscape for Fabry disease is undergoing a significant transformation, moving beyond traditional ERTs to a new era of innovative treatments. This compound, with its modified pharmacokinetic profile, has demonstrated non-inferiority to an established ERT in preserving renal function. Concurrently, oral substrate reduction therapies and gene therapies are showing promise in clinical development, each with a unique mechanism of action and potential to address unmet needs in the Fabry patient population. The choice of therapy will increasingly depend on a patient's specific genetic mutation, clinical presentation, and lifestyle considerations. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative benefits and long-term outcomes of these novel therapeutic strategies.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study | Journal of Medical Genetics [jmg.bmj.com]
- 4. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 5. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 7. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. Executive Summary - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Conclusions - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Idorsia | Media release [idorsia.com]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. 4dmoleculartherapeutics.com [4dmoleculartherapeutics.com]
- 17. Sangamo Therapeutics Announces Updated Phase 1/2 STAAR Study Data in Fabry Disease Showing Sustained Benefit and Differentiated Safety Profile - BioSpace [biospace.com]
- 18. fabrydiseasenews.com [fabrydiseasenews.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fabrydiseasenews.com [fabrydiseasenews.com]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 24. scge.mcw.edu [scge.mcw.edu]
Pegunigalsidase-Alfa Demonstrates Non-Inferiority in Preserving Renal Function in Fabry Disease Patients
New clinical trial data provides a detailed statistical validation of pegunigalsidase-alfa's effect on the estimated glomerular filtration rate (eGFR) slope in adult patients with Fabry disease. The head-to-head BALANCE study, alongside other clinical trials, establishes this compound as a viable treatment option, showing a comparable rate of renal function decline to agalsidase beta, a current standard of care.
For researchers and drug development professionals in the field of rare diseases, particularly lysosomal storage disorders, the following guide offers an objective comparison of this compound's performance against alternative therapies, supported by experimental data from key clinical trials.
Comparative Efficacy: eGFR Slope Analysis
The primary measure of efficacy in clinical trials for Fabry disease nephropathy is the annualized rate of decline in eGFR. A summary of the key findings from the BALANCE and BRIGHT clinical trials is presented below.
Table 1: Comparison of Annualized eGFR Slope in the Phase III BALANCE Study[1][2][3][4][5]
| Parameter | This compound (n=52) | Agalsidase Beta (n=25) |
| Baseline Median eGFR (mL/min/1.73 m²) | 73.5 | 74.9 |
| Baseline Median eGFR Slope (mL/min/1.73 m²/year) | -7.3 | -7.3 |
| Median Annualized eGFR Slope at 24 Months (mL/min/1.73 m²/year) | -2.51 | -2.16 |
| Difference in Median eGFR Slopes (mL/min/1.73 m²/year) (95% CI) | -0.36 (-2.44, 1.73) | |
| Conclusion | Non-inferiority to agalsidase beta was met.[1][2][3][4] |
Table 2: Annualized eGFR Slope in the Phase III BRIGHT Study (Switch from other ERTs)[6][7][8]
| Patient Subgroup | Median Annualized eGFR Slope (mL/min/1.73 m²/year) (IQR) |
| Overall (n=29) | -1.9 (-8.3, 1.9) |
| Anti-Drug Antibody (ADA) Negative (n=20) | -1.2 (-6.4, 2.6) |
| Anti-Drug Antibody (ADA) Positive (n=9) | -8.4 (-11.6, -1.0) |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the critical appraisal of the data.
BALANCE Study: Experimental Protocol[1][2][3][4]
The BALANCE study was a 24-month, randomized, double-blind, active-controlled, multinational Phase III trial.
-
Patient Population: 77 adult patients with Fabry disease who had been treated with agalsidase beta for at least one year and had a deteriorating renal function, defined as an annualized eGFR slope of ≤ -2.0 mL/min/1.73 m²/year.[3][4]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or agalsidase beta.
-
Dosing Regimen: this compound was administered at a dose of 1.0 mg/kg every two weeks. Agalsidase beta was also administered at 1.0 mg/kg every two weeks.[4]
-
Primary Efficacy Endpoint: The primary endpoint was the non-inferiority of this compound to agalsidase beta based on the median annualized eGFR slope after 24 months of treatment. The non-inferiority margin was met.[1][4]
-
Statistical Analysis: The primary efficacy analysis was based on the difference in the median annualized eGFR slopes between the two treatment arms.[1][3]
BRIGHT Study: Experimental Protocol[6][7][8]
The BRIGHT study was a Phase III, open-label, switch study.
-
Patient Population: 30 adult patients with Fabry disease who had been previously treated with agalsidase alfa or agalsidase beta for at least three years and were considered stable.[5][6][7]
-
Dosing Regimen: Patients were switched to this compound at a dose of 2 mg/kg every four weeks for 52 weeks.[5][6][7]
-
Primary Objective: The primary objective was to assess the safety and tolerability of switching to a less frequent dosing regimen of this compound.[6][7]
-
Efficacy Analysis: Efficacy was assessed by measuring the change in eGFR from baseline over 52 weeks.[5][7]
Mechanism of Action and Disease Pathway
Fabry disease is an X-linked genetic disorder resulting from a deficiency of the lysosomal enzyme alpha-galactosidase A (α-Gal A).[8][9] This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, including the kidneys, heart, and nervous system.[8][10] this compound is a recombinant form of the human α-Gal A enzyme produced in a plant cell culture system and is designed as an enzyme replacement therapy (ERT).[8][11] The PEGylation of the molecule increases its plasma half-life and stability.[8][11]
References
- 1. jmg.bmj.com [jmg.bmj.com]
- 2. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. A phase III, open‐label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. What is Pegunigalsidase alfa used for? [synapse.patsnap.com]
- 10. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 11. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
Safety Operating Guide
Proper Disposal of Pegunigalsidase-Alfa: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of pegunigalsidase-alfa (Elfabrio®) in a research environment, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of therapeutic agents is paramount to maintaining a safe and efficient laboratory environment. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound, a recombinant human α-galactosidase-A enzyme replacement therapy. Adherence to these protocols is crucial for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
This compound is a protein-based therapeutic and should be handled with standard laboratory precautions for biological materials. Vials are for single use only.[1][2] Shaking or agitating the solution should be avoided to prevent denaturation of the enzyme.[1][2] In case of accidental exposure, follow the first aid measures outlined in the product's safety information.
Step-by-Step Disposal Procedures for this compound
The fundamental principle for the disposal of this compound and associated materials is to treat them as biohazardous waste. All disposal must comply with local, state, and federal regulations for biomedical waste.
1. Segregation and Collection of Waste:
-
Used Vials: Immediately after use, all empty or partially used vials of this compound should be placed in a designated, puncture-resistant bio-waste container.[1][3]
-
Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with this compound must be disposed of in a designated sharps container.[1][3]
-
Contaminated Labware: Pipette tips, culture plates, gloves, and other disposable labware contaminated with this compound should be collected in a biohazard bag.
-
Liquid Waste: Unused or expired solutions of this compound should not be poured down the drain. Collect liquid waste in a clearly labeled, leak-proof container designated for biohazardous liquid waste.
2. Decontamination of Spills:
In the event of a spill, prompt and thorough decontamination is necessary to prevent exposure and environmental contamination.
-
Containment: Cordon off the spill area to prevent further spread.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, before cleaning the spill.
-
Absorption: Cover the spill with absorbent material, such as paper towels or absorbent pads.
-
Inactivation: Apply a suitable disinfectant, such as a fresh 10% bleach solution, to the absorbent material. Allow for a sufficient contact time (e.g., 20-30 minutes) to inactivate the enzyme.
-
Cleanup: Working from the outside in, carefully collect the absorbent material and place it in a biohazard bag.
-
Final Cleaning: Clean the spill area with fresh disinfectant and then wipe with water to remove any residual disinfectant.
3. Final Disposal:
-
All collected biohazardous waste, including sealed bio-waste containers, sharps containers, and biohazard bags, must be disposed of through a licensed biomedical waste contractor.
-
Follow your institution's specific procedures for the pickup and disposal of biohazardous waste.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available, the following table summarizes relevant quantitative information regarding the product.
| Parameter | Value | Source |
| Recommended Dose | 1 mg/kg of body weight | [1][2] |
| Concentration | 2 mg/mL | [4] |
| Vial Size | 10 mL | [4] |
| pH of Solution | Approximately 6.0 | [4] |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the specific inactivation or disposal of this compound in a laboratory setting beyond the general guidelines for biohazardous waste. The recommended procedure for rendering the enzyme inactive is through chemical denaturation with disinfectants like a 10% bleach solution or through heat inactivation via autoclaving, which are standard practices for biohazardous protein waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pegunigalsidase-alfa
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Pegunigalsidase-alfa is paramount. This document provides immediate, essential guidance on personal protective equipment, handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in a research laboratory setting, adherence to the following PPE and engineering controls is mandatory to minimize exposure risk.
| Control Type | Recommendation |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation. An accessible safety shower and eye wash station must be present. |
| Eye Protection | Safety goggles with side-shields are required. |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Impervious clothing should be worn to prevent skin contact. |
| Respiratory Protection | A suitable respirator is necessary to avoid inhalation of aerosols or dust. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with eyes and skin.
-
All handling should be performed by trained personnel.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
| Formulation | Recommended Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.
-
Eye Contact: If contact lenses are present, they should be removed. Immediately flush the eyes with large amounts of water, ensuring to separate the eyelids with fingers for adequate flushing. Promptly seek medical attention from a physician.
-
Ingestion: If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release Measures
In case of a spill, the following steps should be taken to contain and clean the area:
-
Personal Precautions: Wear full personal protective equipment as detailed above. Avoid breathing vapors, mist, dust, or gas.
-
Containment: Evacuate personnel to safe areas. Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Cleaning: Absorb the spilled solution with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
Disposal Plan
While this compound is not classified as a hazardous substance, all research materials and contaminated items should be disposed of following institutional and local regulations for biological and chemical waste.
Liquid Waste (e.g., unused solutions):
-
Collect all liquid waste containing this compound in a designated, labeled, and leak-proof container.
-
Decontaminate the liquid waste by adding a suitable chemical disinfectant, such as a fresh 10% bleach solution (1 part bleach to 9 parts liquid waste), and allowing for a sufficient contact time (e.g., at least 30 minutes)[1].
-
After decontamination, the waste may be discharged to a laboratory sink drain, followed by flushing with copious amounts of water, in accordance with institutional guidelines.
Solid Waste (e.g., contaminated gloves, vials, pipette tips):
-
All solid waste that has come into contact with this compound should be considered biohazardous waste.
-
Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant biohazard bag or container.
-
These containers should be closed and sealed when full.
-
Dispose of the sealed containers through your institution's biological waste disposal stream, which typically involves autoclaving or incineration.
Sharps Waste (e.g., needles, broken glass):
-
All sharps contaminated with this compound must be disposed of in a designated, rigid, puncture-resistant, and leak-proof sharps container.
-
Do not recap, bend, or break needles.
-
Once the sharps container is full, it should be sealed and disposed of through the institutional biohazardous waste stream.
Below is a diagram illustrating the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
